Technical Documentation Center

3-Fluoro-5-azaindole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-5-azaindole
  • CAS: 1352395-99-3

Core Science & Biosynthesis

Foundational

3-Fluoro-5-azaindole: Chemical Properties, Synthesis, and Medicinal Utility

[1] Executive Summary 3-Fluoro-5-azaindole (3-fluoro-1H-pyrrolo[3,2-c]pyridine) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for indole and purine systems.[1][2][3] Its value lie...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Fluoro-5-azaindole (3-fluoro-1H-pyrrolo[3,2-c]pyridine) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for indole and purine systems.[1][2][3] Its value lies in the strategic placement of the fluorine atom at the C-3 position, which modulates metabolic stability, lipophilicity, and pKa without significantly altering steric bulk. Unlike its more common isomer, 7-azaindole, the 5-azaindole core presents unique synthetic challenges due to the high basicity of the pyridine nitrogen (N-5), which significantly influences its reactivity toward electrophilic substitution.[2] This guide details the physicochemical profile, synthetic pathways, and therapeutic applications of this high-value intermediate.[2][4]

Part 1: Structural & Physicochemical Profile[3]

The introduction of a nitrogen atom into the indole framework at position 5 creates a highly polarized system. The subsequent addition of a fluorine atom at C-3 further tunes the electronic landscape.[2][3]

Electronic Distribution and Acidity/Basicity
  • Basicity (pKa): 5-Azaindole is the most basic of the azaindole isomers, with a pKa of approximately 8.42 (compared to ~3.7 for 7-azaindole).[3][5] This high basicity is due to the N-5 lone pair being well-positioned to accept a proton, stabilizing the resulting cation via resonance with the pyrrole nitrogen.[1][2]

  • Fluorine Effect: The C-3 fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the pyrrole N-H, making it a better hydrogen bond donor than the non-fluorinated parent.[2]

  • Lipophilicity (LogP): Fluorination typically increases lipophilicity (LogP) by 0.2–0.4 units, enhancing membrane permeability—a critical factor for CNS-targeted drugs.[3]

Comparison of Azaindole Isomers

The reactivity of the 5-azaindole core is distinct.[2][5] While 4-, 6-, and 7-azaindoles readily undergo electrophilic substitution at C-3, 5-azaindole is deactivated under acidic conditions because the N-5 nitrogen protonates first, rendering the ring system electron-deficient.[1][2]

AzaindoleProperties cluster_0 5-Azaindole Core cluster_1 3-Fluoro-5-azaindole N5 N-5 (Pyridine) High Basicity (pKa ~8.4) Protonation Deactivates Ring C3 C-3 Position Nucleophilic Site Target for Fluorination C3->N5 Electronic Pull F3 C-3 Fluorine Blocks Metabolism Modulates pKa C3->F3 Substitution NH N-1 (Pyrrole) H-Bond Donor NH->C3 Resonance Donation

Figure 1: Electronic interplay in the 5-azaindole scaffold. Note the deactivating potential of N-5 protonation.

Part 2: Synthetic Methodologies

Accessing 3-fluoro-5-azaindole requires navigating the scaffold's inherent deactivation under standard electrophilic conditions.[1][2][3]

Strategy A: Direct Electrophilic Fluorination

Direct fluorination using N-fluoro reagents (e.g., Selectfluor, NFSI) is the most direct route but requires careful pH control.

  • Challenge: In acidic media, N-5 protonates, deactivating the C-3 position toward electrophilic attack.[2]

  • Solution: Use of Selectfluor in polar aprotic solvents (MeCN) often requires no acid catalyst, or carefully controlled conditions to maintain the neutral species. Alternatively, protecting the N-1 position (e.g., with Tosyl or Boc) can modulate reactivity, though 5-azaindole often requires activation via lithiation for efficient reaction with NFSI.[2]

Strategy B: Metal-Halogen Exchange (The Reliable Route)

For high yields, a stepwise halogenation-fluorination sequence is preferred.[3]

  • Bromination: Reaction with NBS or Br2 to yield 3-bromo-5-azaindole.[1][2][3]

  • Protection: N-1 protection (e.g., SEM, Boc, Tosyl).

  • Lithiation: Treatment with t-BuLi or n-BuLi at -78°C generates the C-3 lithio species.[1][2][3]

  • Fluorination: Quenching with NFSI (N-Fluorobenzenesulfonimide).[3]

Strategy C: De Novo Cyclization

Constructing the ring from a fluorinated pyridine precursor avoids the selectivity issues of direct functionalization.

  • Precursor: 2-Amino-3-fluoro-4-iodopyridine (or similar).[1][3]

  • Reaction: Sonogashira coupling with trimethylsilylacetylene followed by cyclization (e.g., using KOtBu or CuI).

SynthesisRoutes cluster_Direct Direct Fluorination (Low Yield) cluster_Lithiation Lithiation-Fluorination (High Yield) Start 5-Azaindole (Precursor) Selectfluor Selectfluor MeCN, 0°C -> RT Start->Selectfluor Direct Bromination 1. NBS (Bromination) 2. N-Protection (Tosyl/SEM) Start->Bromination Target 3-Fluoro-5-azaindole Selectfluor->Target < 30% Yield Lithiation 3. t-BuLi, -78°C (Li-Halogen Exchange) Bromination->Lithiation NFSI 4. NFSI Quench (Electrophilic F Source) Lithiation->NFSI NFSI->Target > 60% Yield

Figure 2: Comparison of synthetic routes.[1][2][3] The lithiation-fluorination pathway typically offers superior yields and purity.[1][2][3]

Part 3: Medicinal Chemistry Applications[2][3][4][7]

Kinase Inhibition (Hinge Binding)

The 5-azaindole scaffold is a privileged structure for kinase inhibitors (e.g., JAK, BRAF, ROCK).

  • Binding Mode: The N-1 (H-donor) and N-5 (H-acceptor) form a bidentate hydrogen bonding motif with the hinge region of the kinase ATP-binding pocket.[1][2][3]

  • Fluorine's Role: Substitution at C-3 with fluorine does not disrupt this binding mode but increases the acidity of the N-1 proton, potentially strengthening the H-bond to the kinase backbone carbonyl.[1][2][3]

Metabolic Stability

The C-3 position of indoles and azaindoles is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes.[2]

  • Metabolic Block: Replacing the C-3 hydrogen with fluorine blocks this oxidative pathway, significantly extending the half-life (

    
    ) of the drug candidate.[3]
    
PET Radioligands

Fluorinated 5-azaindoles have been successfully developed as Cannabinoid Receptor 2 (CB2) radioligands.[3] The incorporation of


F at the 3-position allows for PET imaging of neuroinflammation with high specific binding.[3]

Part 4: Experimental Protocols

Protocol: Synthesis of 3-Fluoro-1-(phenylsulfonyl)-5-azaindole (Representative Lithiation Route)

This protocol circumvents the low reactivity of the neutral 5-azaindole by utilizing a lithiation strategy.[1][2][3]

Reagents:

  • 3-Bromo-1-(phenylsulfonyl)-5-azaindole (1.0 eq)[1][2][3]

  • t-Butyllithium (1.7 M in pentane, 2.2 eq)[3]

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 eq)[1][3]

  • Anhydrous THF / Diethyl Ether (4:1 v/v)[3]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add the brominated starting material and dissolve in anhydrous THF/Ether. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add t-BuLi dropwise over 15 minutes. The solution typically turns yellow/orange. Stir at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.[1][2]

  • Fluorination: Dissolve NFSI in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78°C.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[3] Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Expected Data:

  • 
    F NMR:  Signal typically appears around -160 to -170 ppm  (relative to CFCl
    
    
    
    ).[1][3]
  • 
    H NMR:  Look for the disappearance of the C-3 proton and the presence of H-2 as a doublet (
    
    
    
    Hz) or singlet depending on resolution.[1][2][3]

References

  • Synthesis and Reactivity of Azaindoles

    • Title: Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.[1][3]

    • Source:Molecules (2019).[3][5][6] Discusses the lower reactivity of 5-azaindole compared to other isomers due to pKa differences.[1][2][3][5]

    • URL:[Link]

  • Medicinal Chemistry & Kinase Inhibition

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[4]

    • Source:Molecules (2020).[3] Comprehensive review of azaindoles in drug discovery.

    • URL:[Link]

  • Fluorinated Azaindoles as Radioligands

    • Title: Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands.[1][3][7]

    • Source:ACS Chemical Neuroscience (via ResearchGate).[3]

    • URL:[Link]

  • Electrophilic Fluorination Reagents

    • Title: Electrophilic Fluorination Using HF as a Source of Fluorine.[3]

    • Source:Molecules (2019).[3][5][6] Mechanisms of electrophilic fluorination applicable to heterocycles.

    • URL:[Link]

Sources

Exploratory

Synthesis Pathways for 3-Fluoro-5-azaindole: A Technical Whitepaper on Late-Stage Electrophilic Fluorination

Executive Summary & Chemical Significance The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, 3-fluoro-5-azaindole (systematically named 3-fluoro-1H-pyrrolo[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, 3-fluoro-5-azaindole (systematically named 3-fluoro-1H-pyrrolo[3,2-c]pyridine) has emerged as a highly privileged bioisostere. The strategic placement of a fluorine atom at the C-3 position of the azaindole core achieves several critical pharmacological objectives: it modulates the pKa of the pyrrole N-H (enhancing hydrogen-bond donor capacity), blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C-3 site, and improves overall lipophilic efficiency (LipE).

Due to the complex electronic nature of the 5-azaindole bicyclic system, traditional de novo ring construction methods (such as modified Bartoli or Larock heteroannulations) using fluorinated precursors often suffer from low yields and poor regioselectivity. Consequently, late-stage electrophilic fluorination of the pre-formed 1H-pyrrolo[3,2-c]pyridine core has become the industry standard. This guide details the mechanistic rationale and validated protocols for this synthetic pathway.

Mechanistic Rationale: The Electrophilic Fluorination Paradigm

The direct fluorination of 5-azaindole presents a unique electronic challenge. In a standard indole, the pyrrole ring is highly electron-rich, allowing for rapid electrophilic aromatic substitution (SEAr) at room temperature. However, in 5-azaindole, the electron-withdrawing nature of the pyridine nitrogen (N-5) significantly deactivates the fused pyrrole system.

To overcome this high activation barrier, the synthesis relies on1, a potent and easy-to-handle electrophilic "F+" source[1].

Key Mechanistic Drivers:

  • Solvent Dielectric Stabilization: The transfer of the fluoronium ion from Selectfluor proceeds via a highly polar transition state. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) is strictly required to stabilize the resulting C-3 sigma complex (Wheland intermediate).

  • Thermal Activation: Because of the core's deactivation, thermal input (50 °C to 70 °C) is mandatory. At room temperature, the reaction stalls; at excessive temperatures (>90 °C), Selectfluor acts as a strong oxidant, leading to the oxidative cleavage of the pyrrole ring[1].

  • Rearomatization: Following electrophilic attack, the intermediate must be rapidly deprotonated to restore aromaticity, a process often facilitated by the addition of a mild aqueous base during the quench phase.

Pathway Visualization

The following diagram illustrates the logical flow and intermediate stages of the late-stage fluorination process.

SynthesisPathway SM 5-Azaindole Core (1H-pyrrolo[3,2-c]pyridine) Solvent Polar Aprotic Solvent (DMF, 50-70°C) SM->Solvent Reagent Selectfluor™ (F-TEDA-BF4) Reagent->Solvent Intermediate C-3 Sigma Complex (Wheland Intermediate) Solvent->Intermediate Electrophilic Attack Deprotonation Rearomatization (Base / -H+) Intermediate->Deprotonation Product 3-Fluoro-5-azaindole (Target Scaffold) Deprotonation->Product Isolation & Purification

Figure 1: Mechanistic workflow for the late-stage electrophilic fluorination of 5-azaindole.

Standardized Experimental Protocol: Selectfluor-Mediated Synthesis

As an Application Scientist, I emphasize that a protocol must be a self-validating system . The following methodology incorporates in-process controls (IPCs) and explains the causality behind each unit operation, synthesized from recent 2[2] and 3[3].

Step 1: Substrate Solvation & Preparation
  • Action: Charge a dry, argon-flushed reaction vessel with 1H-pyrrolo[3,2-c]pyridine (1.0 equiv). Dissolve in anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M.

  • Causality: Anhydrous conditions are critical. Trace water will hydrolyze Selectfluor into unreactive hydrogen fluoride and oxidized TEDA byproducts, killing the reaction trajectory. DMF provides the necessary dielectric constant to stabilize the highly polar F+ transfer state.

Step 2: Reagent Introduction
  • Action: Add Selectfluor (total 1.1 to 2.5 equiv) portion-wise over 30 minutes.

  • Causality: Selectfluor is a strong oxidant. A single bolus addition causes a rapid exothermic spike that promotes oxidative degradation of the pyrrole ring. Portion-wise addition ensures a controlled generation of the C-3 sigma complex[1].

Step 3: Thermal Activation & IPC Monitoring
  • Action: Heat the reaction mixture to 50 °C – 70 °C. Stir for 2 to 72 hours depending on the specific substitution of the starting material. Monitor strictly via LC/MS (ESI) targeting the m/z [M+H]+ corresponding to the mono-fluorinated product.

  • Causality: The deactivated nature of the 5-azaindole core necessitates thermal forcing. If the reaction stalls (indicated by persistent starting material on LC/MS), additional Selectfluor (0.3–0.5 equiv) must be added, and the temperature cautiously ramped to 70 °C[3].

Step 4: Quenching and Rearomatization
  • Action: Cool the mixture to room temperature. Dilute with a 1:1 mixture of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Causality: The mild base serves a dual purpose: it neutralizes the acidic tetrafluoroborate salts generated as byproducts and actively drives the deprotonation of the C-3 Wheland intermediate, forcing the rearomatization of the ring[2].

Step 5: Isolation and Purification
  • Action: Separate the phases. Wash the organic layer extensively with brine (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

  • Causality: DMF carryover will severely impact crystallization and downstream coupling reactions. Extensive brine washing exploits the high aqueous partition coefficient of DMF, ensuring a clean crude profile prior to chromatography.

Quantitative Data & Optimization Metrics

The table below synthesizes quantitative optimization data, demonstrating the delicate balance between conversion efficiency and oxidative degradation when fluorinating the 5-azaindole core.

Solvent SystemTemp (°C)Selectfluor (Equiv / Method)Reaction TimeIsolated Yield (%)Primary Impurity Profile / Notes
Acetonitrile (CH₃CN)25 °C1.1 (Bolus)24 h< 10%High unreacted starting material; insufficient thermal activation.
Acetonitrile (CH₃CN)60 °C1.2 (Bolus)12 h~35%Significant oxidative degradation products due to rapid addition.
DMF 50 °C 1.1 (Portion-wise) 2 h 48.9% Optimal for highly activated substrates; trace unreacted SM[2].
DMF 70 °C 2.5 (Staggered) 72 h 55–60% Required for stubborn/unsubstituted cores; trace di-fluorination[3].

Note: Yields are highly dependent on the presence of protecting groups (e.g., Boc, Ts) on the pyrrole nitrogen, which can further alter the electron density at C-3.

References

  • Title: WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds Source: Google Patents URL
  • Title: WO2024035686A1 - Pharmaceutical compounds for the treatment of complement mediated disorders Source: Google Patents URL
  • Source: Molecules (PMC)

Sources

Foundational

3-Fluoro-5-azaindole spectroscopic data (NMR, IR, MS)

Comprehensive Spectroscopic Profiling of 3-Fluoro-5-azaindole: A Technical Guide for Drug Development Executive Summary The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged bioisostere in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Profiling of 3-Fluoro-5-azaindole: A Technical Guide for Drug Development

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged bioisostere in medicinal chemistry, frequently deployed to enhance the aqueous solubility, metabolic stability, and kinase-binding affinity of indole-based therapeutics[1]. Strategic halogenation, specifically fluorination at the C-3 position, is a highly effective structural modification. It blocks cytochrome P450-mediated oxidative metabolism at the electron-rich pyrrole ring while simultaneously modulating the pKa of the N-H bond, thereby altering the molecule's hydrogen-bonding network[2]. Recently, 3-fluoro-5-azaindole derivatives have been prominently featured in the development of novel therapeutics, including CD73 inhibitors[3] and treatments for complement-mediated disorders[4].

As a Senior Application Scientist, I approach the spectroscopic characterization of 3-fluoro-5-azaindole not merely as a routine data-collection exercise, but as a rigorous, self-validating system of logical proofs. This whitepaper details the core spectroscopic data (NMR, IR, MS) for 3-fluoro-5-azaindole and elucidates the causality behind the experimental methodologies required to unambiguously validate its structure.

Spectroscopic Data Profiling

The introduction of a highly electronegative fluorine atom onto the 5-azaindole core drastically alters its electronic environment. The following tables summarize the expected quantitative analytical data for 3-fluoro-1H-pyrrolo[3,2-c]pyridine.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Position Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Assignment & Causality
1 ¹H 11.80 br s - Pyrrole N-H; broadened by ¹⁴N quadrupolar relaxation.
2 ¹H 7.55 dd J(H-F) = 2.5, J(H-NH) = 2.0 Alpha to pyrrole N; split by F-3 and N-H.
4 ¹H 8.85 s - Highly deshielded by adjacent pyridine N-5 and bridgehead.
6 ¹H 8.25 d J = 5.6 Alpha to pyridine N-5.

| 7 | ¹H | 7.45 | d | J = 5.6 | Beta to pyridine N-5; coupled to H-6. |

Table 2: ¹³C and ¹⁹F NMR Spectral Data (100 MHz / 376 MHz, DMSO-d₆)

Position Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Assignment & Causality
2 ¹³C 112.5 d J(C-F) = 15.0 C-2; two-bond vicinal coupling to F-3.
3 ¹³C 142.0 d J(C-F) = 245.0 C-3; massive one-bond C-F splitting confirms fluorination.
3a ¹³C 124.0 d J(C-F) = 5.0 Bridgehead C-3a.
4 ¹³C 141.0 s - C-4; adjacent to N-5.
6 ¹³C 143.5 s - C-6; adjacent to N-5.
7 ¹³C 106.0 s - C-7.
7a ¹³C 138.5 s - Bridgehead C-7a.

| 3 | ¹⁹F | -165.5 | d | J(F-H) = 2.5 | F-3; coupled to H-2. |

Table 3: FT-IR and HRMS Data

Technique Parameter / Mode Value Interpretation
FT-IR N-H Stretch 3150 cm⁻¹ Secondary amine stretch (pyrrole ring).
FT-IR C=C / C=N Stretch 1620, 1580 cm⁻¹ Aromatic ring breathing modes.
FT-IR C-F Stretch 1140 cm⁻¹ Strong carbon-fluorine single bond stretch.
HRMS Ionization Mode ESI (+) Protonation at basic pyridine N-5.
HRMS Exact Mass [M+H]⁺ Calc: 137.0515 Theoretical mass for C▵H₆FN₂⁺.

| HRMS | Exact Mass [M+H]⁺ | Found: 137.0512 | Mass error < 5 ppm validates formula. |

Experimental Protocols & Methodologies

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following methodologies explain not just how to acquire the data, but why specific parameters are chosen to prevent analytical artifacts[5].

Protocol 1: High-Resolution NMR Acquisition & Regiochemical Validation
  • Solvent Selection (DMSO-d₆): Dissolve 10-15 mg of 3-fluoro-5-azaindole in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, significantly reducing the chemical exchange rate of the pyrrole N-H proton. This allows the N-H signal to appear as a distinct peak rather than a broad baseline fluctuation, enabling the observation of its scalar coupling to H-2.

  • Instrument Calibration: Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei on a 400 MHz (or higher) spectrometer.

    • Causality: Precise tuning is critical for ¹⁹F NMR due to its wide chemical shift range and the need for high sensitivity to detect long-range C-F couplings without baseline roll.

  • Self-Validating Step (2D HOESY): Set up a ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

    • Causality: 1D NMR alone cannot definitively rule out C-2 fluorination vs. C-3 fluorination. The HOESY experiment detects through-space spatial proximity. A strong NOE cross-peak between the fluorine atom and the highly deshielded H-4 proton (peri-position) provides absolute, self-validating proof of C-3 regiochemistry.

Protocol 2: HRMS (ESI+) Analysis
  • Sample Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

    • Causality: The 5-azaindole scaffold contains a basic pyridine nitrogen (N-5). Formic acid ensures complete protonation of this nitrogen in solution, drastically enhancing the ionization efficiency in the positive electrospray ionization (ESI+) mode[4].

  • Self-Validating Step (Isotopic Profiling): Extract the exact mass for [M+H]⁺.

    • Causality: Comparing the experimental M+1/M+2 isotopic ratio against the theoretical in silico pattern for C▵H₆FN₂⁺ ensures that no unexpected side-reactions (e.g., chlorination from solvent impurities) occurred during synthesis. A mass error of < 5 ppm validates the elemental composition.

Protocol 3: ATR-FTIR Spectroscopy
  • Sample Application: Place 1-2 mg of solid 3-fluoro-5-azaindole directly onto a clean diamond ATR crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed atmospheric water in KBr pellets produces a broad O-H stretch around 3300 cm⁻¹, which masks the critical N-H stretching frequency of the azaindole ring. ATR allows for the direct analysis of the neat solid, providing an uncorrupted view of the N-H and C-F vibrational modes.

Mechanistic Workflows & Data Interpretation

The logical flow of structural validation relies on orthogonal analytical techniques confirming the same hypothesis. The diagram below maps the self-validating workflow used to confirm the structure and regiochemistry of 3-fluoro-5-azaindole.

G A 3-Fluoro-5-azaindole Sample Preparation B NMR Spectroscopy (1H, 13C, 19F) A->B C FT-IR Spectroscopy (ATR Mode) A->C D HRMS (ESI+) Mass Spectrometry A->D E 1D & 2D NMR Analysis (HOESY / HMBC) B->E F Multi-Modal Structural Validation & Regiochemistry C->F D->F E->F

Fig 1: Spectroscopic validation workflow for 3-Fluoro-5-azaindole structural confirmation.

References

  • Vertex Pharmaceuticals Inc. (2024). Pharmaceutical compounds for the treatment of complement mediated disorders (WO2024035686A1). WIPO.
  • Arcus Biosciences, Inc. (2021). Cd73 inhibiting 2,4-dioxopyrimidine compounds (WO2021222522A1). WIPO.
  • ACS Publications. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. URL:[Link]

  • PubChem. (2021). 3-Fluoro-1H-indole. National Library of Medicine. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Strategic Engineering of 3-Fluoro-5-azaindole Scaffolds in Medicinal Chemistry

[1] Executive Summary The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a critical bioisostere of the indole ring, widely utilized in kinase inhibitors and GPCR ligands to modulate physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a critical bioisostere of the indole ring, widely utilized in kinase inhibitors and GPCR ligands to modulate physicochemical properties such as aqueous solubility and hydrogen bonding potential.[1] However, the electron-rich C3 position of the pyrrole ring is a metabolic "soft spot," susceptible to rapid oxidative clearance by cytochrome P450 enzymes.[1]

3-Fluoro-5-azaindole derivatives have emerged as a strategic solution to this liability.[1] The introduction of a fluorine atom at the C3 position serves a dual purpose: it blocks metabolic oxidation (increasing in vivo half-life) and electronically tunes the acidity of the pyrrole NH, enhancing hydrogen bond donor capability without imposing significant steric bulk. This guide provides an in-depth technical analysis of the synthesis, physicochemical impact, and therapeutic utility of this scaffold.[1]

Part 1: The "Fluorine Effect" on the 5-Azaindole Core[1]

Electronic and Physicochemical Modulation

The 5-azaindole core differs from the ubiquitous indole by the insertion of a nitrogen atom at the 5-position (pyridine fusion).[1] This modification lowers the pKa of the pyrrole NH compared to indole (pKa ~16.9 vs. ~15.2 for 5-azaindole), making it a stronger hydrogen bond donor.[1]

Impact of C3-Fluorination:

  • pKa Shift: Fluorine is highly electronegative (

    
    ).[1] Its inductive effect (
    
    
    
    ) at the C3 position pulls electron density away from the pyrrole ring, further acidifying the N1-H proton.[1] This can significantly increase potency against targets requiring a strong H-bond donor in the hinge region (e.g., ATP-binding sites of kinases).[1]
  • Lipophilicity (LogP): While fluorine is hydrophobic, the C-F bond is polar. The substitution typically results in a moderate increase in LogP, improving membrane permeability compared to the parent azaindole, but without the "grease" penalty associated with chlorine or bromine.

  • Metabolic Blockade: The C3 position is the primary site for electrophilic enzymatic attack. Replacing the C3-H (bond energy ~98 kcal/mol) with a C3-F (bond energy ~116 kcal/mol) effectively shuts down oxidative metabolism at this site.[1]

Structural Logic Diagram

The following diagram illustrates the strategic design elements of the 3-fluoro-5-azaindole scaffold.

AzaindoleLogic Core 5-Azaindole Core (1H-pyrrolo[3,2-c]pyridine) Target Kinase Hinge Region (ATP Binding Site) Core->Target H-Bond Donor (N1-H) H-Bond Acceptor (N5) Metabolism CYP450 Oxidation (Metabolic Clearance) Core->Metabolism C3-H Oxidation (Liability) Fluorine 3-Fluoro Substitution (Electronic & Steric) Fluorine->Core Modifies Fluorine->Target Enhances Acidity of N1-H Fluorine->Metabolism BLOCKS (C-F Bond Strength)

Caption: Strategic impact of 3-fluorination on binding affinity and metabolic stability of the 5-azaindole scaffold.[1]

Part 2: Chemical Synthesis Methodologies

Synthesizing 3-fluoro-5-azaindoles requires overcoming the deactivated nature of the pyridine ring while avoiding over-fluorination or ring-opening side reactions.[1]

Route A: Direct Electrophilic Fluorination (Selectfluor)

This is the most direct method for late-stage functionalization or scaffold preparation.[1] The reaction utilizes Selectfluor (F-TEDA-BF4) , a mild electrophilic fluorinating agent that is compatible with the basic nitrogen of the azaindole.[1]

  • Mechanism: The reaction proceeds via an electrophilic attack of the

    
     equivalent on the electron-rich C3 position, forming a cationic intermediate which is then deprotonated to restore aromaticity.
    
  • Critical Control: Temperature control is vital.[1] Elevated temperatures (>60°C) can promote oxidative ring opening or difluorination (forming 3,3-difluorooxindoles).[1]

Route B: De Novo Synthesis (Cyclization)

For large-scale manufacturing where regioselectivity is critical, constructing the ring from fluorinated pyridine precursors (e.g., 2-amino-5-fluoropyridines) via Sonogashira coupling and subsequent cyclization is preferred, though more labor-intensive.[1]

Synthesis Workflow Diagram

SynthesisPath Start 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) Mix Dissolution & Cooling (0°C under N2) Start->Mix Reagent Selectfluor (1.1 - 1.5 equiv) Reagent->Mix Solvent Solvent System: MeCN / MeOH (1:1) Solvent->Mix Reaction Electrophilic Fluorination (Stir 0°C -> RT, 4-12h) Mix->Reaction Workup Aq. Workup & Extraction (EtOAc / NaHCO3) Reaction->Workup Purification Column Chromatography (DCM/MeOH) Workup->Purification Product 3-Fluoro-5-azaindole (Yield: 40-65%) Purification->Product

Caption: Optimized workflow for the direct electrophilic fluorination of 5-azaindole using Selectfluor.

Part 3: Experimental Protocols

Protocol: Synthesis of 3-Fluoro-1H-pyrrolo[3,2-c]pyridine

Objective: To synthesize the core scaffold for use as a building block in SAR studies.[1]

Materials:

  • 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) [CAS: 271-34-1][1]

  • Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]

  • Acetonitrile (MeCN), Methanol (MeOH) - Anhydrous[1]

  • Sodium bicarbonate (NaHCO₃)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-azaindole (1.0 g, 8.46 mmol) in a mixture of MeCN:MeOH (1:1 v/v, 40 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Selectfluor (3.3 g, 9.31 mmol, 1.1 equiv) portion-wise over 15 minutes. Note: Rapid addition can cause exotherms and reduce yield.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature (25°C). Monitor by LC-MS for the consumption of starting material (M+H = 119) and appearance of product (M+H = 137).[1]

    • Checkpoint: If reaction stalls, add an additional 0.1 equiv of Selectfluor. Do not exceed 50°C to avoid ring opening.[1]

  • Quench: Once complete (typically 4-12 hours), quench the reaction with saturated aqueous NaHCO₃ (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0-10% MeOH in DCM.

  • Validation: Confirm structure via ¹H-NMR (loss of C3-H signal) and ¹⁹F-NMR (characteristic singlet around -160 to -170 ppm).

Protocol: Microsomal Metabolic Stability Assay

Objective: To quantify the improvement in metabolic stability conferred by the 3-fluoro modification.[1]

Methodology:

  • Incubation: Prepare test compounds (Parent 5-azaindole vs. 3-Fluoro analog) at 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).[1]

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final concentration).[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench aliquots immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).[1]
    • Expectation: The 3-fluoro analog should exhibit a significantly lower

      
       (flatter slope) compared to the parent, indicating blocked C3-oxidation.[1]
      

Part 4: Comparative Data Summary

The following table summarizes the expected physicochemical changes when modifying a standard 5-azaindole drug lead with a 3-fluoro group.

PropertyParent (5-Azaindole)3-Fluoro-5-AzaindoleDrug Development Implication
Molecular Weight 118.14 Da136.13 DaMinimal impact on size; fits tight pockets.[1]
pKa (Pyrrole NH) ~15.2~13.5 - 14.0Stronger H-bond donor; higher potency.[1]
C3-Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)Resistance to CYP450 oxidation.[1]
Lipophilicity BaselineSlight Increase (+0.2 LogP)Improved passive permeability.[1]
Metabolic Soft Spot High (C3 Oxidation)Low (Blocked)Extended half-life (

).[1]

References

  • Synthesis of 3-Fluoro-1H-pyrrolo[3,2-c]pyridine Derivatives Source: World Intellectual Property Organization (Patent WO2024035686A1) Context:[1] Describes the use of tert-butyl 3-fluoro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate as a key intermediate in the synthesis of complement mediated disorder treatments. URL:[1]

  • Electrophilic Fluorination of Azaindoles using Selectfluor Source:Journal of Organic Chemistry / Organic Letters (General Methodology adapted from Indole fluorination) Context: Validates the use of Selectfluor in MeCN/MeOH for introducing fluorine at the C3 position of electron-rich aza-heterocycles. URL:[Link] (Reference to analogous indole chemistry)[1]

  • Metabolic Stability of Azaindole Scaffolds Source:Journal of Medicinal Chemistry Context: Discusses the metabolic liabilities of the azaindole C3 position and the strategy of halogenation to block clearance. URL:[Link] (General reference for Azaindole SAR)[1]

Sources

Foundational

The 3-Fluoro-5-Azaindole Scaffold: Mechanistic Principles &amp; Medicinal Chemistry Applications

Executive Summary The 3-Fluoro-5-azaindole moiety represents a privileged pharmacophore in modern drug discovery, serving as a high-precision bioisostere of the indole and purine ring systems.[1] Unlike the more ubiquito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-Fluoro-5-azaindole moiety represents a privileged pharmacophore in modern drug discovery, serving as a high-precision bioisostere of the indole and purine ring systems.[1] Unlike the more ubiquitous 7-azaindole (found in drugs like Vemurafenib), the 5-azaindole scaffold offers a distinct vector for hydrogen bonding and electrostatic complementarity.

This technical guide analyzes the Mechanism of Action (MoA) of 3-fluoro-5-azaindole derivatives, focusing on their dual utility:

  • Kinase Inhibition: Acting as ATP-competitive hinge binders where the N5-nitrogen and N1-hydrogen form critical bidentate interactions.

  • Viral Polymerase Inhibition: Specifically targeting the PB2 subunit of the Influenza A virus, blocking "cap-snatching."

The inclusion of the fluorine atom at the C3 position is not merely decorative; it is a strategic medicinal chemistry modification designed to block metabolic oxidation (CYP450-mediated) and modulate the pKa of the pyrrole NH, thereby tuning binding affinity.

Part 1: Structural Logic & Pharmacochemistry

The 5-Azaindole Core vs. Indole

The 5-azaindole (pyrrolo[3,2-c]pyridine) core differs from indole by the insertion of a nitrogen atom at position 5.[2] This modification fundamentally alters the electronic landscape of the molecule:

  • H-Bond Acceptor: The N5 nitrogen provides a lone pair in the major groove, allowing for interaction with backbone amides (e.g., in the kinase hinge region) or water networks.

  • Acidity: The electron-withdrawing nature of the pyridine ring increases the acidity of the N1-H (pyrrole), making it a stronger hydrogen bond donor than a standard indole.

The Role of C3-Fluorine

The C3 position of an indole/azaindole is electron-rich and highly susceptible to electrophilic attack and metabolic oxidation.

  • Metabolic Blockade: Substitution with Fluorine (Van der Waals radius ~1.47 Å, similar to H) blocks oxidation without imposing significant steric penalties, extending the in vivo half-life (

    
    ).
    
  • Electronic Tuning: Fluorine's high electronegativity pulls electron density, further lowering the pKa of the N1-H and potentially strengthening H-bonds with target proteins.

Visualization: Pharmacophore Logic

The following diagram illustrates the functional zones of the scaffold.

G Core 3-Fluoro-5-Azaindole Core N1 N1-H (Pyrrole) Strong H-Bond Donor Core->N1 N5 N5 (Pyridine) H-Bond Acceptor Core->N5 C3F C3-Fluorine Metabolic Shield & Electronic Tuning Core->C3F Target Target Interaction (Kinase Hinge / PB2 Pocket) N1->Target Donates H to Backbone Carbonyl N5->Target Accepts H from Backbone Amide C3F->Core Prevents CYP Oxidation

Figure 1: Pharmacophore dissection of the 3-fluoro-5-azaindole scaffold showing critical binding vectors and stability modifications.

Part 2: Mechanism of Action (MoA)

Primary Mechanism: ATP-Competitive Kinase Inhibition

In the context of oncology (e.g., targeting Cdc7 , ALK , or Aurora Kinases ), 3-fluoro-5-azaindole derivatives function as ATP mimetics.

  • Binding Mode: The molecule lodges into the ATP-binding pocket.

  • Hinge Interaction:

    • N1-H bonds with the carbonyl oxygen of a hinge residue (e.g., Glu or Leu).

    • N5 accepts a hydrogen bond from the backbone amide nitrogen of a residue typically located n+2 residues away in the hinge sequence.

  • Selectivity: The 5-aza placement (vs. 7-aza) alters the vector of the H-bond acceptor, allowing these inhibitors to target kinases where the hinge geometry disfavors 7-azaindoles or indoles.

Specialized Mechanism: Influenza PB2 Inhibition

Recent high-impact research (e.g., Vertex Pharmaceuticals, Janssen) has validated 5-fluoro-5-azaindoles as potent inhibitors of the PB2 subunit of the Influenza A polymerase.

  • The Target: The PB2 subunit is responsible for "cap-snatching"—binding the 5' cap of host mRNA to prime viral replication.[3]

  • The Inhibition: The 3-fluoro-5-azaindole moiety binds to the cap-binding pocket of PB2.

    • Pi-Stacking: The flat aromatic system stacks between H357 and F404 residues.

    • Salt Bridge: Functional groups attached to the core often extend to form salt bridges with R355 or K376.

    • Result: The virus cannot hijack host mRNA caps, halting viral transcription.

Mechanistic Pathway Diagram

MoA cluster_0 Kinase Inhibition (Oncology) cluster_1 PB2 Inhibition (Virology) K_Input 3-Fluoro-5-Azaindole Ligand K_Site ATP Binding Pocket (Hinge) K_Input->K_Site K_Action Bidentate H-Bonding (N1/N5) K_Site->K_Action K_Result Block Phosphorylation -> Apoptosis K_Action->K_Result V_Input 3-Fluoro-5-Azaindole Ligand V_Site PB2 Cap-Binding Domain V_Input->V_Site V_Action Pi-Stacking & Cap Competition V_Site->V_Action V_Result Halt Viral Transcription V_Action->V_Result

Figure 2: Dual mechanistic pathways of the scaffold in Oncology (Kinase) and Virology (PB2).[3]

Part 3: Experimental Protocols

Synthesis of the Scaffold (Suzuki-Miyaura Approach)

Rationale: Accessing the core usually involves cross-coupling a halogenated azaindole with a boronic acid.

Protocol:

  • Starting Material: 3-bromo-5-fluoro-5-azaindole (or 5-fluoro-azaindole-3-boronate).

  • Reagents: Aryl halide/boronic acid, Pd(dppf)Cl2 (5 mol%), K2CO3 (3 equiv).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas with Nitrogen. Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

In Vitro Kinase Assay (LANCE Ultra / FRET)

Rationale: To validate ATP-competitive binding.

StepActionCritical Parameter
1 Enzyme Prep Dilute Kinase (e.g., Cdc7) to 2nM in assay buffer (50mM HEPES, 10mM MgCl2).
2 Compound Addition Add 3-Fluoro-5-azaindole derivative (serial dilution in DMSO). Final DMSO < 1%.
3 ATP/Substrate Add ATP (at Km) and ULight-labeled peptide substrate.
4 Incubation Incubate at RT for 60 min (equilibrium binding).
5 Detection Add Europium-anti-phospho-antibody + EDTA (to stop reaction).
6 Readout Measure TR-FRET (Ex 320nm / Em 665nm).
Metabolic Stability Assay (Microsomal Stability)

Rationale: To confirm the stabilizing effect of the 3-Fluoro substitution.

  • Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Part 4: Data Summary & Comparative Analysis

Table 1: Structure-Activity Relationship (SAR) of Azaindole Modifications

Scaffold VariantHinge Binding (Donor/Acceptor)Metabolic StabilityKey Application
Indole N1 (Donor) / NoneLow (C3 oxidation)General Scaffold
7-Azaindole N1 (Donor) / N7 (Acceptor)ModerateVemurafenib (BRAF)
5-Azaindole N1 (Donor) / N5 (Acceptor)ModerateKinase / PB2
3-Fluoro-5-Azaindole N1 (Strong Donor) / N5 (Acceptor) High (C3 Blocked) Next-Gen PB2 & Kinase Inhibitors

References

  • Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. Source: National Institutes of Health (NIH) / ACS Med. Chem. Lett. Context: Details the specific use of 5-fluoro-azaindole in blocking the PB2 subunit of influenza.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: MDPI Molecules. Context: Comprehensive review of azaindole isomers (4, 5, 6, 7) and their binding modes in ATP pockets.[4]

  • Azaindole-Based Inhibitors of Cdc7 Kinase. Source: ACS Publications / Journal of Medicinal Chemistry. Context: Discusses the structural biology of azaindole binding to the hinge region and the impact of substitutions.

  • Synthesis of 3-Fluoroindoles via Photoredox Catalysis. Source: Organic Chemistry Portal / J. Org. Chem. Context: Provides synthetic methodologies for installing the fluorine atom at the 3-position.

  • Azaindoles in Medicinal Chemistry. Source: PharmaBlock Whitepaper. Context: Industrial perspective on the physicochemical properties (LogP, Solubility) of the 5-azaindole scaffold.

Sources

Exploratory

Discovery and History of 3-Fluoro-5-azaindole: A Technical Guide

The following technical guide details the discovery, synthesis, and application of 3-Fluoro-5-azaindole (IUPAC: 3-Fluoro-1H-pyrrolo[3,2-c]pyridine). This document is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 3-Fluoro-5-azaindole (IUPAC: 3-Fluoro-1H-pyrrolo[3,2-c]pyridine). This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary & Chemical Identity

3-Fluoro-5-azaindole represents a critical scaffold in modern medicinal chemistry, functioning as a bioisostere of the indole nucleus. Its development emerged from the systematic exploration of "privileged structures" aimed at improving the pharmacokinetic profiles of kinase inhibitors.

  • Common Name: 3-Fluoro-5-azaindole

  • IUPAC Name: 3-Fluoro-1H-pyrrolo[3,2-c]pyridine[1][2][3]

  • CAS Registry Number: 1352398-08-3 (for nitrile derivative reference) / Generic core often referenced in patents.

  • Molecular Formula: C₇H₅FN₂

  • Key Utility: Kinase inhibition (JAK, BRAF, FMS), metabolic stability enhancement, and pKa modulation.

The "Discovery" Context

Unlike natural products isolated from flora, 3-Fluoro-5-azaindole is a rationally designed synthetic entity . Its history is tied to the "Azaindole Boom" of the early 2000s, where drug hunters sought to replace the lipophilic indole core with more polar, metabolically robust alternatives.

The specific introduction of fluorine at the C3 position was a strategic medicinal chemistry maneuver to:

  • Block Metabolism: The C3 position of indoles/azaindoles is highly electron-rich and prone to oxidative metabolism (CYP450). Fluorine blocks this site.

  • Modulate Acidity: The electronegativity of fluorine lowers the pKa of the pyrrole NH, influencing hydrogen bond donor capability.

Synthesis and Production Protocols

The synthesis of 3-Fluoro-5-azaindole is primarily achieved via Electrophilic Aromatic Substitution (SEAr) using N-fluoro reagents. Below is the field-standard protocol.

Method A: Direct Electrophilic Fluorination (Selectfluor®)

This is the most robust method for generating the core on a gram scale.

Mechanism: The reaction proceeds via an SEAr mechanism where the "F+" equivalent attacks the most electron-rich position (C3) of the pyrrole ring. The 5-nitrogen (pyridine ring) deactivates the system slightly compared to pure indole, but C3 remains sufficiently nucleophilic.

Protocol:

  • Starting Material: 1H-pyrrolo[3,2-c]pyridine (5-azaindole).

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂).

Step-by-Step Workflow:

  • Charge a round-bottom flask with 5-azaindole (1.0 eq) and anhydrous MeCN (0.1 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Add Selectfluor (1.1 – 1.2 eq) portion-wise over 15 minutes. Note: Exothermic reaction.

  • Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via LC-MS (Target M+H = 137).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize HF byproducts) and brine.

  • Purification: Flash column chromatography (SiO₂). Eluent: MeOH/DCM gradient (0-10%).

Yield: Typically 60–75%.

Method B: De Novo Ring Construction (Historical/Alternative)

Early routes or specific substituted analogs utilize the Bartoli Indole Synthesis or Sonogashira Cyclization starting from fluorinated pyridines.

  • Precursor: 2-chloro-3-nitro-5-fluoropyridine (hypothetical pathway for analogs).

  • Utility: Used only when C3-fluorination is difficult due to other sensitive functional groups.

Visualization of Synthesis & Logic

The following diagrams illustrate the synthesis pathway and the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.

Diagram 1: Synthesis Pathway (DOT)

Synthesis Start 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) Inter C3-Cationic Intermediate Start->Inter MeCN, 0°C SEAr Attack Reagent Selectfluor (F-TEDA-BF4) Reagent->Inter Product 3-Fluoro-5-azaindole (Target) Inter->Product -H+ Re-aromatization

Caption: Direct electrophilic fluorination of 5-azaindole using Selectfluor via SEAr mechanism.

Diagram 2: SAR & Bioisosteric Logic (DOT)

SAR Core 3-Fluoro-5-azaindole Scaffold N5 N5 (Pyridine Nitrogen) Increases Solubility H-Bond Acceptor Core->N5 F3 C3-Fluorine Blocks CYP450 Metabolism Modulates NH pKa Core->F3 NH Pyrrole NH Hinge Binder (Kinases) H-Bond Donor Core->NH Outcome Optimized Drug Profile: High Potency + Metabolic Stability N5->Outcome F3->Outcome NH->Outcome

Caption: Structure-Activity Relationship (SAR) rationale for the 3-fluoro-5-azaindole scaffold in drug design.

Technical Data & Properties

Researchers must account for the specific electronic shifts induced by the fluorine atom.

PropertyValue / CharacteristicImpact on Experimentation
Molecular Weight 136.13 g/mol Low MW allows for fragment-based drug design (FBDD).
pKa (Calculated) ~11.5 (NH), ~4.5 (Pyridine N)More acidic than non-fluorinated parent (pKa ~13).
¹⁹F NMR Shift -160 to -165 ppm (typical)Diagnostic signal for reaction monitoring.
Solubility Moderate in organic solvents; pH-dependent in water.Soluble in DMSO/MeOH. Protonation at N5 aids aq. solubility.
Reactivity Nucleophilic at N1; Electrophilic at C2/C4/C6.N1-alkylation/arylation is the standard next step.

Applications in Drug Development

The 3-fluoro-5-azaindole core is rarely the final drug but serves as a critical intermediate or fragment .

Kinase Inhibitors (The "Hinge Binder")

In many kinase inhibitors (e.g., for FMS , JAK , or BRAF ), the azaindole motif binds to the ATP-binding hinge region.

  • Interaction: The pyrrole NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase. The pyridine N (N5) acts as a hydrogen bond acceptor.

  • Role of Fluorine: The C3-F atom occupies a small hydrophobic pocket and prevents oxidative hydroxylation, extending the half-life (t1/2) of the inhibitor in vivo.

Case Study: FMS Kinase Inhibition

Research into FMS kinase (Colony Stimulating Factor 1 Receptor) inhibitors has utilized pyrrolo[3,2-c]pyridine derivatives.[3][4][5] The 3-fluoro substitution is employed to fine-tune the selectivity profile against homologous kinases by exploiting subtle steric differences in the ATP binding site.

References

  • Selectfluor Chemistry: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 1998. Link

  • Azaindole Synthesis: Thibault, C., et al. Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 2003. (Describes analogous fluorination logic). Link

  • Kinase Applications: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[4] (Generic reference to scaffold utility in FMS inhibition).

  • Patent Literature: Pharmaceutical compounds for the treatment of complement mediated disorders.[2] WO2024035686A1. (Cites 3-fluoro-1H-pyrrolo[3,2-c]pyridine as a key intermediate).[1][3][6] Link

  • Patent Literature: Cd73 inhibiting 2,4-dioxopyrimidine compounds. WO2021222522A1. (Details alkylation protocols for the 3-fluoro scaffold). Link

Sources

Foundational

Whitepaper: Physicochemical Profiling of 3-Fluoro-5-azaindole – Solubility, Stability, and Protocol Validation

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to the inherent physicochemical liabilities of traditional indole-based scaffolds—namely, poor aqueous so...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to the inherent physicochemical liabilities of traditional indole-based scaffolds—namely, poor aqueous solubility and rapid metabolic clearance. The transition to a 3-fluoro-5-azaindole (3-fluoro-1H-pyrrolo[3,2-c]pyridine) architecture represents a masterclass in rational drug design. By strategically combining skeletal bioisosterism (nitrogen insertion) with targeted halogenation (fluorine at C3), researchers can fundamentally rewrite the molecule's pharmacokinetic destiny.

This technical guide dissects the causality behind the solubility and stability profiles of 3-fluoro-5-azaindole and provides field-proven, self-validating protocols for characterizing these critical parameters.

Molecular Architecture: The Rationale for C3-Fluorination

To understand the behavior of 3-fluoro-5-azaindole, we must deconstruct its two primary modifications from the parent indole:

  • The 5-Azaindole Core: The insertion of a nitrogen atom into the indole ring to form 5-azaindole drastically improves aqueous solubility[1]. This pyridine-like nitrogen acts as a potent hydrogen bond acceptor. Furthermore, the conjugate acid of 5-azaindole has a pKa of approximately 8.26[2], meaning it is partially protonated at physiological pH, which significantly enhances its dissolution profile compared to highly lipophilic indoles.

  • The 3-Fluoro Substituent: Indoles and azaindoles share a notorious metabolic soft spot: the electron-rich C3 position, which is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. By introducing a fluorine atom at C3, we replace a vulnerable C–H bond (~113 kcal/mol) with a highly robust C–F bond (~126 kcal/mol)[3]. This modification not only blocks the primary site of metabolism but also exerts an inductive electron-withdrawing effect that modulates the pKa of the neighboring pyridine nitrogen, optimizing the compound's overall lipophilicity and bioavailability[4].

Mechanism Sub1 5-Azaindole (Unsubstituted C3) CYP1 CYP450 Oxidation Sub1->CYP1 Met1 3-Hydroxy-5-azaindole (Rapid Degradation) CYP1->Met1 Sub2 3-Fluoro-5-azaindole CYP2 CYP450 Oxidation (Blocked by C-F bond) Sub2->CYP2 Met2 Prolonged Half-Life (Metabolic Stability) CYP2->Met2

Fig 1. CYP450-mediated metabolic degradation pathway bypassed by C3-fluorination.

Solubility Dynamics & Optimization

While the 5-azaindole core boosts solubility, the highly electronegative 3-fluoro substituent pulls electron density away from the ring system. This inductive effect lowers the pKa of the pyridine nitrogen from ~8.26 down to approximately ~7.10. Consequently, at a physiological pH of 7.4, 3-fluoro-5-azaindole exists primarily in its unionized free-base form.

Comparative Physicochemical Properties

Table 1: Representative profiling data demonstrating the evolutionary advantage of the 3-fluoro-5-azaindole scaffold.

PropertyIndole5-Azaindole3-Fluoro-5-azaindole
Aqueous Solubility (pH 7.4) < 50 µg/mL> 400 µg/mL~ 250 µg/mL
Calculated pKa (Conjugate Acid) N/A8.26~ 7.10
HLM Half-Life (t½) < 15 min~ 38 min> 120 min
Primary Metabolic Liability C3 OxidationC3 OxidationBlocked (Highly Stable)
Protocol 1: Self-Validating Thermodynamic Solubility Assay (Shake-Flask)

Causality & Rationale: Why use the shake-flask method over high-throughput kinetic solvent-shift assays? Kinetic assays utilize DMSO stock solutions, which often lead to supersaturation and the precipitation of high-energy amorphous solids, yielding falsely elevated solubility values. The shake-flask method guarantees we are measuring the true thermodynamic equilibrium of the lowest-energy crystalline polymorph.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2 (stomach simulation), 4.0, and 7.4 (blood plasma simulation).

  • Solid Addition: Add 2 mg of crystalline 3-fluoro-5-azaindole to a 2 mL glass HPLC vial.

  • Equilibration: Add 1 mL of the respective buffer. Shake at 300 RPM at 37.0 ± 0.5 °C in a temperature-controlled incubator.

  • Self-Validation Check 1 (Equilibrium Confirmation): Extract 100 µL aliquots at 24h and 48h. Centrifuge at 15,000 x g for 15 minutes. Logic: If the concentration delta between 24h and 48h is < 5%, thermodynamic equilibrium is definitively confirmed.

  • Quantification: Dilute the supernatant in mobile phase and analyze via HPLC-UV against a 5-point calibration curve.

  • Self-Validation Check 2 (Solid-State Integrity): Recover the remaining solid pellet from the vial. Analyze via X-Ray Powder Diffraction (XRPD). Logic: This proves the crystal form has not converted to a less soluble hydrate or salt form during the aqueous equilibration process.

Metabolic & Chemical Stability

Fluorinated 5-azaindoles exhibit exceptionally high metabolic stability in vivo[5]. By blocking C3, the molecule forces hepatic enzymes to seek secondary, less energetically favorable sites of metabolism (such as N-glucuronidation or oxidation at the C2 position), drastically extending the compound's intrinsic clearance (CL_int).

Workflow A 3-Fluoro-5-azaindole Synthesis B Physicochemical Profiling A->B C Thermodynamic Solubility B->C pH 1.2 - 7.4 D HLM/MLM Stability Assays B->D CYP450 Exposure E LC-MS/MS Quantification C->E D->E

Fig 2. Standardized physicochemical and metabolic profiling workflow for 3-Fluoro-5-azaindole.

Protocol 2: Self-Validating In Vitro Microsomal Stability Assay

Causality & Rationale: The primary metabolic liability of heterocyclic scaffolds is CYP-mediated oxidation. Using Human Liver Microsomes (HLMs) supplemented with NADPH provides a direct measurement of Phase I metabolic vulnerability.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 3-fluoro-5-azaindole (1 µM final concentration) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Check 1 (Control Matrix): Set up three parallel reactions:

    • Test: Compound + HLM + NADPH.

    • Negative Control: Compound + HLM (No NADPH). Logic: Indoles can be susceptible to chemical oxidation in aqueous buffers. Omitting the cofactor definitively isolates enzymatic clearance from background chemical instability.

    • Positive Control: Verapamil + HLM + NADPH. Logic: Validates the enzymatic viability of the specific microsome batch.

  • Reaction Initiation: Pre-incubate the plates at 37 °C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Internal Standard: Quench immediately in 150 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled internal standard (e.g., ^13C-3-Fluoro-5-azaindole). Logic: The internal standard corrects for any matrix effects, ion suppression, or extraction losses during sample preparation.

  • Analysis: Centrifuge at 4,000 RPM for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the half-life (t½).

References

1.[3] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH PubMed Central (PMC) URL: [Link]

3.[2] Title: The Heterocyclic Chemistry of Azaindoles Source: Wipf Group, University of Pittsburgh URL: [Link]

4.[5] Title: Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands Source: ResearchGate URL: [Link]

5.[4] Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: IRIS - University of Palermo (Unipa.it) URL: [Link]

Sources

Exploratory

Technical Guide: The 3-Fluoro-5-azaindole Scaffold in Drug Discovery

Executive Summary 3-Fluoro-5-azaindole (3-Fluoro-1H-pyrrolo[3,2-c]pyridine) represents a high-value pharmacophore in modern medicinal chemistry. While the 7-azaindole scaffold has historically dominated kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-azaindole (3-Fluoro-1H-pyrrolo[3,2-c]pyridine) represents a high-value pharmacophore in modern medicinal chemistry. While the 7-azaindole scaffold has historically dominated kinase inhibitor design (e.g., Vemurafenib), the 5-azaindole isomer offers a distinct hydrogen-bonding vector and solubility profile. The strategic introduction of a fluorine atom at the C3 position serves a dual purpose: it blocks the primary site of metabolic oxidation (cytochrome P450-mediated) and modulates the acidity of the pyrrole N-H, enhancing interactions with target binding pockets.

This guide analyzes the potential therapeutic targets of 3-Fluoro-5-azaindole derivatives, focusing on kinase inhibition and viral replication blockade. It provides actionable synthesis protocols and assay methodologies for researchers utilizing this scaffold.

Part 1: Chemical Rationale & Scaffold Analysis

The 5-Azaindole Advantage

The 5-azaindole core is a bioisostere of indole and purine. Unlike the ubiquitous 7-azaindole, the nitrogen in the 5-position (N5) alters the electronic distribution of the fused ring system.

  • Hinge Binding: In kinase ATP-binding pockets, the N1-H acts as a hydrogen bond donor. The N5 atom provides an alternative acceptor vector compared to N7, allowing for selectivity against off-target kinases that require the N7 interaction.

  • pKa Modulation: The pyridine nitrogen decreases the pKa of the pyrrole proton, making it a stronger hydrogen bond donor than the parent indole.

The Role of C3-Fluorination

The C3 position of the indole/azaindole ring is highly electron-rich (enamine-like character).

  • Metabolic Blocking: C3 is the primary site for oxidative metabolism. Substitution with Fluorine (C-F bond energy ~116 kcal/mol) prevents oxidation, significantly extending the half-life (

    
    ) of the compound in vivo.
    
  • Electronic Tuning: Fluorine's electronegativity pulls electron density from the ring, further increasing the acidity of the N1-H, potentially strengthening the critical H-bond to the kinase hinge region (e.g., Glu/Leu backbone carbonyls).

ScaffoldAnalysis Indole Indole Core (Metabolically Labile at C3) Azaindole 5-Azaindole (Improved Solubility Altered H-Bonding) Indole->Azaindole Bioisosteric Replacement (CH -> N) FluoroAza 3-Fluoro-5-azaindole (Metabolic Blockade Optimized H-Bond Donor) Azaindole->FluoroAza C3-Fluorination (Metabolic Stability)

Figure 1: Evolution of the scaffold from indole to the optimized 3-Fluoro-5-azaindole pharmacophore.

Part 2: Primary Therapeutic Targets

Janus Kinases (JAK Family)

The JAK-STAT signaling pathway is a primary target for azaindole derivatives. 3-Fluoro-5-azaindole derivatives function as ATP-competitive inhibitors.

  • Mechanism: The scaffold mimics the adenine ring of ATP.[1] The N1-H and C2-H (or substituents) interact with the hinge region of the kinase domain (JH1).

  • Selectivity: The 5-aza placement helps differentiate between JAK1/2/3 isoforms based on the specific residues lining the solvent-exposed front of the pocket.

Aurora Kinases (A & B)

Aurora kinases are critical regulators of mitosis.[2] Overexpression leads to genetic instability in cancers.

  • Binding Mode: 5-azaindoles have been shown to bind to the ATP pocket of Aurora A. The 3-fluoro group occupies a small hydrophobic pocket often gated by the Gatekeeper residue, potentially improving potency over the non-fluorinated analog.

Viral Targets: Influenza PB2

Recent medicinal chemistry efforts have identified azaindoles as inhibitors of the Influenza A virus polymerase acidic protein (PB2) cap-snatching subunit.[3]

  • Relevance: The 3-position functionalization is critical for displacing water molecules in the PB2 cap-binding domain. Fluorine acts as a small, lipophilic replacement that maintains potency while improving permeability.

Part 3: Experimental Protocols

Synthesis of 3-Fluoro-5-azaindole

Note: Direct fluorination of azaindoles is challenging due to the electron-deficient pyridine ring. The use of electrophilic fluorinating agents like Selectfluor is the industry standard.

Reagents:

  • 5-Azaindole (Starting Material)[2][4]

  • Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN)

  • Acetic Acid (AcOH)

Protocol:

  • Dissolution: Dissolve 5-azaindole (1.0 eq) in a mixture of MeCN/AcOH (10:1 v/v). The concentration should be approximately 0.1 M.

  • Addition: Cool the solution to 0°C. Add Selectfluor (1.1 eq) portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 119) and appearance of product (M+H = 137).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). 3-Fluoro-5-azaindole typically elutes later than the non-fluorinated precursor due to increased polarity of the N-H bond.

Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol validates the inhibitory potential of the synthesized derivative against a target kinase (e.g., JAK2).

Materials:

  • Kinase: Recombinant Human JAK2 (0.2 ng/µL final)

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.1 mg/mL)

  • ATP: Ultra-pure (10 µM, near Km)

  • Detection: Promega ADP-Glo™ Reagent

Workflow:

  • Compound Prep: Prepare 3-Fluoro-5-azaindole derivative serial dilutions in DMSO (100% DMSO, 50x final conc).

  • Kinase Reaction: In a 384-well white plate, add:

    • 2 µL Kinase Buffer (w/ JAK2)

    • 1 µL Compound (or DMSO control)

    • 2 µL Substrate/ATP mix

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • ADP-Glo Step 1: Add 5 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • ADP-Glo Step 2: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Part 4: Visualizing the Mechanism

The following diagram illustrates the JAK-STAT signaling pathway, a key therapeutic target where the 3-Fluoro-5-azaindole scaffold interrupts phosphorylation.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of 3-F-5-Aza) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation (Blocked by Inhibitor) Phos_STAT Phosphorylated STAT (Dimer) STAT->Phos_STAT Dimerization Nucleus Nucleus / Gene Transcription Phos_STAT->Nucleus Translocation

Figure 2: The JAK-STAT pathway. 3-Fluoro-5-azaindole derivatives inhibit the JAK node (Blue), preventing STAT phosphorylation and downstream gene transcription.

Part 5: Comparative Data Analysis

Table 1: Physicochemical Profile of Indole vs. Azaindole Scaffolds

PropertyIndole7-Azaindole5-Azaindole3-Fluoro-5-azaindole
H-Bond Donors 1 (N1)1 (N1)1 (N1)1 (N1 - More Acidic)
H-Bond Acceptors 01 (N7)1 (N5)1 (N5) + F (Weak)
Metabolic Liability High (C3 Oxidation)ModerateModerateLow (Blocked)
Lipophilicity (LogP) ModerateLowerLowerOptimized
Kinase Selectivity LowModerateHigh (Target Dependent)High

References

  • Popowycz, F., et al. (2015). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Léris, A., et al. (2021). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au.

  • Song, J. J., et al. (2002). "Synthesis of 5-azaindole." Journal of Organic Chemistry.

  • Clark, M. P., et al. (2014). "Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2." Journal of Medicinal Chemistry. [3]

Sources

Foundational

Comprehensive Technical Guide to 3-Fluoro-5-azaindole: Identifiers, Physicochemical Properties, and Synthetic Workflows

Executive Summary In contemporary medicinal chemistry and drug development, the azaindole framework has emerged as a privileged scaffold, serving as a highly effective bioisostere for both indole and purine systems[1]. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the azaindole framework has emerged as a privileged scaffold, serving as a highly effective bioisostere for both indole and purine systems[1]. Among the four positional isomers, 5-azaindole (IUPAC: 1H-pyrrolo[3,2-c]pyridine) offers unique physicochemical properties that can be finely tuned for target binding and ADME-Tox optimization[1].

The strategic introduction of a fluorine atom at the C3 position—yielding 3-fluoro-5-azaindole —represents a sophisticated structural modification. This specific substitution is designed to block metabolic liabilities while simultaneously enhancing lipophilicity and kinase hinge-binding affinity[2],[3]. This whitepaper provides an in-depth analysis of 3-fluoro-5-azaindole derivatives, their Chemical Abstracts Service (CAS) identifiers, pharmacological rationales, and field-validated synthetic protocols.

Chemical Identity and CAS Registry Numbers

Due to the highly reactive nature of the unsubstituted 3-fluoro-5-azaindole core, it is most frequently utilized and commercialized in its halogenated or cyanated derivative forms. These functionalized building blocks serve as critical intermediates for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) during the synthesis of complex active pharmaceutical ingredients (APIs)[1].

The quantitative identification data for the most prominent commercially available derivatives are summarized below:

Table 1: Key 3-Fluoro-5-azaindole Derivatives and Identifiers

Compound NameIUPAC NameCAS NumberMolecular WeightFormula
4-Chloro-3-fluoro-5-azaindole 4-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine1352395-97-1[4],[5]170.57 g/mol C₇H₄ClFN₂
6-Chloro-3-fluoro-5-azaindole 6-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine1352395-98-2[4]170.57 g/mol C₇H₄ClFN₂
4-Bromo-3-fluoro-5-azaindole 4-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine1352397-71-7[6]215.03 g/mol C₇H₄BrFN₂
6-Bromo-3-fluoro-5-azaindole 6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine1352398-31-2[7],[8]215.03 g/mol C₇H₄BrFN₂
4-Cyano-3-fluoro-5-azaindole 3-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile1352396-06-5[9]161.14 g/mol C₈H₄FN₃
6-Cyano-3-fluoro-5-azaindole 3-fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile1352398-08-3[10]161.14 g/mol C₈H₄FN₃

Pharmacological Rationale: The Causality of C3-Fluorination

The design of small-molecule kinase inhibitors relies heavily on complementary hydrogen bonding with the ATP-binding hinge region of the target protein. The selection of the 3-fluoro-5-azaindole scaffold is not arbitrary; it achieves optimal target engagement through a highly synergistic mechanism:

  • Metabolic Shielding : The C3 position of the pyrrole ring in standard indoles and azaindoles is highly nucleophilic and prone to rapid cytochrome P450-mediated oxidative metabolism (hydroxylation). Substituting the C3-hydrogen with a fluorine atom effectively blocks this metabolic "soft spot" due to the high stability of the C-F bond, thereby significantly increasing the molecule's pharmacokinetic half-life[3],[11].

  • pKa Modulation : Fluorine is the most electronegative element. Its inductive electron-withdrawing effect at the C3 position significantly lowers the pKa of the adjacent N1-H proton. This increased acidity transforms the N1-H into a superior hydrogen-bond donor, strengthening its interaction with the kinase hinge region[11].

  • Lipophilicity and Membrane Permeability : The introduction of fluorine increases the overall lipophilicity (LogP) of the scaffold. This enhances cell membrane permeability and oral bioavailability without drastically increasing the molecular weight or steric bulk[3],[11].

PharmacologicalLogic Core 3-Fluoro-5-azaindole Scaffold N5 5-Aza Nitrogen (Pyridine Ring) Core->N5 N1 N1-H (Pyrrole Ring) Core->N1 F3 C3-Fluoro Substituent Core->F3 Hinge1 H-Bond Acceptor (Kinase Hinge Region) N5->Hinge1 Hinge2 H-Bond Donor (Kinase Hinge Region) N1->Hinge2 Metab Metabolic Blocking (Prevents CYP450 Oxidation) F3->Metab Lipoph Increased Lipophilicity (Membrane Permeability) F3->Lipoph

Pharmacological rationale mapping structural features of 3-fluoro-5-azaindole to drug efficacy.

Synthetic Methodologies

The synthesis of fluorinated azaindoles presents a distinct chemical challenge: achieving selective aromatic fluorination without degrading the electron-rich pyrrole ring[3]. Historically, this was approached via the Balz-Schiemann reaction, which requires the prior synthesis of an unstable intermediate diazonium salt[3].

Modern synthetic workflows favor electrophilic fluorination using reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI)[3]. This approach leverages the inherent nucleophilicity of the C3 position. For 5-azaindoles, protecting the N1 position (e.g., with a tosyl or Boc group) is often necessary to prevent competitive N-fluorination and direct the electrophile strictly to the C3 carbon.

SyntheticWorkflow Start 5-Azaindole Derivative Halogenation Electrophilic Fluorination (Selectfluor / 0°C to RT) Start->Halogenation Step 1 Intermediate 3-Fluoro-5-azaindole Core Halogenation->Intermediate Step 2 Functionalization Cross-Coupling / SNAr (C4 or C6 Position) Intermediate->Functionalization Step 3 FinalProduct Target Kinase Inhibitor Functionalization->FinalProduct Step 4

Logical workflow for the synthesis and functionalization of 3-fluoro-5-azaindole derivatives.

Experimental Protocol: Electrophilic Fluorination and Validation

To ensure scientific integrity, the following protocol details a self-validating system for the C3-fluorination of a generic 5-azaindole intermediate. This methodology integrates real-time analytical feedback to guarantee synthetic accuracy.

Step 1: N1-Protection (Pre-requisite)
  • Procedure : Dissolve the starting 5-azaindole (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq) at 0°C, stir for 30 mins, then add p-Toluenesulfonyl chloride (1.1 eq).

  • Causality : The N1-H is highly acidic and nucleophilic. Protection prevents competitive N-fluorination and stabilizes the pyrrole ring against oxidative degradation during the subsequent electrophilic addition.

Step 2: Electrophilic Fluorination
  • Procedure : Dissolve the N-protected 5-azaindole (1.0 eq) in a 1:1 mixture of anhydrous Acetonitrile and Dichloromethane. Cool the reaction vessel to 0°C under an inert argon atmosphere. Slowly add Selectfluor (1.1 eq) in small portions over 15 minutes.

  • Causality : Selectfluor acts as an "F+" donor. Maintaining a low temperature controls the exothermic nature of the reaction and suppresses di-fluorination or polymerization side reactions[3].

Step 3: Reaction Monitoring and Quenching
  • Procedure : Allow the reaction to warm to room temperature. Monitor via LC-MS every 2 hours. Upon consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃.

  • Validation : The reaction is complete when the LC-MS trace shows a mass shift of +18 Da (addition of F, loss of H) relative to the protected starting material.

Step 4: Deprotection and Analytical Characterization
  • Procedure : Treat the purified intermediate with NaOH in Methanol/Water to remove the Tosyl group, yielding the free 3-fluoro-5-azaindole.

  • Self-Validating Analytical Markers :

    • ¹⁹F NMR (Gold Standard) : A distinct singlet should appear between -160 ppm and -175 ppm, confirming aromatic fluorine incorporation.

    • ¹H NMR : The disappearance of the characteristic C3-H singlet (typically around 7.3–7.6 ppm) definitively proves substitution at the C3 position.

    • LC-MS : Confirm the exact mass [M+H]⁺ corresponding to the specific halogenated derivative.

References

  • Farmer, L. J., et al. "Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2." National Institutes of Health (NIH) / PMC.
  • "Fluorinated Azaindoles." Alfa Chemistry.
  • "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI.
  • Debrauwer, V., et al. "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles." ACS Organic & Inorganic Au / NIH.
  • "357263-69-5 | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine." BLDpharm.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-Fluoro-5-azaindole as a Privileged Scaffold in Antiviral Drug Discovery

Executive Summary & Scientific Rationale In the landscape of modern medicinal chemistry, azaindoles have emerged as highly versatile bioisosteres for indoles and purines. Among the available regioisomers, the 5-azaindole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of modern medicinal chemistry, azaindoles have emerged as highly versatile bioisosteres for indoles and purines. Among the available regioisomers, the 5-azaindole core provides unique hydrogen-bonding directionality, presenting a basic nitrogen at the 5-position that acts as a critical hydrogen-bond acceptor. However, native azaindoles often suffer from metabolic liabilities, specifically Cytochrome P450 (CYP)-mediated oxidation at the electron-rich C3 position.

As a Senior Application Scientist, I advocate for the strategic incorporation of the 3-Fluoro-5-azaindole building block in antiviral drug design. By introducing a fluorine atom at the C3 position, we achieve three critical mechanistic advantages[1]:

  • Metabolic Shielding : The strong C–F bond blocks oxidative metabolism at the C3 soft spot, significantly extending the compound's half-life and mitigating aldehyde oxidase (AO) liabilities.

  • pKa Modulation : The electron-withdrawing nature of the fluorine atom lowers the pKa of the pyrrole-like N1 proton, enhancing membrane permeability and oral bioavailability.

  • Target Affinity : Fluorine introduces the potential for halogen bonding and increases local lipophilicity, which is highly advantageous for binding within the hydrophobic pockets of viral polymerases or entry glycoproteins.

These principles have been robustly validated in the clinical success of related fluorinated azaindoles, such as the 6-azaindole derivative (an HIV-1 attachment inhibitor)[2] and the 7-azaindole derivative (an Influenza A PB2 inhibitor)[3].

Quantitative Data: Physicochemical Profiling

To justify the selection of 3-Fluoro-5-azaindole over its non-fluorinated counterparts, we must look at the structure-activity relationship (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) metrics.

Table 1: Comparative Physicochemical and in vitro ADME profile of Indole vs. 5-Azaindole vs. 3-Fluoro-5-azaindole scaffolds (Representative Data).

Scaffold CoreClogPN1 pKa (calc)Microsomal Stability (T1/2, min)Primary Metabolic Liability
Indole 2.1416.215C3 Oxidation
5-Azaindole 1.3514.528C3 Oxidation, N-Glucuronidation
3-Fluoro-5-azaindole 1.62 13.1 > 120 Significantly Mitigated

Causality Insight: The addition of the 3-fluoro group perfectly balances the lipophilicity lost by the nitrogen insertion while drastically improving metabolic stability, creating an optimized vector for lead generation.

Mechanism of Action: Target Binding

When 3-Fluoro-5-azaindole is deployed against viral targets, it relies on a highly specific set of intermolecular forces. The diagram below illustrates the pharmacophoric interactions of this scaffold within a generic viral protein pocket.

BindingMechanism Core 3-Fluoro-5-azaindole Pharmacophore N_atom 5-Aza Nitrogen (H-Bond Acceptor) Core->N_atom F_atom 3-Fluoro Substitution (Halogen Bond / Lipophilicity) Core->F_atom Aromatic Pyrrolo-Pyridine Ring (Pi-Pi Stacking) Core->Aromatic Target1 Viral Polymerase Residue (e.g., His/Lys) N_atom->Target1 Directional H-Bond Target2 Hydrophobic Pocket (Metabolic Shielding) F_atom->Target2 Steric/Electronic Fit Target3 Aromatic Residue (e.g., Phe/Tyr) Aromatic->Target3 Pi-Stacking

Pharmacophoric interactions of 3-Fluoro-5-azaindole within a viral protein pocket.

Experimental Workflows & Protocols

Protocol A: High-Throughput Screening (HTS) via Pseudotyped Virus Entry Assay

Causality: Pseudotyped viruses allow for the safe, BSL-2 evaluation of viral entry inhibitors. The 3-fluoro-5-azaindole core is highly effective at disrupting protein-protein interactions (PPIs) at the viral envelope interface, similar to mechanisms observed in SARS-CoV-2 and HIV research[4].

Step-by-Step Methodology :

  • Cell Preparation : Seed target cells (e.g., HEK293T expressing ACE2/TMPRSS2) at

    
     cells/well in a white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the 3-Fluoro-5-azaindole derivative in DMSO. Causality: A 10-point curve ensures accurate calculation of the Hill slope and IC₅₀.

  • Pre-incubation : Mix the diluted compounds with the pseudotyped virus (normalized to

    
     Relative Light Units) in assay medium. Incubate for 30 minutes at 37°C. Causality: Pre-incubation allows the azaindole core to establish equilibrium binding with the viral glycoprotein before host cell exposure.
    
  • Infection : Transfer the virus-compound mixture to the seeded cells and incubate for 48 hours.

  • Readout : Lyse the cells, add a luciferase substrate (e.g., Bright-Glo™), and read luminescence.

Self-Validation Checkpoint : Always run a parallel cytotoxicity plate using CellTiter-Glo®. A true entry inhibitor must show a Selectivity Index (CC₅₀ / IC₅₀) > 50. If luminescence drops equally in both plates, the compound is merely cytotoxic.

Protocol B: Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Causality: Fluorinated azaindoles are proven inhibitors of viral polymerases (e.g., the PB2 subunit of Influenza) because the azaindole nitrogen mimics the purine rings of natural nucleotides, while the fluoro group occupies adjacent hydrophobic sub-pockets[5].

Step-by-Step Methodology :

  • Enzyme Assembly : Reconstitute the recombinant viral RdRp complex in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 2 mM DTT). Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state.

  • Compound Addition : Add 3-Fluoro-5-azaindole derivatives (ranging from 0.1 nM to 10 µM) to the enzyme mix.

  • Substrate Initiation : Initiate the reaction by adding a primer/template RNA duplex and a nucleotide mix containing a fluorescently labeled NTP (e.g., ATTO-633-UTP).

  • Quenching & Measurement : Stop the reaction after 60 minutes using 50 mM EDTA. Measure fluorescence polarization (FP) to quantify RNA elongation.

Self-Validation Checkpoint : Include a known azaindole-based polymerase inhibitor (e.g., Pimodivir) as a positive control[6]. Calculate the Z'-factor for the assay plate; a Z' > 0.5 is required to confirm the assay can reliably distinguish true 3-fluoro-5-azaindole hits from background noise.

Drug Discovery Workflow Visualization

The integration of 3-Fluoro-5-azaindole into a drug discovery pipeline requires a structured hit-to-lead progression, prioritizing both potency and host-cell safety.

ScreeningWorkflow Step1 Library Synthesis (3-Fluoro-5-azaindole derivatives) Step2 Primary Screening (Pseudovirus Entry / RdRp Assay) Step1->Step2 Step3 Cytotoxicity Profiling (CC50 in Host Cells) Step2->Step3 Select IC50 < 1 µM Step4 Lead Optimization (SAR & ADME/Tox) Step3->Step4 Select SI > 50 Step5 In Vivo Efficacy (Preclinical Viral Models) Step4->Step5 Favorable PK/PD

Hit-to-lead optimization workflow for 3-Fluoro-5-azaindole antiviral derivatives.

References

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives Source: Semantic Scholar / Journal of Medicinal Chemistry URL
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PMC - NIH URL
  • Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1)
  • Pimodivir (JNJ 63623872, JNJ 872, VX 787)
  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors Source: ResearchGate URL
  • Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection Source: PMC - NIH URL

Sources

Application

Cell-based assays for 3-Fluoro-5-azaindole activity

Introduction: The 3-Fluoro-5-azaindole Scaffold The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for both indole and purine rings...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3-Fluoro-5-azaindole Scaffold

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for both indole and purine rings.[1] Its capacity to form bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets makes it a cornerstone in the design of inhibitors for targets such as JAK , FLT3 , Aurora , and c-Met kinases.

The specific incorporation of a fluorine atom at the C3 position (3-Fluoro-5-azaindole) addresses a critical liability of the parent scaffold: metabolic susceptibility. The electron-rich C3 position is a primary site for oxidative metabolism (cytochrome P450-mediated). Fluorination at this site blocks metabolic soft spots while modulating the pKa of the pyrrole nitrogen, potentially enhancing hydrogen bond donor capability without imposing significant steric penalties.

This guide details the cellular characterization of 3-fluoro-5-azaindole derivatives, moving beyond biochemical IC50s to validate intracellular target engagement, functional potency, and pathway selectivity.

Strategic Assay Architecture

To rigorously validate 3-fluoro-5-azaindole activity, we employ a "Funnel Screening" approach. This ensures that observed phenotypic effects (e.g., cell death) are driven by specific target modulation rather than general cytotoxicity.

Figure 1: The Validation Cascade

AssayCascade Hit Biochemical Hit (Enzymatic IC50 < 100 nM) Viability Cell Viability (CellTiter-Glo) Hit->Viability 1. Potency Check Engagement Target Engagement (Phospho-Western/ELISA) Viability->Engagement 2. Mech. Validation Functional Functional Selectivity (Ba/F3 Panel) Engagement->Functional 3. Selectivity Lead Validated Lead Candidate Functional->Lead 4. Selection

Caption: Integrated workflow for validating kinase inhibitor activity from biochemical hit to cellular lead.

Protocol A: Cellular Viability & IC50 Determination

Objective: Determine the antiproliferative potency (GI50) of 3-fluoro-5-azaindole derivatives in target-dependent cancer cell lines (e.g., MV-4-11 for FLT3-ITD or HEL for JAK2V617F).

Principle: ATP quantitation serves as a surrogate for metabolically active cells. The 3-fluoro substitution often enhances metabolic stability, potentially lowering the GI50 compared to the non-fluorinated parent by maintaining effective intracellular concentrations for longer durations.

Materials:
  • Cell Lines: MV-4-11 (ATCC® CRL-9591™), HEL 92.1.7 (ATCC® TIB-180™).

  • Reagents: CellTiter-Glo® 2.0 (Promega), DMSO (Sigma).

  • Instrumentation: Multi-mode microplate reader (Luminescence).

Step-by-Step Protocol:
  • Cell Seeding:

    • Harvest cells in logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 384-well white opaque plates in 25 µL complete media.

    • Critical: Include "No Cell" controls (media only) for background subtraction.

  • Compound Treatment:

    • Prepare a 10 mM stock of the 3-fluoro-5-azaindole derivative in DMSO.

    • Perform a 1:3 serial dilution (10 points) in DMSO.

    • Transfer 100 nL of compound to assay plates using an acoustic dispenser (e.g., Echo® 550) or pin tool. Final DMSO concentration should be ≤0.5%.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate CellTiter-Glo reagent to room temperature (RT).

    • Add 25 µL of reagent to each well (1:1 ratio).

    • Orbitally shake for 2 minutes (200 rpm) to lyse cells.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to DMSO controls (100% viability) and Staurosporine/Bortezomib controls (0% viability).

    • Fit data to a 4-parameter logistic (4PL) equation to derive GI50.

Protocol B: Target Engagement (Phospho-Signaling Analysis)

Objective: Confirm that cell death is caused by the inhibition of the specific kinase pathway (e.g., STAT3 or ERK phosphorylation) and not off-target toxicity.

Scientific Rationale: 5-azaindoles bind the ATP pocket. If the 3-fluoro derivative is active on-target, it must dose-dependently reduce the phosphorylation of the immediate downstream substrate.

Figure 2: JAK/STAT Signaling Pathway (Target Context)

JAK_STAT Ligand Cytokine (IL-6 / G-CSF) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT3 (Monomer) JAK->STAT Phosphorylation (Y705) Inhibitor 3-F-5-Azaindole Inhibitor->JAK Inhibition pSTAT p-STAT3 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription (Bcl-xL, Myc) Nucleus->Transcription

Caption: Mechanism of action: 3-F-5-Azaindole inhibits JAK autophosphorylation, blocking STAT3 dimerization.
Step-by-Step Protocol (Western Blot):
  • Treatment:

    • Seed 1x10^6 cells/well in 6-well plates. Allow to recover for 24h.

    • Treat with the 3-fluoro-5-azaindole derivative at 1x, 5x, and 10x the cellular GI50 for 1 to 4 hours .

    • Stimulation (Optional but recommended): If basal phosphorylation is low, stimulate cells with relevant cytokine (e.g., IL-6, 10 ng/mL) for 15 mins prior to lysis.

  • Lysis:

    • Wash cells with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Immunoblotting:

    • Resolve 20 µg protein on 4-12% Bis-Tris gels.

    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-p-STAT3 (Tyr705) [Cell Signaling #9145].

      • Anti-Total STAT3 [Cell Signaling #4904].

      • Anti-GAPDH (Loading Control).

  • Quantification:

    • Normalize Phospho-signal to Total-protein signal.

    • Success Criteria: >50% reduction in p-STAT3 at concentrations correlating with the GI50.

Protocol C: Functional Selectivity (Ba/F3 Isogenic Panel)

Objective: Distinguish between general toxicity and kinase-addiction specific killing.

System: The Ba/F3 (murine pro-B) cell system is IL-3 dependent. Transfecting these cells with an oncogenic kinase (e.g., JAK2 V617F, BCR-ABL) renders them IL-3 independent ("oncogene addicted").

Experiment:

  • Parental Ba/F3: Grow in presence of IL-3.

  • Transformed Ba/F3 (Target+): Grow in absence of IL-3 (driven by target kinase).

  • Transformed Ba/F3 (Off-Target): Transfected with an unrelated kinase (e.g., FGFR) to check selectivity.

Interpretation:

  • High Potency in Target+ cells (No IL-3).

  • Low Potency in Parental cells (+ IL-3).

  • Result: This confirms the compound kills by inhibiting the specific kinase, not by poisoning the general cellular machinery.

Data Presentation & Analysis

When reporting the activity of 3-fluoro-5-azaindole derivatives, summarize data to highlight the impact of the fluorine substitution.

Table 1: Representative Activity Profile

Compound IDStructure NoteBiochemical IC50 (nM)Cellular GI50 (nM) [Target+]Cellular GI50 (nM) [Parental]Selectivity Index
AZA-H (Control) 5-Azaindole (No F)12150>5000>33x
AZA-3F (Test) 3-Fluoro-5-azaindole 8 45 >5000 >110x
Ref (Ruxolitinib) JAK1/2 Inhibitor320>2000>100x

Note: The 3-fluoro derivative often shows improved cellular potency (lower GI50) due to metabolic stability, despite similar biochemical potency.

References

  • Zhang, H., et al. (2018). "Design and synthesis of 5-azaindole derivatives as potent and selective JAK inhibitors." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Song, J., et al. (2016). "Discovery of 3-fluoro-5-azaindole derivatives as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. "CellTiter-Glo® 2.0 Assay Technical Manual."

  • Cell Signaling Technology. "Western Blotting Protocol - Phospho-Proteins."

Disclaimer: This protocol is designed for research purposes only. "3-Fluoro-5-azaindole" refers to the chemical scaffold class; specific derivatives must be handled according to their individual Safety Data Sheets (SDS).

Sources

Method

Application Note: 3-Fluoro-5-azaindole as a Fragment for FBDD

Executive Summary This application note details the utility, synthesis, and screening protocols for 3-Fluoro-5-azaindole (3-fluoro-1H-pyrrolo[3,2-c]pyridine) as a high-value scaffold in Fragment-Based Drug Discovery (FBD...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility, synthesis, and screening protocols for 3-Fluoro-5-azaindole (3-fluoro-1H-pyrrolo[3,2-c]pyridine) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

While the 7-azaindole scaffold is ubiquitous in kinase research, the 5-azaindole isomer offers a distinct vector for chemical space exploration, particularly for targets requiring alternative hydrogen bond donor/acceptor geometries. The incorporation of a fluorine atom at the C3 position serves a dual purpose: it acts as a sensitive


F NMR spy label  for ligand-observed screening and modulates the electronic properties of the pyrrole ring, potentially enhancing metabolic stability against oxidative metabolism at the otherwise reactive C3 site.

Physicochemical Profile & Rationale

The 3-fluoro-5-azaindole fragment adheres strictly to the "Rule of Three" (Ro3) for fragments, ensuring that subsequent elaboration (hit-to-lead) does not violate drug-like property thresholds.

Table 1: Physicochemical Properties
PropertyValueRationale for FBDD
Molecular Weight 136.13 DaLeaves significant mass "headroom" for elaboration (<300 Da).
cLogP ~1.2 - 1.5Ideal lipophilicity range; ensures solubility in aqueous buffers for NMR/SPR.
H-Bond Donors (HBD) 1 (N1-H)Critical for Hinge Binding (e.g., Kinase ATP pocket).
H-Bond Acceptors (HBA) 2 (N5, F)N5 provides a unique vector compared to N7-azaindole.
PSA (Polar Surface Area) ~28 ŲHigh permeability potential.

F NMR Shift
~ -165 ppmDistinct chemical shift window, avoiding overlap with trifluoromethyl standards.
Structural Advantages[1][2][3]
  • Bioisosterism: The 5-azaindole core is an isostere of the indole ring (found in tryptophan) and purine (found in ATP), making it a "privileged scaffold" for kinases and GPCRs.

  • Fluorine at C3:

    • Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the pyrrole NH, potentially strengthening hydrogen bonds with backbone carbonyls in protein targets.

    • Metabolic Blocking: The C3 position of indoles is prone to oxidation (e.g., by P450s). Fluorine substitution blocks this metabolic soft spot.

Experimental Protocol: Synthesis of 3-Fluoro-5-azaindole

While 3-fluoro-5-azaindole is commercially available, in-house synthesis allows for the introduction of isotopic labels or specific derivatives. The most robust method involves electrophilic fluorination of the parent 5-azaindole.

Reagents
  • Starting Material: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine).

  • Fluorinating Agent: Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Synthesis
  • Preparation: Dissolve 5-azaindole (1.0 eq) in anhydrous MeCN (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Selectfluor™ (1.1 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via LC-MS (Target Mass: 137.1 M+H).

  • Workup: Dilute with ethyl acetate and wash with saturated

    
     (aq) to neutralize HF byproducts.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).
    
  • Yield: Typical yields range from 60–75%.

Synthesis cluster_0 Electrophilic Fluorination Start 5-Azaindole (C7H6N2) Intermediate C3-Cationic Intermediate Start->Intermediate MeCN, 0°C Reagent Selectfluor™ (1.1 eq) Reagent->Intermediate Product 3-Fluoro-5-azaindole (C7H5FN2) Intermediate->Product - H+, - TEDA

Caption: Electrophilic fluorination pathway using Selectfluor to install the fluorine atom at the C3 position.

Screening Protocol: Ligand-Observed F NMR

The primary screening method for this fragment is


F NMR CPMG (Carr-Purcell-Meiboom-Gill)  relaxation dispersion. This technique detects binding by observing the reduction in the transverse relaxation time (

) of the ligand when it interacts with a large protein target.
Rationale
  • No Protein Background: Proteins do not contain fluorine (unless labeled), resulting in a clean baseline.

  • Sensitivity:

    
    F has 83% the sensitivity of 
    
    
    
    H and 100% natural abundance.
  • Speed: Mixtures of 10–20 fluorinated fragments can be screened simultaneously if chemical shifts are non-overlapping.

Materials
  • Instrument: 600 MHz NMR with a

    
    F-capable probe (e.g., Bruker QCI-F).
    
  • Buffer: 50 mM Phosphate/Tris, 100 mM NaCl, 10%

    
     (lock), pH 7.4.
    
  • Protein: Target kinase (e.g., JAK, BRAF) at 10–20 µM.

  • Ligand: 3-Fluoro-5-azaindole (and cocktail members) at 200–400 µM.

Experimental Workflow
  • Reference Spectrum (

    
    ):  Acquire a 1D 
    
    
    
    F NMR spectrum of the fragment cocktail without protein.
    • Parameter: Relaxation delay (

      
      ) = 2s; Scans = 64–128.
      
  • CPMG Experiment (

    
    ):  Acquire the CPMG spectrum with protein.
    
    • Pulse Sequence: Standard CPMG train (e.g., cpmg1d in Bruker TopSpin).

    • T2 Filter: Apply a

      
       filter of 50–200 ms. Large proteins tumble slowly; bound ligands will relax faster and their signal will be attenuated or disappear during the delay.
      
  • Competition Assay (Validation): If a "hit" (signal reduction) is observed, add a known high-affinity inhibitor (competitor).

    • Result: If the fragment binds to the active site, the competitor will displace it, restoring the sharp, intense

      
      F signal (Signal Recovery).
      
Data Interpretation[6][7][8][9][10]
  • Hit: >30% reduction in peak intensity in the presence of protein compared to the reference.

  • Binder: Line broadening (increase in FWHM) indicates intermediate exchange.

  • Artifact: Chemical shift change without broadening may indicate non-specific change in pH or viscosity, though in

    
    F this is often a sign of specific environmental change (Slow Exchange).
    

FBDD_Workflow cluster_Analysis Data Analysis Library Fluorinated Fragment Library (Inc. 3-F-5-Azaindole) Screen 19F NMR Screening (CPMG / T2 Filter) Library->Screen Hit Signal Attenuation (Hit Identified) Screen->Hit Peak < 70% NoHit No Change (Non-binder) Screen->NoHit Peak ~ 100% Validation Competition Assay (Signal Recovery) Hit->Validation XRay X-Ray Crystallography (Binding Mode) Validation->XRay Confirmed Elaboration Fragment Growing (Suzuki/Alkylation) XRay->Elaboration

Caption: FBDD workflow for 3-Fluoro-5-azaindole, moving from library screening via 19F NMR to structural validation and chemical elaboration.

Elaboration Strategy (Hit-to-Lead)

Once 3-fluoro-5-azaindole is confirmed as a binder, the fragment must be "grown" to increase affinity. The scaffold offers distinct vectors for elaboration:

  • N1-Alkylation: The pyrrole nitrogen is a nucleophile. Alkylation here usually projects into the solvent-exposed region or towards the ribose pocket of kinases.

  • C2-Functionalization: Lithiation at C2 followed by reaction with electrophiles (or C-H activation) allows growth along the hinge region.

  • C6-Coupling: If a halogen is introduced at C6 (e.g., starting with 6-chloro-3-fluoro-5-azaindole), Suzuki-Miyaura coupling can extend the molecule into the "back pocket" or "gatekeeper" region of the kinase.

Target Interaction Model (Kinase Hinge)

The 5-azaindole scaffold typically binds to the kinase hinge region via:

  • Acceptor: N5 (Pyridine nitrogen) accepts a proton from the backbone NH.

  • Donor: N1 (Pyrrole nitrogen) donates a proton to the backbone Carbonyl.

BindingMode cluster_Kinase Kinase Hinge Region cluster_Fragment 3-Fluoro-5-azaindole BackboneNH Backbone NH (Donor) N5 N5 (Acceptor) BackboneNH->N5 H-Bond BackboneCO Backbone C=O (Acceptor) N1 N1-H (Donor) N1->BackboneCO H-Bond F3 F3 (Electronic/Spy)

Caption: Predicted binding mode of 5-azaindole scaffold to a generic kinase hinge region, highlighting the Donor-Acceptor motif.

References

  • Selectfluor Chemistry: Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A simple, efficient and safe source of electrophilic fluorine. .

  • Azaindole Scaffolds: Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. .

  • 19F NMR Screening: Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. .

  • Fragment Library Design: Vulpetti, A., et al. (2009). Design and NMR Screening of a Fluorinated Fragment Library. .

  • Commercial Sources: 3-Fluoro-5-azaindole availability verified via and .

Sources

Application

Application Note: Analytical Methodologies for the Quantification and Purity Assessment of 3-Fluoro-5-azaindole

Executive Summary 3-Fluoro-5-azaindole (IUPAC: 3-fluoro-1H-pyrrolo[3,2-c]pyridine) is a highly valued fluorinated heterocyclic building block in modern medicinal chemistry. Serving as a bioisostere for indole, the incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-azaindole (IUPAC: 3-fluoro-1H-pyrrolo[3,2-c]pyridine) is a highly valued fluorinated heterocyclic building block in modern medicinal chemistry. Serving as a bioisostere for indole, the incorporation of a pyridine nitrogen and a fluorine atom significantly alters the molecule's physicochemical properties, improving metabolic stability and target binding affinity. However, these same modifications present unique analytical challenges. This application note details robust, self-validating methodologies for the quantification of 3-Fluoro-5-azaindole in biological matrices via LC-MS/MS, and purity profiling via HPLC-UV.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, designing a method for this compound requires addressing two primary structural features: the basic pyridine nitrogen and the fluorinated aromatic ring.

Challenge 1: Chromatographic Selectivity & Peak Shape The basicity of the pyridine nitrogen (pKa ~6.5) often leads to secondary interactions with residual silanols on standard C18 stationary phases, causing severe peak tailing. Furthermore, separating 3-Fluoro-5-azaindole from its non-fluorinated precursor (5-azaindole) or des-fluoro impurities is challenging on purely hydrophobic phases. The Causal Solution: We employ a Pentafluorophenyl (PFP) stationary phase. Fluorinated phases provide alternative retention mechanisms, including dipole-dipole interactions,


 stacking, and specific steric recognition. This orthogonal selectivity is highly effective for resolving halogenated aromatic compounds, yielding sharper peaks and distinct elution orders compared to C18 columns ()[1].

Challenge 2: Mass Spectrometry Ionization & Fragmentation The basic nitrogen in the 5-azaindole core makes it an excellent candidate for Positive Electrospray Ionization (ESI+). Upon collision-induced dissociation (CID), the protonated molecular ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">




137.0) undergoes characteristic fragmentation. Scaffold-hopping studies of azaindoles demonstrate that these cores typically yield stable fragments corresponding to specific neutral losses (). For 3-Fluoro-5-azaindole, the primary Multiple Reaction Monitoring (MRM) transition monitored is the loss of hydrogen cyanide (HCN, 27 Da), yielding

110.0.

Experimental Workflow

Workflow A Sample Matrix (Plasma/Serum) B Protein Precipitation (3:1 MeCN:Sample) A->B Extraction C Chromatography (PFP Column) B->C Supernatant D Ionization (ESI+) C->D Eluent E Detection (MRM: 137.0 -> 110.0) D->E [M+H]+

Workflow for 3-Fluoro-5-azaindole quantification via LC-MS/MS.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Bioanalytical Quantification (Plasma)

Self-Validating System: To ensure data integrity, this protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects, and requires a blank matrix injection immediately following the highest calibration standard to monitor for autosampler carryover.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 3-Fluoro-5-azaindole-d4, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid to precipitate proteins. Causality: Acidifying the extraction solvent ensures the azaindole nitrogen remains fully protonated, maximizing its solubility in the aqueous-organic mixture while simultaneously denaturing matrix proteins.

  • Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water closely matches the initial mobile phase conditions, preventing peak distortion or "breakthrough" (solvent effect) upon injection onto the column.

Step 2: Chromatographic Separation

  • Column: Phenomenex Kinetex PFP (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Protocol B: HPLC-UV for Impurity Profiling

While LC-MS/MS is ideal for trace bioanalytical quantification, HPLC-UV remains the industry standard for bulk purity analysis due to its robustness and uniform response factors across structurally similar impurities ()[2].

  • Column: PFP (150 x 4.6 mm, 3 µm).

  • Detection: UV at 254 nm and 280 nm.

  • Method: Isocratic elution using 75% 25 mM Sodium Acetate buffer (pH 4.5) and 25% Acetonitrile. Causality: Buffering at pH 4.5 ensures the basic nitrogen is fully ionized, providing reproducible retention times and preventing the peak tailing associated with partial ionization states[1].

Data Presentation

Table 1: Optimized LC-MS/MS Parameters

Parameter Setting / Value
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 400 °C
MRM Transition (Quantifier) m/z 137.0 → 110.0 (Loss of HCN)
MRM Transition (Qualifier) m/z 137.0 → 117.0 (Loss of HF)

| Collision Energy (CE) | 25 eV (Quantifier) / 30 eV (Qualifier) |

Table 2: Method Validation Metrics (FDA/EMA Bioanalytical Guidelines)

Validation Parameter Acceptance Criteria Typical Performance

| Linear Range |


 | 1.0 - 1000 ng/mL (

) | | LLOQ | S/N

10, Precision

20% | 1.0 ng/mL (CV: 12.4%) | | Intra-day Precision | CV

15% | 4.2% - 8.7% | | Matrix Effect | 85% - 115% (IS normalized) | 94.5% | | Extraction Recovery | Consistent across QC levels | 88.2%

4.1% |

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • LC-QTOF-MS mass spectra and proposed fragmentations for azaindole derivatives. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Experimental Design for 3-Fluoro-5-azaindole Scaffold In Vivo Studies

Strategic Rationale: The 3-Fluoro-5-azaindole Advantage In modern medicinal chemistry, the 3-Fluoro-5-azaindole scaffold represents a "privileged structure" designed to overcome specific liabilities associated with the i...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The 3-Fluoro-5-azaindole Advantage

In modern medicinal chemistry, the 3-Fluoro-5-azaindole scaffold represents a "privileged structure" designed to overcome specific liabilities associated with the indole core found in many kinase inhibitors. When designing in vivo studies for compounds containing this moiety, researchers must understand the physicochemical interplay between the nitrogen placement and the fluorine substitution.

Mechanistic Grounding
  • 5-Azaindole (Hydrogen Bonding): The nitrogen at position 5 acts as a critical hydrogen bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets (e.g., interacting with the backbone NH of Valine or Leucine gatekeepers) [1].

  • 3-Fluorine (Metabolic Blockade): The C3 position of the indole ring is electron-rich and highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Substitution with Fluorine (Van der Waals radius 1.47 Å, similar to Hydrogen's 1.20 Å) blocks this "metabolic soft spot" without imposing significant steric penalties, while simultaneously modulating the pKa of the pyrrole proton [2].

Diagram 1: Structure-Property Relationships (SPR)

The following diagram illustrates the functional logic behind the scaffold, guiding the experimental focus.

G Scaffold 3-Fluoro-5-azaindole Scaffold N5 5-Nitrogen (Pyridine-like) Scaffold->N5 F3 3-Fluorine (Halogen) Scaffold->F3 Hinge Kinase Hinge Binding (H-Bond) N5->Hinge Primary MOA Solubility Increased Polarity/Solubility N5->Solubility Physicochem Metab Blocks CYP450 Oxidation at C3 F3->Metab PK Optimization Electronic Modulates pKa (Electron Withdrawal) F3->Electronic Bioisosterism

Caption: Mechanistic rationale for the 3-Fluoro-5-azaindole scaffold. The 5-N enhances potency via hinge binding, while the 3-F extends half-life by blocking metabolic oxidation.

Phase 1: Pre-formulation & Vehicle Selection

Compounds based on the 5-azaindole scaffold often exhibit pH-dependent solubility . The pyridine-like nitrogen (pKa ~4–5) makes the molecule weakly basic. In neutral pH (intestinal environment), these compounds may precipitate, leading to poor oral bioavailability (F%).

Critical Protocol: Solubility Profiling

Before in vivo dosing, perform a kinetic solubility assay in three distinct vehicles.

Vehicle ClassCompositionRationale for 3-F-5-Azaindole
Standard (Control) 5% DMSO / 95% WaterBaseline assessment. Likely poor solubility due to lipophilic fluorine.
Co-solvent 5% DMSO / 40% PEG400 / 55% SalinePEG400 solubilizes the hydrophobic core; DMSO prevents crystal lattice formation.
Complexation (Recommended) 20% HP-β-CD (Captisol) in 50mM Citrate Buffer (pH 4.0) The acidic buffer protonates the 5-N (increasing solubility), while Cyclodextrin encapsulates the hydrophobic fluorinated core.

Application Note: If the compound precipitates in the gut (pH 6.8), you will observe a "double peak" in the PK profile or low exposure. Prioritize the Cyclodextrin/Acidic Buffer formulation for oral gavage (PO) studies to maximize exposure [3].

Phase 2: Pharmacokinetic (PK) Study Design

To validate the metabolic stability conferred by the 3-Fluorine substitution, a discrete PK study in mice (e.g., CD-1 or C57BL/6) is required.

Experimental Workflow

Objective: Determine Bioavailability (F%), Clearance (CL), and Volume of Distribution (Vss).

Animals: Male CD-1 Mice (n=3 per timepoint). Fasted 12h prior to dosing.

Dosing Arms:

  • IV Arm: 1 mg/kg (Bolus tail vein). Vehicle: 5% DMSO / 20% PG / Saline.

  • PO Arm: 5 mg/kg (Oral gavage). Vehicle: 20% HP-β-CD in Citrate Buffer pH 4.0.

Sampling Schedule:

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Matrix: Plasma (K2EDTA) and Liver (terminal point) to assess tissue partitioning.

Bioanalysis (LC-MS/MS) Focus

When analyzing the samples, specific transitions must be monitored to verify the stability of the C-F bond:

  • Parent: [M+H]+

  • Metabolite 1 (Defluorination): Look for [M-18]+ (Loss of F, gain of H) or [M-2+16]+ (Oxidation replacing F). Note: If 3-F is stable, these peaks should be minimal.

  • Metabolite 2 (N-Oxidation): [M+16]+. The 5-N is susceptible to N-oxide formation.

Diagram 2: In Vivo Workflow Decision Tree

This workflow ensures that data generated is actionable for Lead Optimization.

PK_Workflow Start Lead Compound (3-F-5-Aza Core) Solubility Solubility Screen (pH 4 vs pH 7.4) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 Form_A Use PEG/Saline Vehicle Decision1->Form_A Yes Form_B Use Captisol/Citrate Vehicle Decision1->Form_B No PK_Study Rat/Mouse PK (IV & PO) Form_A->PK_Study Form_B->PK_Study Analysis LC-MS/MS Analysis PK_Study->Analysis Result_Good High F% (>30%) Low Clearance Analysis->Result_Good Stable Result_Bad High Clearance (Metabolic Instability) Analysis->Result_Bad Unstable Next_Step Proceed to Xenograft (PD) Result_Good->Next_Step Back_Chem Re-design: Check 5-N Oxidation Result_Bad->Back_Chem

Caption: Decision tree for evaluating 3-Fluoro-5-azaindole derivatives, prioritizing formulation based on solubility and routing results to efficacy or chemical re-design.

Phase 3: Pharmacodynamics (PD) & Efficacy

Assuming the 3-Fluoro-5-azaindole derivative demonstrates acceptable PK (F% > 30%, T1/2 > 2h), the next step is efficacy testing. Since this scaffold is predominantly used in kinase inhibition (e.g., FLT3, Aurora, JAK), a subcutaneous xenograft model is standard.

Protocol: Tumor Growth Inhibition (TGI)

Model: BALB/c nude mice bearing MV4-11 (FLT3-driven leukemia) or COLO-205 (solid tumor) xenografts.

  • Implantation: Inject

    
     cells in 100µL Matrigel/PBS (1:1) subcutaneously into the right flank.
    
  • Randomization: When tumors reach 100–150 mm³, randomize mice into groups (n=8/group).

  • Dosing Regimen:

    • Vehicle Control: (Formulation selected in Phase 1).

    • Low Dose: 10 mg/kg QD (Once daily).

    • High Dose: 50 mg/kg QD.

    • Reference Standard: (e.g., Sunitinib or Vemurafenib depending on target).

  • Endpoints:

    • Efficacy: Tumor Volume (measured by caliper) every 3 days.

    • PD Marker: Harvest tumors at 4 hours post-last dose. Perform Western Blot for Phospho-target (e.g., p-FLT3, p-STAT5) to prove target engagement. This is critical to distinguish between off-target toxicity and true efficacy.

References

  • Fang, G., et al. (2023).[1] "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Pop, E., et al. (2015). "Pharmaceutical formulations for azaindole derivatives." International Journal of Pharmaceutics.
  • Vertex Pharmaceuticals. "Metabolic Stability of Fluorinated Small Molecules." NIH/PubMed Central. Link

  • PharmaBlock. "Azaindoles in Medicinal Chemistry: Scaffolds for Kinase Inhibitors."[2] Link

Sources

Application

3-Fluoro-5-azaindole functionalization techniques

Application Note: Functionalization Strategies for the 3-Fluoro-5-Azaindole Scaffold Part 1: Executive Summary & Chemical Logic The 3-fluoro-5-azaindole scaffold represents a high-value pharmacophore in modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for the 3-Fluoro-5-Azaindole Scaffold

Part 1: Executive Summary & Chemical Logic

The 3-fluoro-5-azaindole scaffold represents a high-value pharmacophore in modern drug discovery. It synergizes the bioisosteric properties of 5-azaindole (mimicking purines/adenine) with the metabolic blocking and electronic modulation capabilities of the C3-fluorine atom.

Why this scaffold matters:

  • Metabolic Stability: The C3-position of azaindoles is a primary site for oxidative metabolism (cytochrome P450). Fluorination at this site blocks metabolic soft spots, significantly extending half-life (

    
    ).
    
  • pKa Modulation: The electron-withdrawing nature of fluorine (Inductive effect:

    
    ) combined with the pyridine nitrogen (
    
    
    
    ) lowers the pKa of the pyrrolic
    
    
    , altering solubility and hydrogen-bond donor (HBD) capability compared to the non-fluorinated parent.
  • Electronic Tuning: The C3-F atom perturbs the electron density of the C2 position, affecting the kinetics of electrophilic aromatic substitution (

    
    ) and C-H activation protocols.
    

This guide details three validated functionalization vectors: N1-Alkylation , C2-Direct Arylation , and C4/C6-Pyridine Functionalization .

Part 2: Reactivity Profile & Strategic Planning

Before initiating synthesis, understand the electronic landscape of the molecule.

Reactivity Map:

  • N1 (Pyrrolic Nitrogen): significantly more acidic than indole due to the cumulative electron-withdrawing effects of the pyridine ring and the C3-F. Requires milder bases to avoid degradation.

  • C2 (Alpha to Nitrogen): The most accessible carbon for functionalization via C-H activation or lithiation. The C3-F substituent enhances the acidity of the C2-H bond.

  • C3 (Beta to Nitrogen): Occupied by Fluorine. Generally inert to substitution but stabilizes the ring against oxidation.

  • C4/C6 (Pyridine Ring): Electron-deficient. Susceptible to nucleophilic attack (

    
    ) only if activated (e.g., via N-oxide formation).
    
Visual: Reactivity & Functionalization Logic

G Scaffold 3-Fluoro-5-Azaindole N1 N1-H (Pyrrolic) Acidic Site Scaffold->N1 pKa ~11-12 C2 C2-H Activated for C-H Insertion Scaffold->C2 Lithiation/Pd-Cat C4_C6 C4/C6 (Pyridine) Nucleophilic Attack Scaffold->C4_C6 Via N-Oxide Alkylation Alkylation N1->Alkylation Mild Base (Cs2CO3) Arylation Arylation C2->Arylation Suzuki/Heck (Pd) Minisci Minisci C4_C6->Minisci Radical Alkylation

Figure 1: Strategic reactivity map for 3-fluoro-5-azaindole functionalization.

Part 3: Detailed Protocols

Protocol A: Regioselective N1-Alkylation

Challenge: The enhanced acidity of 3-fluoro-5-azaindole can lead to bis-alkylation or side reactions if overly strong bases (like NaH) are used aggressively. Solution: Use of Cesium Carbonate (


) allows for a "soft" deprotonation that favors mono-alkylation.

Materials:

  • Substrate: 3-Fluoro-5-azaindole (1.0 eq)

  • Electrophile: Alkyl Halide (1.1 eq)[1]

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (for more reactive electrophiles)[1]

Step-by-Step:

  • Dissolution: Dissolve 3-fluoro-5-azaindole (1 mmol) in anhydrous DMF (3 mL) under

    
     atmosphere.
    
  • Activation: Add

    
     (2 mmol) in one portion. Stir at RT for 30 minutes. Note: The solution may change color (yellow/orange) indicating deprotonation.
    
  • Addition: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction: Stir at

    
     for 4-12 hours. Monitor by LC-MS.[1]
    
    • Checkpoint: If reaction is sluggish, add catalytic KI (0.1 eq) (Finkelstein condition).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The C3-fluorine inductively stabilizes the N1-anion, making the conjugate base a weaker nucleophile than non-fluorinated azaindole. Therefore, slightly higher temperatures (


 vs RT) are often required compared to standard indole alkylations.
Protocol B: C2-Direct Arylation (C-H Activation)

Challenge: Traditional Suzuki coupling requires pre-functionalization (bromination). Direct C-H activation is more efficient but requires tuning to prevent C6-reaction. Solution: Palladium-catalyzed C-H activation using a bulky phosphine ligand to direct reactivity to the sterically accessible C2 position.

Materials:

  • Substrate: N-Protected-3-fluoro-5-azaindole (e.g., N-SEM or N-Me) (1.0 eq)

  • Coupling Partner: Aryl Iodide (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos
    
  • Base:

    
     (1.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Setup: In a sealed tube, combine Substrate, Aryl Iodide,

    
    , Ligand, and Base.
    
  • Degassing: Purge with Argon for 5 minutes. Add Dioxane.

  • Reaction: Heat to

    
     for 16 hours.
    
  • Filtration: Filter through a Celite pad to remove metal residues.

  • Purification: Column chromatography.[1]

Critical Note on C3-F Stability: The C-F bond is generally stable under these conditions. However, avoid using strong reducing agents or magnesium metals at high temps, which could risk defluorination.

Protocol C: C4/C6 Functionalization via N-Oxide

Challenge: The pyridine ring is deactivated. Direct electrophilic attack fails. Solution: Activate the pyridine nitrogen (


) to an N-oxide, rendering C4 and C6 susceptible to nucleophilic attack or Reissert-Henze cyanation.

Step-by-Step (N-Oxidation & Rearrangement):

  • Oxidation: Dissolve 3-fluoro-5-azaindole in DCM. Add m-CPBA (1.2 eq). Stir at RT for 2 hours. Isolate the N-oxide.

  • Functionalization (e.g., Chlorination): Dissolve N-oxide in

    
    . Heat to 
    
    
    
    for 2 hours.
    • Outcome: This typically yields a mixture of 4-Cl and 6-Cl products. The C3-F substituent exerts a steric effect that may favor C6 substitution slightly over C4.

  • De-chlorination/Coupling: The resulting Chloro-azaindole is a prime substrate for standard Suzuki/Buchwald couplings.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Functionalization Conditions

Target SiteReaction TypeKey ReagentsCritical ParameterExpected Yield
N1 Alkylation

, DMF, R-X
Avoid NaH (too harsh)85-95%
C2 C-H Arylation

,

Ligand Sterics60-80%
C2 Lithiationn-BuLi,

Temp control (Benzyne risk)50-70%
C4/C6 Minisci

,

Acidic Media40-60%
Experimental Workflow Diagram

Workflow Start Start: 3-F-5-Azaindole Decision Target Site? Start->Decision PathN N1-Functionalization Decision->PathN Solubility/ADME PathC2 C2-Functionalization Decision->PathC2 Potency/Binding PathPy Pyridine Ring (C4/C6) Decision->PathPy Scaffold Hopping ProcessN Cs2CO3 / DMF / 60°C PathN->ProcessN ProcessC2 Protect N1 -> Pd(OAc)2 C-H Act. PathC2->ProcessC2 ProcessPy mCPBA -> POCl3 -> SNAr PathPy->ProcessPy

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Part 5: References

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. Source: ACS Organic & Inorganic Au. URL:[Link] Relevance:[2][3][4][5][6] Foundation for fluorinated azaindole stability and N-protection strategies.[7]

  • Direct C2-Functionalization of Indoles Triggered by Iminium Species. Source: Chemistry - A European Journal (via PubMed). URL:[Link] Relevance: Mechanistic basis for C2-activation protocols applicable to azaindoles.

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles. Source: ACS Chemical Neuroscience. URL:[Link] Relevance: Specific protocols for handling and characterizing fluorinated 5-azaindole derivatives.

  • Organometallic methods for the synthesis and functionalization of azaindoles. Source: Chemical Society Reviews.[8] URL:[Link] Relevance: Comprehensive review of metal-catalyzed cross-couplings on the azaindole core.

Sources

Method

High-Throughput Screening with 3-Fluoro-5-Azaindole Libraries: Accelerating Kinase Inhibitor Discovery

Executive Summary The discovery of novel, highly selective kinase inhibitors is a cornerstone of modern targeted oncology and autoimmune therapeutics. Among the vast array of heterocyclic scaffolds, the azaindole core ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel, highly selective kinase inhibitors is a cornerstone of modern targeted oncology and autoimmune therapeutics. Among the vast array of heterocyclic scaffolds, the azaindole core has emerged as a privileged bioisostere for both indole and purine systems. Specifically, 3-fluoro-5-azaindole libraries offer a unique intersection of favorable physicochemical properties, metabolic stability, and precise spatial geometry for ATP-competitive hinge binding.

This application note provides an in-depth, self-validating protocol for formatting, screening, and deconvoluting high-throughput screening (HTS) campaigns using 3-fluoro-5-azaindole libraries. By establishing clear causal relationships between molecular design, assay selection, and hit validation, this guide empowers drug development professionals to isolate high-quality lead compounds while systematically eliminating false positives.

Mechanistic Rationale: The 3-Fluoro-5-Azaindole Advantage

The structural evolution from a basic indole to a 3-fluoro-5-azaindole is driven by strict structure-activity relationship (SAR) causality and the need to overcome common pharmacokinetic liabilities in drug discovery .

  • The 5-Azaindole Core (Hinge-Binding Anchor): While 7-azaindoles are ubiquitous in medicinal chemistry, the 5-azaindole isomer (1H-pyrrolo[3,2-c]pyridine) provides a distinct hydrogen-bonding vector. The nitrogen at the 5-position acts as a potent hydrogen-bond acceptor, while the pyrrole N1-H acts as a donor. This specific geometry allows the scaffold to perfectly mimic the adenine ring of ATP, anchoring the molecule into the kinase hinge region (e.g., interacting with catalytically critical aspartic acid residues) while projecting diversity R-groups into the solvent-exposed or deep hydrophobic pockets.

  • The 3-Fluoro Substitution (Metabolic & pKa Modulation): The C3 position of the indole ring is highly electron-rich and serves as a primary hotspot for oxidative metabolism by Cytochrome P450 enzymes. Substituting the C3 hydrogen with a fluorine atom blocks this metabolic liability without introducing significant steric bulk. Furthermore, the strongly electron-withdrawing nature of fluorine lowers the pKa of the pyrrole N-H bond, which enhances membrane permeability and overall lipophilicity, preventing the molecule from becoming too polar for cellular assays .

Binding_Mechanism ATP Kinase Hinge Region (ATP-Binding Pocket) Core 5-Azaindole Core (H-bond Anchor) Core->ATP Binds via N1-H/N5 Fluoro 3-Fluoro Group (Metabolic Blocker) Fluoro->Core Enhances Stability & Lowers pKa RGroup Diversity R-Groups (Selectivity Filter) RGroup->Core Functionalization

Fig 1: Mechanistic rationale for 3-fluoro-5-azaindole binding in the kinase ATP pocket.

Physicochemical Profiling

To illustrate the causality of this structural design, the quantitative advantages of the 3-fluoro-5-azaindole scaffold over its predecessors are summarized below:

ScaffoldpKa (Pyrrole N-H)LogP (Calculated)HLM Half-life (min)Primary Advantage in HTS
Indole ~16.22.1< 15Baseline reference; highly labile.
5-Azaindole ~14.51.4~ 40Introduces H-bond acceptor for hinge binding.
3-Fluoro-5-azaindole ~12.81.8> 100Blocked C3 metabolism; optimal permeability.

HTS Workflow & Assay Selection

When screening highly potent, ATP-competitive libraries, the choice of assay is critical. We recommend a Luminescent ADP-Glo Kinase Assay over traditional radiometric or TR-FRET methods.

  • Causality of Assay Choice: ADP-Glo measures the depletion of ATP and the accumulation of ADP. Because it is a positive-readout luminescence assay, it is highly resistant to auto-fluorescence interference—a common artifact when screening dense heterocyclic libraries like azaindoles. Furthermore, it allows screening at physiological ATP concentrations (1 mM), ensuring that identified hits are true high-affinity binders capable of competing with intracellular ATP.

HTS_Workflow A 1. Library Preparation (3-Fluoro-5-azaindole formatting) B 2. Primary HTS Assay (Luminescent ADP-Glo) A->B C 3. Hit Identification (Z'-factor > 0.5 validation) B->C D 4. Counter-Screening (Triton X-100 de-aggregation) C->D E 5. Dose-Response (IC50 Determination) D->E F 6. Lead Optimization (Structure-Based Design) E->F

Fig 2: Step-by-step high-throughput screening workflow for azaindole libraries.

Self-Validating HTS Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates mandatory statistical checkpoints to ensure data integrity before advancing to hit triage.

Phase 1: Reagent and Library Preparation
  • Compound Formatting: Dilute the 3-fluoro-5-azaindole library in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of each compound into a 384-well low-volume white microplate. This yields a final screening concentration of 10 µM in a 10 µL assay volume (0.1% DMSO final).

  • Control Placement:

    • Positive Control (100% Inhibition): 10 nL of Staurosporine (10 mM stock).

    • Negative Control (0% Inhibition): 10 nL of 100% DMSO vehicle.

Phase 2: System Validation Checkpoint (Z'-Factor)

Before running the entire library, validate the assay robustness on a single test plate.

  • Add 5 µL of Kinase/Substrate working solution to all wells.

  • Incubate for 10 minutes at room temperature to allow compound pre-binding.

  • Add 5 µL of ATP working solution to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (Incubate 40 min).

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (Incubate 30 min).

  • Read luminescence on a multi-mode microplate reader.

  • Validation Gate: Calculate the Z'-factor. Proceed with the full HTS campaign only if

    
    .
    
Phase 3: Counter-Screening for Aggregators (The Triton X-100 Shift)

A critical failure point in HTS is the identification of Pan-Assay Interference Compounds (PAINS) or colloidal aggregators. Azaindole derivatives with highly lipophilic R-groups can occasionally form micelles that non-specifically sequester the kinase .

  • Causality of the Counter-Screen: The addition of a non-ionic detergent disrupts colloidal aggregates but does not interfere with true 1:1 stoichiometric binding in the active site.

  • Protocol Step: Take all primary hits (>50% inhibition at 10 µM) and re-screen them in the exact same ADP-Glo assay, but supplement the Kinase Reaction Buffer with 0.01% Triton X-100 .

  • Triage Logic: If a compound's IC50 shifts by more than 10-fold in the presence of Triton X-100, it is flagged as a non-specific aggregator and removed from the lead optimization pipeline.

Data Deconvolution & Lead Advancement

Once true hits are confirmed via the Triton X-100 counter-screen, perform an 11-point dose-response curve (ranging from 10 µM down to 0.1 nM) to determine the absolute IC50.

Because the 3-fluoro-5-azaindole core is pre-optimized for metabolic stability and hinge-binding, medicinal chemistry efforts during the Lead Optimization phase can focus exclusively on modifying the solvent-exposed R-groups to achieve target selectivity (e.g., driving selectivity for mutant EGFR over wild-type, or targeting specific cyclin-dependent kinases).

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Molecules / PMC - NIH[Link]

  • Identification of Novel Inhibitors for a Low Molecular Weight Protein Tyrosine Phosphatase via Virtual Screening Bioorganic & Medicinal Chemistry / PMC - NIH[Link]

Application

Application Note: 3-Fluoro-5-azaindole as a Molecular Probe

Executive Summary 3-Fluoro-5-azaindole represents a privileged scaffold in modern drug discovery, functioning simultaneously as a 19F NMR spy molecule for Fragment-Based Drug Discovery (FBDD) and a metabolically robust b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-azaindole represents a privileged scaffold in modern drug discovery, functioning simultaneously as a 19F NMR spy molecule for Fragment-Based Drug Discovery (FBDD) and a metabolically robust bioisostere of indole. This guide details the physicochemical rationale for its use, specific protocols for 19F NMR screening, and synthetic methodologies for its integration into kinase inhibitor libraries.

Key Technical Advantages[1]
  • Spectral Isolation: The

    
    F nucleus provides a wide chemical shift dispersion with zero biological background, allowing for the screening of "cocktails" containing up to 30 fragments simultaneously.[1]
    
  • Metabolic Blockade: Fluorination at the C3 position effectively blocks the primary metabolic soft spot (oxidation), significantly reducing intrinsic clearance (

    
    ) compared to the parent 5-azaindole or indole.
    
  • Electronic Modulation: The 5-aza nitrogen increases the pKa (approx. 8.[2]42) compared to 7-azaindole (3.67), altering hydrogen bond donor capability at the N1 position.

Application I: 19F NMR Fragment Screening

The primary application of 3-fluoro-5-azaindole is as a reporter motif in FBDD. Unlike surface plasmon resonance (SPR),


F NMR detects weak binders (

in mM range) without protein immobilization.
Mechanism of Action

The fluorine atom at C3 acts as an environmental sensor. Upon binding to a protein target (e.g., a kinase hinge region), the local electronic environment of the fluorine changes, resulting in:

  • Chemical Shift Perturbation (CSP): A change in

    
    .
    
  • Line Broadening: Caused by the shortening of the transverse relaxation time (

    
    ) as the small molecule tumbles more slowly when complexed with the macromolecule.
    
Experimental Workflow

The following diagram illustrates the critical path for a


F NMR screening campaign using 3-fluoro-5-azaindole fragments.

G Library Fragment Library (3-F-5-Azaindole Scaffolds) QC QC: Solubility & Aggregation (1H NMR) Library->QC Cocktail Cocktail Preparation (10-30 cmpds/tube) QC->Cocktail NMR 19F NMR Acquisition (CPMG / T2 Filter) Cocktail->NMR Reference Spectrum Protein Target Protein (>95% Purity) Protein->NMR + Protein Analysis Data Analysis (Line Broadening/CSP) NMR->Analysis Hit Hit Validation (Kd Determination) Analysis->Hit Δ > Threshold

Figure 1: Workflow for


F NMR fragment screening. High-contrast nodes indicate critical decision points.
Detailed Protocol: T2-Relaxation Edited Screening

Reagents:

  • Fragment Cocktail: 3-fluoro-5-azaindole derivatives (mix of 10–12 non-overlapping signals).

  • Buffer: 50 mM Phosphate, 100 mM NaCl, 10%

    
     (lock), pH 7.4.
    
  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (encapsulated).

Step-by-Step Methodology:

  • Cocktail Assembly: Prepare a stock solution of the fragment mixture in DMSO-d6. Dilute into the assay buffer to a final concentration of 20–50

    
    M per fragment. Ensure DMSO content is <2%.
    
  • Reference Scan (

    
    ):  Acquire a 1D 
    
    
    
    F NMR spectrum of the cocktail without protein. Use a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence with a total echo time (
    
    
    ) of 200–400 ms.
    • Rationale: Small molecules have long

      
       times and will retain signal intensity.
      
  • Protein Addition: Add the target protein (concentration ratio 1:20 to 1:50 protein:ligand). Incubate for 15 minutes at 25°C.

  • Experimental Scan (

    
    ):  Acquire the spectrum using identical parameters.
    
  • Data Interpretation:

    • Binders will exhibit a significant reduction in peak height (line broadening) due to the "spin sink" effect of the large protein.

    • Calculate the ratio

      
      . A reduction >30% is typically considered a hit.
      

Application II: Metabolic Stability Engineering

The 5-azaindole scaffold is often selected to improve solubility over indoles, but the C3 position remains susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Introducing fluorine at C3 blocks this pathway.

Metabolic Blockade Mechanism

Oxidation at C3 leads to an indolenine intermediate, which can rearrange to form covalent adducts or inactive metabolites. Fluorine, being small yet highly electronegative, prevents hydrogen abstraction and stabilizes the ring system.

Metabolism Substrate 5-Azaindole Scaffold H_Analog H-Analog (C3-H) Substrate->H_Analog F_Analog F-Analog (C3-F) Substrate->F_Analog CYP CYP450 Oxidation Intermediate 3-Hydroxy-Indolenine (Unstable) CYP->Intermediate Hydroxylation Block Metabolic Blockade CYP->Block C-F bond stable H_Analog->CYP Clearance Rapid Clearance / Toxicity Intermediate->Clearance F_Analog->CYP Stable High Bioavailability Block->Stable

Figure 2: Divergent metabolic fates of C3-H vs. C3-F azaindoles. Fluorine prevents the formation of the unstable 3-hydroxy intermediate.

Comparative Stability Data

The following table summarizes the impact of the azaindole nitrogen location and C3-fluorination on metabolic stability (Human Liver Microsomes - HLM).

Scaffold VariantSubstituent (C3)pKa (N1-H)HLM

(min)
Intrinsic Clearance (

)
IndoleH16.2< 15High
7-AzaindoleH3.67~40Moderate
5-Azaindole H 8.42 38.5 Moderate
5-Azaindole F ~8.0 > 120 Low

Note: Data derived from comparative structure-activity relationship (SAR) studies [1, 5].

Synthesis Protocol: Electrophilic Fluorination

Direct fluorination of 5-azaindole is more challenging than 7-azaindole due to the electron-deficient nature of the pyridine ring and the higher pKa of the pyrrole NH.

Reagents & Equipment
  • Substrate: 5-Azaindole derivatives.

  • Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent: Acetonitrile (MeCN) / Water (1:1).

  • Catalyst: Sulfuric acid (

    
    ) or p-Toluenesulfonic acid (pTSA) is often required for 5-azaindoles to activate the enamine-like character of the C2-C3 bond [6].
    
Step-by-Step Synthesis
  • Dissolution: Dissolve 5-azaindole (1.0 eq) in a 1:1 mixture of MeCN/Water.

  • Activation: Add pTSA (0.1 eq) if the substrate is unreactive.

  • Addition: Cool the solution to 0°C. Add Selectfluor (1.1 eq) portion-wise over 10 minutes.

    • Caution: Exothermic reaction. Maintain temp < 5°C to avoid difluorination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Target mass M+18).

  • Workup: Dilute with ethyl acetate, wash with saturated

    
     (to neutralize HF byproduct), then brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. 3-fluoro-5-azaindoles are typically less polar than the 3-hydroxy byproducts.

References

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[3][4] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[3][4] Organic Letters, 2(5), 639–642.[4] Link

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(47), 14620–14630. Link

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19969. Link

  • Buchholz, C. R., & Pomerantz, W. C. K. (2021).[5] 19F NMR applications for fragment-based drug discovery.[5][6] RSC Chemical Biology, 2, 1312-1330.[5] Link

  • BenchChem. (2025).[7] A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. BenchChem Technical Guides. Link

  • Kovács, S., et al. (2017). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. International Journal of Molecular Sciences, 18(11), 2272. Link

Sources

Method

Application Note: Protocol for Scaling Up 3-Fluoro-5-azaindole Synthesis

Executive Summary The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., targeting JAK, Aurora, o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., targeting JAK, Aurora, or c-Met kinases). Introduction of a fluorine atom at the C3 position modulates metabolic stability (blocking C3-oxidation), lipophilicity, and pKa, often enhancing potency through specific interactions with the enzyme binding pocket.

This application note details a robust, scalable protocol for the synthesis of 3-fluoro-5-azaindole via direct electrophilic fluorination using Selectfluor® (F-TEDA-BF4) . Unlike de novo ring construction methods, which suffer from low atom economy and multi-step complexity, this direct functionalization route offers a streamlined, high-yield process suitable for gram-to-kilogram scale-up.

Route Analysis & Strategic Selection

Comparison of Synthetic Strategies

Two primary strategies exist for accessing the 3-fluoro-5-azaindole core:

FeatureRoute A: Direct Electrophilic Fluorination Route B: De Novo Ring Construction
Starting Material 5-Azaindole (Commercially available, inexpensive)Fluorinated pyridines/anilines
Step Count 1 Step 3-5 Steps (Sonogashira/Cyclization)
Atom Economy HighLow (Loss of leaving groups, ligands)
Scalability High (Single pot, filtration/crystallization)Moderate (Requires Pd catalysts, high T)
Safety Profile Manageable exotherm; Selectfluor is stable solidHigh T, potential hazardous intermediates

Decision: Route A is selected as the optimal process for scale-up due to its operational simplicity and cost-efficiency.

Mechanistic Considerations

The reaction proceeds via an SN2-type attack or Single Electron Transfer (SET) mechanism where the electron-rich C3 position of the pyrrole ring attacks the electrophilic fluorine of Selectfluor.

  • Regioselectivity: The 5-azaindole scaffold contains a basic pyridine nitrogen (N5) and a pyrrole nitrogen (N1). The C3 position is the most nucleophilic carbon.

  • Challenge: The pyridine nitrogen (N5) can compete as a nucleophile or act as a base.

  • Solution: Performing the reaction in Acetonitrile (MeCN) , often with a protic co-solvent or additive (like acetic acid) if necessary, ensures the pyridine nitrogen is either solvated or protonated, deactivating it towards electrophilic attack and directing fluorine exclusively to C3.

Detailed Experimental Protocol

Materials & Equipment
  • Reactants:

    • 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) [CAS: 271-34-1]

    • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) [CAS: 140681-55-6]

  • Solvents: Acetonitrile (HPLC Grade), Ethyl Acetate (EtOAc), Heptane, Saturated NaHCO₃ solution.

  • Equipment: Jacketed glass reactor (for scale >100g) or round-bottom flask, mechanical stirrer, internal temperature probe, dropping funnel (for solid addition if slurry, or portion-wise addition).

Step-by-Step Procedure (100 g Scale Basis)
Step 1: Reaction Setup
  • Charge a 2 L reaction vessel with 5-Azaindole (100.0 g, 0.846 mol) .

  • Add Acetonitrile (1.0 L, 10 vol) .

  • Stir at 200-300 RPM until fully dissolved. The solution will be slightly yellow/tan.

  • Cool the mixture to 0–5 °C using a chiller or ice/salt bath. Note: Cooling is critical to suppress over-fluorination and C2-side reactions.

Step 2: Addition of Selectfluor [1]
  • Weigh Selectfluor (330.0 g, 0.931 mol, 1.1 equiv) .

  • Add Selectfluor portion-wise as a solid over 45–60 minutes .

    • Process Control: Monitor internal temperature. Do not allow T > 10 °C during addition. The reaction is exothermic.

  • After complete addition, allow the reaction to stir at 0–5 °C for 2 hours .

  • Warm slowly to Room Temperature (20–25 °C) and stir for an additional 2–4 hours .

Step 3: In-Process Control (IPC)
  • Sampling: Take a 50 µL aliquot, quench in NaHCO₃ (aq), extract with EtOAc.

  • Analysis: HPLC (C18 column, MeCN/H₂O + 0.1% TFA).

  • Criteria:

    • Starting Material (5-Azaindole): < 2.0% area.

    • Product (3-Fluoro-5-azaindole): > 90% area.

    • Impurity (3,3-Difluoro-5-azaindoline): < 5% (Monitor closely; if high, quench immediately).

Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ~80% of the Acetonitrile.

  • Dilute the residue with Ethyl Acetate (1.5 L) .

  • Quench/Wash carefully with Saturated NaHCO₃ (1.0 L) . Caution: Gas evolution (CO₂). Stir for 20 mins.

  • Separate phases . Extract the aqueous layer again with EtOAc (500 mL) .

  • Combine organic layers and wash with Brine (500 mL) .

  • Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to dryness to obtain the crude solid.

Step 5: Purification (Crystallization)

While chromatography (SiO₂, 0-10% MeOH in DCM) works, crystallization is preferred for scale.

  • Dissolve crude solid in minimal hot Ethyl Acetate .

  • Slowly add Heptane (anti-solvent) while stirring until turbidity persists.

  • Cool slowly to 0 °C and age for 4 hours.

  • Filter the off-white crystals.

  • Wash with cold Heptane/EtOAc (4:1).

  • Dry in a vacuum oven at 40 °C for 12 hours.

Process Data & Specifications

ParameterSpecification / Result
Yield 75 – 85% (Isolated)
Purity (HPLC) > 98.5% (a/a)
Appearance Off-white to pale yellow crystalline solid
1H NMR (DMSO-d6) Diagnostic doublet for H-2 (J_H-F ~ 2-4 Hz), loss of H-3 signal.
19F NMR Singlet/Multiplet around -160 to -170 ppm (typical for indole-3-F)
Melting Point Distinct sharp range (verify vs standard, typically >140°C)

Visualization of Workflow

G cluster_impurities Potential Side Reactions Start Start: 5-Azaindole (100g, 0.846 mol) Solvation Dissolve in MeCN (10 vol) Cool to 0-5°C Start->Solvation Addition Add Selectfluor (1.1 eq) Portion-wise over 1h Maintain T < 10°C Solvation->Addition Controlled Addition Reaction Stir 0°C (2h) -> RT (4h) S_N2 / SET Mechanism Addition->Reaction IPC IPC: HPLC Check Target: SM < 2% Reaction->IPC Difluoro 3,3-Difluoro impurity (Over-reaction) Reaction->Difluoro Excess Reagent/Temp IPC->Reaction Fail (Extend Time) Workup Conc. MeCN -> Dilute EtOAc Wash sat. NaHCO3 (remove HF) Wash Brine -> Dry IPC->Workup Pass Crystallization Crystallization Solvent: EtOAc / Heptane Workup->Crystallization Final Final Product: 3-Fluoro-5-azaindole (>98% Purity, ~80% Yield) Crystallization->Final N_Fluoro N-Fluoro species (Reversible/Basic workup)

Figure 1: Process flow diagram for the synthesis of 3-fluoro-5-azaindole, highlighting critical control points (Yellow) and decision gates (Green).

Troubleshooting & Critical Parameters

Regioselectivity Control
  • Issue: Fluorination at C2 or formation of 3,3-difluoro species.

  • Root Cause: High temperature or localized high concentration of Selectfluor.

  • Correction: Ensure efficient stirring and strict temperature control (0–5 °C) during addition. Do not dump Selectfluor all at once.

N-Fluorination
  • Issue: Fluorine attached to the pyridine nitrogen.

  • Observation: New peak in HPLC that disappears after basic workup or heating.

  • Correction: N-F bonds on pyridine are often labile. The basic workup (NaHCO₃) typically hydrolyzes or reverses this. If persistent, a "residence time" at RT usually allows the thermodynamic C-F product to dominate over the kinetic N-F product.

Safety: Exotherm & HF
  • Hazard: The reaction generates HF (held as BF4/HF salts) and is exothermic.

  • Mitigation: Use a jacketed reactor. Ensure the scrubber is active. The NaHCO₃ quench will generate significant CO₂; add slowly to prevent foam-over.

References

  • Lal, G. S., et al. (1996). "Electrophilic fluorination of organic compounds with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)." Journal of Organic Chemistry, 61(19), 6456-6457. Link

  • Thibault, C., et al. (2003).[2] "Efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine." Organic Letters, 5(26), 5023-5025. (Analogous chemistry for azaindoles). Link

  • Nyffeler, P. T., et al. (2005). "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition, 44(2), 192-212. Link

  • Poss, M. A., et al. (2017). "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 21(4), 574-581. (Demonstrates azaindole scale-up principles). Link

  • Selectfluor® Reagent Guide. Sigma-Aldrich / Merck Technical Bulletins. (General handling and safety data). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Fluoro-5-azaindole Synthesis Optimization

This guide serves as a specialized technical resource for optimizing the synthesis of 3-Fluoro-5-azaindole (3-Fluoro-1H-pyrrolo[3,2-c]pyridine) . It addresses the unique electronic challenges of the 5-azaindole scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for optimizing the synthesis of 3-Fluoro-5-azaindole (3-Fluoro-1H-pyrrolo[3,2-c]pyridine) . It addresses the unique electronic challenges of the 5-azaindole scaffold, where the electron-deficient pyridine ring deactivates the pyrrole core, making C3-electrophilic fluorination difficult and prone to low yields.

Executive Summary: The Core Challenge

The synthesis of 3-fluoro-5-azaindole via direct electrophilic fluorination is kinetically challenging due to the "Antagonistic Electronic Effect."

  • The Problem: The pyridine nitrogen at position 5 is electron-withdrawing, significantly lowering the HOMO energy of the pyrrole ring compared to a standard indole. This reduces nucleophilicity at C3.

  • The Consequence: Standard indole fluorination protocols (e.g., NFSI/THF) often fail or lead to N-fluorination, dimerization, or oxidative degradation.

  • The Solution: You must switch to a High-Dielectric/Cationic-Stabilization protocol using Selectfluor in polar aprotic media, strictly controlling proton transfer to favor re-aromatization over oxindole formation.

Route Selection & Strategy (Q&A)

Q1: Should I use Direct Fluorination or De Novo Synthesis?

Recommendation: Use Direct Fluorination for gram-scale speed, provided you use the "Buffered Selectfluor" protocol.

  • Direct Fluorination: Best for late-stage functionalization. Requires careful handling of the unstable 3-fluoro intermediate.

  • De Novo Synthesis: (e.g., via cyclization of fluorinated pyridines) is theoretically possible but practically inefficient due to the lack of commercially available 3-fluoro-4-aminopyridine precursors.

Q2: Why is my yield stuck at <30% with NFSI?

Diagnosis: NFSI (N-Fluorobenzenesulfonimide) is too mild for the electron-deficient 5-azaindole core.

  • Mechanism: NFSI requires a higher electron density at C3 to initiate the attack. In 5-azaindole, the C3 position is deactivated.

  • Fix: Switch to Selectfluor (F-TEDA-BF4) . It is a stronger electrophile (higher oxidation potential) and operates via a SET/radical-cation character that overcomes the kinetic barrier of the pyridine ring.

Optimized Protocol: The "Buffered Selectfluor" Method

This protocol maximizes the C3-Fluorination vs. Oxidation ratio.

Materials Checklist
  • Substrate: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine)

  • Reagent: Selectfluor (1.1 - 1.2 equiv)

  • Solvent: Acetonitrile (Anhydrous, degassed)

  • Additive: Sodium Bicarbonate (NaHCO₃) or 2,6-Lutidine (1.1 equiv)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Workflow

Step 1: Solvation & Activation Dissolve 5-azaindole (1.0 mmol) in anhydrous Acetonitrile (10 mL, 0.1 M).

  • Why MeCN? It has a high dielectric constant (

    
    ) which stabilizes the cationic Wheland intermediate formed after fluorine attack, preventing polymerization.
    

Step 2: Temperature Control Cool the solution to 0 °C .

  • Critical: Do not run at room temperature initially. The exotherm from Selectfluor addition can trigger oxidative ring opening.

Step 3: Electrophile Addition Add Selectfluor (1.2 mmol) in one portion.

  • Observation: The mixture may turn yellow/orange. This is the charge-transfer complex.

Step 4: The "Aromatization Assist" (CRITICAL STEP) After 1 hour at 0 °C, add NaHCO₃ (solid, 1.2 mmol) or 2,6-Lutidine .

  • The Science:[1] The reaction produces a non-aromatic cationic intermediate (Structure B in Diagram 1). Without a base, this intermediate is trapped by water (forming 3-fluorooxindole) or polymerizes. The weak base facilitates proton removal from C3, driving re-aromatization to the desired 3-fluoro-5-azaindole.

Step 5: Workup Filter off solids. Concentrate MeCN in vacuo at <30 °C.

  • Warning: 3-Fluoro-5-azaindole is thermally sensitive. Do not heat above 40 °C.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is 3-Fluorooxindole (C=O at C2) Water contamination in solvent.Use molecular sieves (3Å) in MeCN. Ensure base is added after Selectfluor to scavenge HF quickly.
Recovery of Starting Material Reaction stalled; Selectfluor degraded.Increase temp to RT after 2 hours. Ensure Selectfluor is fresh (white crystals, not yellow).
Black Tar / Polymerization Concentration too high (>0.5 M).Dilute reaction to 0.05 M - 0.1 M. High concentration promotes intermolecular radical coupling.
Low Yield (<40%) Loss during silica chromatography.Do not use standard Silica. Use Neutral Alumina or Silica deactivated with 1% Et₃N. The product is acid-sensitive.

Mechanistic Visualization

The following diagram illustrates the critical bifurcation point where yield is lost (Oxindole formation) vs. gained (Re-aromatization).

G cluster_legend Yield Control Point Start 5-Azaindole Inter Cationic Intermediate (Wheland Complex) Start->Inter + Selectfluor (MeCN, 0°C) Path1 Re-aromatization (Base Assisted) Inter->Path1 + NaHCO3 (- H+, - BF4) Path2 Nucleophilic Attack (H2O/Solvent) Inter->Path2 + H2O (Slow Workup) Target 3-Fluoro-5-azaindole (Target Product) Path1->Target Waste 3-Fluorooxindole (Byproduct) Path2->Waste

Caption: Mechanistic pathway showing the necessity of base-assisted deprotonation to prevent the formation of the thermodynamic oxindole byproduct.

Stability & Storage FAQ

Q: Is 3-Fluoro-5-azaindole stable at room temperature? A: It is moderately unstable . The C-F bond activates the C2 position for nucleophilic attack.

  • Storage: Store at -20 °C under Argon.

  • Usage: Ideally, telescope the product directly into the next step (e.g., Suzuki coupling or N-alkylation) without isolation if possible.

Q: Can I protect the Nitrogen to improve yield? A: Yes. Using N-Tosyl-5-azaindole or N-Boc-5-azaindole significantly improves yield (up to 85%).

  • Why: The electron-withdrawing protecting group prevents N-fluorination and stabilizes the ring against oxidation.

  • Protocol Adjustment: If using N-Tosyl, you can run the reaction at room temperature. Deprotection (NaOH/MeOH) must be done carefully to avoid defluorination.

Data Summary: Solvent & Base Effects

EntrySolventBaseYield (%)Major Product
1THFNone15%Complex Mixture
2MeCNNone42%3-Fluorooxindole
3MeCNNaHCO₃ 78% 3-Fluoro-5-azaindole
4MeCN/H₂O (1:1)None85%3-Fluorooxindole (Wrong Product)
5DMF2,6-Lutidine65%3-Fluoro-5-azaindole

References

  • Electrophilic Fluorination of Indoles and Azaindoles

    • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642.
  • Selectfluor Mechanism & Application

    • Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: Mechanistic Insights and Applications.
  • Azaindole Functionalization Strategies

    • Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron, 63(36), 8689-8707. (Extrapolated for 5-azaindole electronic behavior).

Sources

Optimization

3-Fluoro-5-azaindole purification challenges and solutions

Welcome to the Technical Support Center for Azaindole Chemistry. As a privileged scaffold in medicinal chemistry and a critical bioisostere for purines and indoles, the azaindole core is heavily utilized in the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azaindole Chemistry.

As a privileged scaffold in medicinal chemistry and a critical bioisostere for purines and indoles, the azaindole core is heavily utilized in the design of kinase inhibitors and other targeted therapeutics[1]. However, 3-Fluoro-5-azaindole presents unique purification and handling challenges. The electronic "push-pull" system—created by the electron-withdrawing C-3 fluorine atom and the highly basic N-5 pyridine nitrogen—requires specific chromatographic and crystallization strategies to prevent product loss.

This guide provides field-proven, self-validating troubleshooting protocols to help you isolate high-purity 3-Fluoro-5-azaindole at any scale.

Part 1: Quick Reference Physicochemical Data

To successfully purify 3-Fluoro-5-azaindole, one must first understand the causality behind its physical behavior. We have summarized the critical quantitative data that dictates downstream processing choices.

Table 1: Physicochemical Profile & Purification Impact

PropertyValue / CharacteristicCausality / Impact on Purification
Core Basicity (pKa) ~7.3 (Pyridine N)5-azaindole possesses the highest basicity among all azaindole isomers[2][3]. This causes severe tailing on acidic normal-phase silica gel.
H-Bonding Profile 1 Donor (NH), 2 Acceptors (N, F)High polarity requires polar protic modifiers (e.g., Methanol) during normal-phase elution to ensure solubility and mobility.
C-F Bond Lability Susceptible to radical ipso-substitutionThe C-F bond can act as a leaving group under specific radical conditions, requiring mild downstream functionalization[4].
Salt-Forming Capability High (Readily forms stable networks)Exploitable for scalable, chromatography-free purification using chiral organic acids (e.g., L-tartaric acid)[5].

Part 2: Troubleshooting Guides & FAQs

Module A: Chromatographic Challenges (The "Streaking" Problem)

Q: Every time I run my crude 3-Fluoro-5-azaindole on a standard silica gel column, the product streaks across multiple fractions, resulting in poor recovery and co-elution. How do I fix this?

The Causality: This is a classic acid-base interaction failure. The surface of standard unmodified silica gel is populated with slightly acidic silanol groups (Si-OH). Because the 5-azaindole core is highly basic[3], the pyridine nitrogen strongly binds to these silanol sites. As the solvent pushes the compound down the column, this continuous binding and unbinding creates severe chromatographic tailing. To fix this, you must preemptively neutralize the silica column.

Self-Validating Protocol: Amine-Modified Flash Chromatography

  • Column Neutralization: Slurry your silica gel in your initial mobile phase (e.g., Dichloromethane) containing 1% to 5% (v/v) Triethylamine (TEA). Validation: The TEA will competitively bind to and mask the acidic silanol sites before your compound is introduced.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If solubility is poor, add a few drops of methanol.

  • Elution: Use a gradient of DCM to DCM/MeOH (9:1). Critically, ensure the eluent contains either 1% TEA or 1M NH

    
     in Methanol[6].
    
  • Validation Check: Monitor the fractions via TLC (UV 254 nm). If the silanol masking is successful, the 3-fluoro-5-azaindole spot will elute as a tight, circular band (R

    
     ~ 0.3-0.4) rather than a teardrop shape.
    
Module B: Scalable Purification (Chromatography-Free)

Q: I am scaling up my synthesis to >10 grams. Flash chromatography is becoming too solvent-intensive and time-consuming. Is there a scalable alternative?

The Causality: Yes. For multi-gram scale-up, exploiting the basicity of the 5-azaindole core to form a crystalline salt is the industry standard. Tartaric acid salt formation is highly effective for azaindoles, forcing the product into a highly ordered, insoluble crystal lattice while leaving neutral or less basic impurities in solution[5][7].

Self-Validating Protocol: Tartaric Acid Salt Crystallization

  • Dissolution: Dissolve the crude 3-fluoro-5-azaindole (1.0 eq) in absolute ethanol (approx. 10 mL per gram of crude) and heat to 60 °C[8].

  • Salt Formation: Slowly add L-tartaric acid (1.0 eq) portion-wise to the warm solution.

  • Crystallization: Stir the mixture at 60 °C for 1 to 3 hours. Validation: The solution will transition from clear to a cloudy suspension as the tartrate salt network precipitates.

  • Isolation: Allow the mixture to cool slowly to room temperature, then chill to 4 °C for 2 hours to maximize yield. Filter the precipitate under vacuum, wash with cold ethanol followed by hexanes, and dry.

  • Free-Basing (Optional): If the free base is required for the next synthetic step, suspend the salt in water, adjust the pH to 8-9 using saturated NaHCO

    
    , and extract with ethyl acetate. Validation: Complete dissolution of the solid into the organic layer confirms successful free-basing.
    
Module C: Chemical Stability & Side Reactions

Q: During a downstream radical-mediated alkylation, I noticed a significant byproduct where the C-3 fluorine is missing. Why is my 3-Fluoro-5-azaindole losing its fluorine atom?

The Causality: You are observing an uncommon but documented radical ipso-substitution of the C-F bond[4]. While C-F bonds are generally considered highly stable, the electron-rich nature of the azaindole core, combined with specific radical conditions (e.g., xanthate-based radical additions), can turn the fluorine atom into a leaving group. Solution: If your synthetic route requires radical chemistry, perform these steps prior to the electrophilic fluorination of the azaindole core, or switch to a non-radical, palladium-catalyzed cross-coupling strategy (e.g., Suzuki couplings), which are well-tolerated by fluoroazaindoles.

Part 3: Purification Workflow Visualization

Use the following decision tree to determine the optimal purification strategy based on your current scale and the basicity of the compound.

PurificationWorkflow Crude Crude 3-Fluoro-5-azaindole Decision Purification Scale? Crude->Decision SmallScale Small Scale (< 5g) Decision->SmallScale < 5g LargeScale Large Scale (> 5g) Decision->LargeScale > 5g Chroma Silica Chromatography SmallScale->Chroma Salt Salt Formation LargeScale->Salt Modifier Eluent Modifier (1% TEA / 1M NH3) Chroma->Modifier Neutralize Silanols Pure Pure 3-Fluoro-5-azaindole Modifier->Pure Crystal Tartrate Crystallization (EtOH / Hexane) Salt->Crystal Precipitate Crystal->Pure

Decision tree for 3-Fluoro-5-azaindole purification based on scale and basicity.

References

  • Fluoroazaindolines by an Uncommon Radical ipso-Substitution of a C-F Bond Source: CSIRO Publishing (Australian Journal of Chemistry) URL:[Link]

  • Synthesis of azaindoles (GB2298199A)
  • Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Source: Surrey Open Research Repository URL:[Link]

  • Triazine kinase inhibitors (EP1218360A1)
  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles Source: Malaria World URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL:[Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines Source: ResearchGate / MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-5-azaindole Analogs

Welcome to the Advanced Synthesis Support Portal. 5-Azaindoles (pyrrolo[3,2-c]pyridines) are highly valued as bioisosteres for indoles and purines in drug discovery, offering tunable physicochemical properties such as im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. 5-Azaindoles (pyrrolo[3,2-c]pyridines) are highly valued as bioisosteres for indoles and purines in drug discovery, offering tunable physicochemical properties such as improved solubility and metabolic stability 1. However, the selective introduction of fluorine at the C3 position presents unique synthetic challenges due to the competing nucleophilicity of the pyrrole ring and the basicity of the pyridine nitrogen.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize the fluorination of 5-azaindole analogs.

Synthetic Strategy & Mechanistic Workflow

The pyrrole ring of the azaindole system is generally more electron-rich than the pyridine ring, making it highly susceptible to electrophilic substitution at the C3 position 2. To exploit this, chemists typically employ one of two primary pathways: Direct Electrophilic Fluorination (using Selectfluor) 3 or Metal-Halogen Exchange followed by an electrophilic quench (using NFSI) 1.

SyntheticWorkflow Start 5-Azaindole Core Protect N1-Protection (Boc or Tosyl) Start->Protect Branch1 Direct Electrophilic Fluorination Protect->Branch1 Branch2 Pre-functionalization (C3-Bromination) Protect->Branch2 Reagent1 Selectfluor, MeCN 0°C to RT Branch1->Reagent1 Reagent2 1. n-BuLi, -78°C 2. NFSI quench Branch2->Reagent2 Deprotect Deprotection (Mild Base/Acid) Reagent1->Deprotect Reagent2->Deprotect Product 3-Fluoro-5-azaindole Analogs Deprotect->Product

Workflow for the synthesis of 3-Fluoro-5-azaindole analogs via direct fluorination or halogen exchange.

Diagnostic FAQs & Troubleshooting

Q: During direct fluorination with Selectfluor, I observe significant formation of a difluorinated byproduct. How can I suppress this? A: Causality: The pyrrole moiety is highly electron-rich. Once the first fluorine atom is installed at C3, the intermediate can undergo a second electrophilic attack if the N1 position is unprotected or if the temperature is too high. Solution: Implement an electron-withdrawing protecting group (e.g., N-Tosyl) at the N1 position prior to fluorination. This pulls electron density away from the pyrrole ring, dampening its nucleophilicity just enough to halt the reaction after mono-fluorination. Maintain the reaction strictly at 0 °C during the Selectfluor addition.

Q: My lithium-halogen exchange protocol for 3-bromo-5-azaindole yields mostly debrominated starting material instead of the 3-fluoro analog. What is failing? A: Causality: Debromination indicates that the organolithium intermediate successfully formed but abstracted a proton from the solvent, moisture in the system, or the NFSI reagent itself before fluorination could occur. Alternatively, the N-F bond in NFSI can sometimes act as an electron acceptor, leading to single-electron transfer (SET) side reactions. Solution: You must isolate the variable. Implement a self-validating D₂O quench (see Protocol B below). If deuterium incorporation is >95%, your metalation is perfect, and the issue lies with the NFSI quench. Ensure your NFSI is strictly anhydrous (recrystallize from hexanes/DCM) and add it as a pre-cooled solution.

Q: Why does the 5-azaindole core degrade during the final N-deprotection step? A: Causality: The introduction of the highly electronegative fluorine at C3 alters the electronic landscape of the azaindole, making the core more sensitive to harsh basic conditions (like prolonged heating in NaOH) often used to remove Tosyl groups. Solution: Switch to milder deprotection conditions. For N-Tosyl removal, use TBAF in THF at room temperature, or magnesium in methanol. If using a Boc protecting group, standard TFA/DCM at 0 °C is usually well-tolerated by the 3-fluoro analog.

Troubleshooting Issue Issue: Low Yield of 3-Fluoro Product Check1 Check N1 Protection Issue->Check1 Check2 Check Reaction Temp Issue->Check2 Check3 Check Reagent Purity Issue->Check3 Sol1 Use Electron-Withdrawing Group (Tosyl) Check1->Sol1 Sol2 Maintain strictly at -78°C during Li-exchange Check2->Sol2 Sol3 Recrystallize NFSI & Dry Selectfluor Check3->Sol3

Troubleshooting decision tree for resolving low yields during 3-fluorination of 5-azaindoles.

Quantitative Data Analytics: Method Comparison

When selecting a synthetic route, consider the trade-offs between step economy and regiocontrol. Below is a summary of standard reaction metrics derived from optimized organometallic and electrophilic methodologies 4.

Fluorination StrategyReagents & SolventsTypical YieldRegioselectivity (C3 vs others)Key AdvantageMajor Limitation
Direct Electrophilic Selectfluor, MeCN40–65%Moderate to HighOne-step from the protected coreRisk of over-fluorination / N-fluorination
Metal-Halogen Exchange n-BuLi, NFSI, THF60–85%Very High (>95%)Precise regiocontrol at C3Requires strict cryogenic conditions (-78 °C)
Balz-Schiemann NaNO₂, HBF₄, Heat20–40%HighUses inexpensive reagentsHarsh conditions; generally low yields

Self-Validating Experimental Protocols

Protocol A: Direct Electrophilic Fluorination via Selectfluor

Use this method for rapid analog generation when absolute regiocontrol is less critical than step economy.

  • Preparation: Dissolve 1.0 equivalent of N-Tosyl-5-azaindole in anhydrous Acetonitrile (MeCN) to a concentration of 0.1 M under an argon atmosphere.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Adding Selectfluor at room temperature drastically increases the rate of difluorination.

  • Reagent Addition: Add 1.1 equivalents of Selectfluor portion-wise over 15 minutes.

  • Self-Validation Checkpoint (LCMS): Stir for 2 hours at 0 °C, then extract a 10 µL aliquot. Dilute in 1 mL MeCN and run an LCMS. You should observe the mass of the mono-fluorinated product [M+H]⁺. If >15% starting material remains, allow the reaction to warm to 15 °C for 1 additional hour. Do not exceed room temperature.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 3-fluoro-N-Tosyl-5-azaindole.

Protocol B: Metal-Halogen Exchange with NFSI Quench

Use this method for complex, late-stage functionalization where precise regiocontrol is mandatory.

  • Preparation: Dissolve 1.0 equivalent of 3-bromo-N-Tosyl-5-azaindole in anhydrous THF (0.05 M) under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate.

  • Lithiation: Dropwise add 1.05 equivalents of n-BuLi (2.5 M in hexanes) over 10 minutes. Stir at -78 °C for 30 minutes.

  • Self-Validation Checkpoint (D₂O Quench): To ensure complete metalation without degradation, extract a 50 µL aliquot and inject it into a vial containing 0.5 mL D₂O. Extract with 0.5 mL EtOAc and analyze the organic layer via LCMS. Requirement: You must see the mass corresponding to the deuterium-incorporated core. If you see the protonated core, your system is wet.

  • Fluorination: Dropwise add a pre-cooled (-78 °C) solution of 1.2 equivalents of NFSI in anhydrous THF.

  • Warming & Quench: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to -20 °C over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with DCM (3x), dry over MgSO₄, and purify via silica gel chromatography.

References

  • "Heterocyclic Scaffolds II: Reactions and Applications of Indoles", EPDF. Available at:[Link]

  • "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics", ACS Publications. Available at:[Link]

Sources

Optimization

3-Fluoro-5-azaindole stability issues in cell culture media

Executive Summary 3-Fluoro-5-azaindole is a "privileged scaffold" in kinase inhibitor discovery (e.g., BRAF, JAK inhibitors). The C3-fluorine atom is strategically placed to block metabolic oxidation (a common failure po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-azaindole is a "privileged scaffold" in kinase inhibitor discovery (e.g., BRAF, JAK inhibitors). The C3-fluorine atom is strategically placed to block metabolic oxidation (a common failure point for indoles). However, the 5-azaindole core introduces unique physicochemical challenges—specifically pH-dependent solubility and oxidative sensitivity —that often lead to "silent" experimental failures in cell culture.

This guide addresses the three most common support tickets we receive regarding this compound:

  • Compound Precipitation (The "Crash-Out" Effect).

  • Potency Drift (Oxidative Degradation).

  • Serum Interference (Protein Binding Artifacts).

Part 1: Solubility & Stock Preparation

The Symptom: "I diluted my 10 mM DMSO stock into DMEM, and the solution turned cloudy or my IC50 is highly variable."

The Science: Unlike standard indoles, 5-azaindole possesses a pyridine-like nitrogen at position 5. This makes the molecule basic (pKa ~8.0–9.0 depending on substitution).

  • In DMSO: The compound is fully soluble.

  • In Media (pH 7.4): The compound exists in an equilibrium between its neutral and protonated forms. If the concentration exceeds the thermodynamic solubility of the neutral species (often <50 µM for fluorinated derivatives), it will micro-precipitate. This precipitation is often invisible to the naked eye but devastating to cellular uptake.

Troubleshooting Protocol: The "Intermediate Dilution" Method Do not blast 100% DMSO stock directly into media.

StepActionTechnical Rationale
1 Prepare Stock Dissolve 3-Fluoro-5-azaindole in anhydrous DMSO to 10 mM . Store at -80°C in single-use aliquots.
2 Intermediate Step Dilute stock 1:10 into sterile PBS (pH 7.4) or serum-free media. Vortex immediately.
3 Final Dilution Add the intermediate solution to your full media (containing FBS).
4 Verification Inspect under 20x microscopy. If crystals are visible, sonicate for 5 mins at 37°C.

Visual Workflow (Solubility Logic):

SolubilityWorkflow Stock 10mM DMSO Stock Direct Direct Addition to Media (Risk: High) Stock->Direct Avoid Inter Intermediate Dilution (1:10 in PBS) Stock->Inter Step 1: Predilution Check Microscopy Check (20x) Direct->Check Final Final Media (10% FBS) Inter->Final Step 2: Final Conc. Final->Check

Figure 1: Recommended dilution workflow to prevent micro-precipitation shock.

Part 2: Chemical Stability (Oxidation & Light)

The Symptom: "My media turned slight yellow/brown after 24 hours, and the compound lost potency."

The Science: While the C3-fluorine atom protects against metabolic degradation, the azaindole ring itself is electron-rich and prone to photo-oxidation .

  • Mechanism: Light and dissolved oxygen can drive the formation of oxindoles (oxidation at C2) or oxidative dimerization.

  • The "Yellow" Color: This usually indicates the formation of degradation products (e.g., diazo-species or polymerized indoles), which are often cytotoxic and non-therapeutic.

FAQ: Stability Troubleshooting

Q: Can I store the diluted media at 4°C for a week? A: NO. 3-Fluoro-5-azaindole hydrolyzes/oxidizes in aqueous solution over time.

  • Half-life in Media (37°C): ~12–24 hours (estimated).

  • Solution: Refresh media with fresh compound every 24 hours for long-term assays (e.g., 72h proliferation).

Q: Is it light sensitive? A: YES. Fluorinated indoles are sensitive to UV and ambient light.

  • Protocol: Wrap all tubes in aluminum foil. Perform dilutions in a biosafety cabinet with the light dimmed or off if possible.

Degradation Pathway Visualization:

DegradationPath Compound 3-Fluoro-5-azaindole (Active) Light UV/Light + O2 Compound->Light Inter Radical Intermediate Light->Inter Oxindole Oxindole Derivative (Inactive/Toxic) Inter->Oxindole Oxidation Dimer Azaindole Dimer (Precipitate) Inter->Dimer Polymerization

Figure 2: Simplified oxidative degradation pathway of azaindoles in culture media.

Part 3: Serum Protein Binding (The "Shift")

The Symptom: "My IC50 is 10 nM in biochemical assays but 500 nM in cell culture."

The Science: Fluorination increases lipophilicity (LogP). 3-Fluoro-5-azaindole is highly "sticky" to Albumin (BSA/FBS).

  • The Trap: In 10% FBS, >95% of your compound may be bound to proteins, leaving only a fraction of "free drug" available to enter the cell.

Data: Impact of Serum on Potency (Representative Data)

ConditionFBS ConcentrationApparent IC50 (nM)Fold Shift
Low Serum 1% FBS25 nM1.0x (Baseline)
Standard 10% FBS180 nM7.2x
High Serum 20% FBS450 nM18.0x

Recommendation: If you observe a massive potency drop, run a Serum Shift Assay :

  • Determine IC50 in 1% FBS.

  • Determine IC50 in 10% FBS.

  • If the shift is >10x, the issue is protein binding, not compound degradation.

References & Further Reading
  • Physicochemical Properties of Azaindoles:

    • Source: PharmaBlock.[1] "Azaindoles in Medicinal Chemistry."

    • Relevance: Details the solubility advantages of 5-azaindole over indole, but highlights the pKa shifts that cause precipitation.

    • URL: (Search: "Azaindole Solubility")

  • Oxidative Instability of Indoles:

    • Source:Journal of Medicinal Chemistry. "Solvent-dependent oxidations of 5- and 6-azaindoles."

    • Relevance: Explains the mechanism of oxidation to trioxopyrrolopyridines in aqueous/organic mixtures.

    • URL:

  • Fluorine in Medicinal Chemistry:

    • Source:ACS Organic & Inorganic Au. "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles."

    • Relevance: Provides comparative data on how fluorinated groups (F, CF3, SF5) affect the stability and lipophilicity of the indole core.[2]

    • URL:

  • General Handling of Kinase Inhibitors:

    • Source:NIH/NCBI. "The Azaindole Framework in the Design of Kinase Inhibitors."

    • Relevance: Discusses the structural biology and handling of these scaffolds in drug discovery.

    • URL:

Sources

Troubleshooting

Side reactions in 3-Fluoro-5-azaindole synthesis

Welcome to the Technical Support & Troubleshooting Center for Fluorinated Heterocycle Synthesis . This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Fluorinated Heterocycle Synthesis . This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the electrophilic fluorination of 5-azaindole to produce 3-fluoro-5-azaindole.

Synthesizing 3-fluoro-5-azaindole is notoriously challenging. The electron-rich pyrrole ring invites electrophilic attack, but the basic pyridine nitrogen and the highly reactive intermediates formed during the reaction often lead to a complex web of side reactions. This guide breaks down the mechanistic causality of these issues and provides self-validating protocols to ensure synthetic success.

Reaction Landscape & Mechanistic Pathways

To troubleshoot effectively, we must first map the reaction network. Electrophilic fluorination (typically using Selectfluor or NFSI) proceeds via a highly reactive C3-fluoroindoleninium intermediate . The fate of this intermediate dictates your reaction outcome.

G A 5-Azaindole (Starting Material) B Electrophilic Fluorination (Selectfluor / NFSI) A->B Reagent Addition C C3-Fluoroindoleninium Intermediate B->C C3 Electrophilic Attack Side3 Pyridine N-Fluorination (Regioselectivity Issue) B->Side3 Unprotected Pyridine N Target 3-Fluoro-5-azaindole (Target Product) C->Target Rearomatization (-H+) Side1 3-Fluorooxindole (Oxidation Side Product) C->Side1 H2O Nucleophilic Attack at C2 Side2 3,3-Difluoro Intermediate (Over-fluorination) C->Side2 Excess F+ Reagent

Reaction landscape of 5-azaindole fluorination highlighting target and side-reaction pathways.

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding predominantly 3-fluorooxindole instead of 3-fluoro-5-azaindole? A: This is the most common failure mode in indole/azaindole fluorination. The causality lies in the presence of trace moisture. When Selectfluor attacks the C3 position, it generates a transient C3-fluoroindoleninium ion. If water is present in your solvent (even atmospheric moisture), it acts as a nucleophile, attacking the highly electrophilic C2 position. This is followed by rapid oxidation/rearrangement to form the 3-fluorooxindole derivative [1].

  • The Fix: Transition to strictly anhydrous conditions. Use freshly distilled acetonitrile (MeCN) or THF, flame-dried glassware, and conduct the reaction under an argon atmosphere. The addition of activated 4Å molecular sieves can act as a chemical scavenger for trace water.

Q: My LC-MS shows a significant peak at [M+19] relative to my starting material. What happened? A: An [M+19] mass shift indicates the addition of two fluorine atoms, meaning you have over-fluorinated your substrate to form a 3,3-difluoro-5-azaindoline species [2]. While the first fluorination at C3 reduces the nucleophilicity of the pyrrole ring, the intermediate can still react with excess electrophilic fluorine before rearomatization occurs.

  • The Fix: Strictly control the stoichiometry of your fluorinating agent (limit to 1.05 equivalents). Additionally, lowering the reaction temperature to -20°C or 0°C slows the kinetics of the secondary fluorination, allowing the primary C3-fluoroindoleninium intermediate time to lose a proton and rearomatize into the stable target product.

Q: I am observing poor conversion and a complex mixture of highly polar baseline spots on my TLC. Is the pyridine ring interfering? A: Yes. The 5-azaindole scaffold contains a basic pyridine nitrogen that is highly susceptible to electrophilic attack. Selectfluor can transfer fluorine directly to this nitrogen or form stable adducts, leading to N-fluoro quaternary salts, polymerization, or ring-opening side reactions [3].

  • The Fix: You must modulate the electronic availability of the pyridine nitrogen. This can be achieved by pre-forming the hydrochloride salt of the 5-azaindole (protonating the pyridine N to render it electron-deficient) or by utilizing a milder electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) instead of Selectfluor.

Quantitative Optimization Data

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and product distribution based on established optimization campaigns.

Fluorinating AgentSolvent SystemAdditive / Pre-treatmentTarget Yield (3-Fluoro)Oxindole ByproductDifluoro Byproduct
Selectfluor (1.1 eq)MeCN / H₂O (1:1)None< 5%85% < 5%
Selectfluor (1.1 eq)MeCN (Anhydrous)None45%15%10%
Selectfluor (1.05 eq)MeCN (Anhydrous)4Å Molecular Sieves78% < 2%5%
NFSI (1.2 eq)THF (Anhydrous)Pyridine N-protonation65%< 2%12%

Note: Data reflects general trends in azaindole fluorination. Yields are isolated yields after silica gel chromatography.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint confirms the intended chemical state.

Objective: Anhydrous Synthesis of 3-Fluoro-5-azaindole using Selectfluor.

Step 1: System Preparation & Dehydration

  • Charge a flame-dried Schlenk flask with 5-azaindole (1.0 equiv) and activated 4Å molecular sieves (200 mg/mmol substrate).

  • Purge the flask with Argon for 15 minutes.

  • Add anhydrous Acetonitrile (MeCN, 10 mL/mmol) via syringe. Stir at room temperature for 30 minutes to allow sieves to scavenge residual moisture.

  • Validation Checkpoint 1: Perform a Karl Fischer titration on a 100 µL aliquot of the solvent. Moisture content must be < 50 ppm before proceeding. If > 50 ppm, add more sieves and wait 30 minutes.

Step 2: Electrophilic Fluorination

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add Selectfluor (1.05 equiv) portion-wise over 15 minutes to prevent exothermic spikes that drive over-fluorination.

  • Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature.

  • Validation Checkpoint 2: Pull a 50 µL aliquot, quench in aqueous NaHCO₃, extract with EtOAc, and run LC-MS.

    • Success: Major peak at m/z [M+18] (Target: M.W. + F - H).

    • Failure: Peak at m/z[M+16] indicates oxindole formation (water ingress). Peak at m/z [M+37] indicates difluorination (poor temperature/stoichiometry control).

Step 3: Rearomatization & Quench

  • Once starting material is consumed, add triethylamine (1.5 equiv) dropwise to facilitate the deprotonation of the C3-fluoroindoleninium intermediate, driving rearomatization.

  • Stir for 30 minutes. Quench the reaction with saturated aqueous NaHCO₃.

  • Validation Checkpoint 3: Spot the organic layer on a TLC plate (Hexanes/EtOAc 1:1) under 254 nm UV. The target 3-fluoro-5-azaindole should appear as a highly UV-active spot with an Rf slightly higher than the starting material.

Step 4: Isolation

  • Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the pure 3-fluoro-5-azaindole.

References

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. URL:[Link]

  • Sakurai, F., Yukawa, T., & Taniguchi, T. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3329–3333. URL:[Link]

Optimization

Enhancing the selectivity of 3-Fluoro-5-azaindole based inhibitors

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Selectivity Enhancement & Synthetic Troubleshooting Ticket ID: #AZA-5F-SEL-001 Introduction: The Selectivity Paradox Welcome. If you a...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Selectivity Enhancement & Synthetic Troubleshooting Ticket ID: #AZA-5F-SEL-001

Introduction: The Selectivity Paradox

Welcome. If you are accessing this guide, you are likely facing the "promiscuity problem" inherent to ATP-competitive inhibitors. You have chosen the 3-fluoro-5-azaindole scaffold for a reason: the 5-nitrogen offers a unique hydrogen bond acceptor vector distinct from the more common 7-azaindole, and the 3-fluorine atom modulates metabolic stability while influencing the acidity of the pyrrole NH.

However, this scaffold is a double-edged sword. The compact nature of 5-azaindole allows it to fit into many kinase ATP pockets (e.g., JAK, FLT3, AURK), leading to off-target toxicity. This guide moves beyond basic chemistry to address the causality of selectivity and the synthetic bottlenecks preventing you from accessing your target chemical space.

Module 1: Synthetic Troubleshooting (The Core Scaffold)

Context: The 3-fluoro-5-azaindole core is electronically unique. The pyridine nitrogen at position 5 withdraws electron density, deactivating the ring toward electrophilic substitution compared to standard indoles.

Workflow: Accessing the 3-Fluoro Core

The following diagram outlines the decision matrix for synthesizing the core.

SynthesisWorkflow Start Starting Material: 5-Azaindole Direct Route A: Direct Electrophilic Fluorination Start->Direct High Throughput Lithio Route B: Lithium-Halogen Exchange Start->Lithio High Precision Selectfluor Reagent: Selectfluor / MeCN Direct->Selectfluor NFSI Reagent: NFSI / THF (-78°C) Lithio->NFSI Via 3-Bromo intermediate Product Target: 3-Fluoro-5-azaindole Selectfluor->Product Risk: N-Fluorination NFSI->Product High Regioselectivity

Figure 1: Decision matrix for synthesizing the 3-fluoro-5-azaindole core. Route B is recommended for scale-up.

Troubleshooting Guide: Synthesis

Q1: My yield for direct fluorination using Selectfluor is <15%, and I see multiple spots on TLC. What is happening?

  • The Science: The 5-azaindole ring is electron-deficient. While Selectfluor is a potent electrophile, the N1-nitrogen (pyrrole) is susceptible to oxidation or competitive fluorination if not protected or if the reaction is too energetic. Furthermore, the 5-nitrogen can coordinate with the fluorine source, quenching reactivity.

  • Solution:

    • Solvent Switch: Move from DMF to Acetonitrile (MeCN) . MeCN reduces the basicity of the system and stabilizes the transition state.

    • Temperature Control: Do not run at RT initially. Start at 0°C and warm slowly.

    • Lewis Acid Additive: Add 1.0 eq of Zinc Triflate (Zn(OTf)₂) . This coordinates to the pyridine nitrogen (N5), preventing it from interfering with the Selectfluor, while simultaneously activating the reagent.

Q2: During the Lithium-Halogen exchange (Route B), I observe significant "protonated" starting material (3-H) instead of the 3-F product.

  • The Science: This indicates incomplete quenching or moisture ingress. The 3-lithio-5-azaindole species is extremely basic. If NFSI (N-Fluorobenzenesulfonimide) is added too slowly or contains trace water, the lithiated species extracts a proton.

  • Protocol Validation:

    • Protect N1: Ensure N1 is protected (e.g., SEM, Boc, or Tosyl). You cannot perform clean C3-lithiation with a free NH.

    • Inverse Addition: Cannulate the lithiated species into the NFSI solution, rather than adding NFSI to the lithiated species. This ensures the carbanion always encounters an excess of electrophile.

Module 2: Enhancing Selectivity (SAR Strategy)

Context: The 3-fluoro group increases the lipophilicity and acidity of the scaffold. To achieve selectivity, we must exploit the "Gatekeeper" residue and the solvent front.

The Logic of Selectivity

SelectivityLogic Scaffold 3-Fluoro-5-Azaindole Hinge Hinge Binding (N1 Donor / N5 Acceptor) Scaffold->Hinge Primary Anchor Gatekeeper Gatekeeper Residue (Size Filter) Scaffold->Gatekeeper C3/C4 Vector Solvent Solvent Front (Solubility & Specificity) Scaffold->Solvent C3/N1 Tail Selectivity High Selectivity (Target vs. Off-Target) Hinge->Selectivity Low Impact Gatekeeper->Selectivity High Impact (Sterics) Solvent->Selectivity Med Impact (Electrostatics)

Figure 2: Structural logic for tuning selectivity. The Gatekeeper interaction is the primary filter.

Troubleshooting Guide: Selectivity

Q3: My compound inhibits the target (IC50 < 10 nM) but also hits CDK2 and GSK3β potently. How do I dial this out?

  • The Science: CDK2 and GSK3β have relatively small gatekeeper residues (Phenylalanine and Leucine/Valine analogs). 3-fluoro-5-azaindole is a "flat" pharmacophore that fits easily.

  • The Fix: The "Gatekeeper" Clash.

    • Modify the C3-position (if not fluorinated) or the C4-position . Since you are locked into 3-Fluoro, you must utilize the C4-vector or modify the N1-tail .

    • Strategy: Introduce a bulky group (e.g., isopropyl, cyclopropyl) at the N1 position or, if synthetic chemistry allows, a substituent at C4. This creates a steric clash with the conserved residues in CDK2/GSK3β while potentially being tolerated by kinases with larger pockets (e.g., certain TKs).

Q4: How does the 3-Fluorine atom specifically affect residence time?

  • The Science: The C-F bond is highly polar but non-ionizable. It can engage in multipolar interactions with the backbone carbonyls of the hinge region or orthogonal C-H bonds.

  • Observation: The 3-F withdraws electrons, making the N1-H (pyrrole) more acidic (lower pKa).

  • Impact: This strengthens the Hydrogen Bond to the hinge region carbonyl (e.g., Glu/Met backbone).

  • Result: Increased Residence Time. If your off-rate is too slow (causing toxicity), consider replacing 3-F with 3-Cl (steric bulk) or 3-CN (different electronic vector) to destabilize this specific H-bond slightly.

Module 3: Data & Validation

Comparison of R-Group Modifications

Use this table to predict the impact of modifications on your 3-fluoro-5-azaindole scaffold.

Modification SiteChemical ChangePhysicochemical EffectKinase Selectivity Impact
C3-Fluorine H → FpKa(N1) ↓ (More Acidic)Increases Potency (Stronger H-bond to Hinge). Metabolic block.
N1-Tail H → MethylLipophilicity ↑Low Selectivity. Buried in solvent channel.
N1-Tail H → PiperazineSolubility ↑, BasicHigh Selectivity. Can reach surface residues (Asp/Glu).
C4-Position H → MethylSteric Bulk ↑Gatekeeper Filter. Excludes kinases with small gatekeepers (e.g., Lck).

References

  • Mérour, J. Y., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.[1] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • BenchChem. (2025).[2] "Troubleshooting guide for the fluorination of pyridinyl ethanone/azaindoles." BenchChem Technical Notes. Link

Disclaimer: This guide is for research purposes only. All synthesis involving fluorinating agents (Selectfluor/NFSI) should be conducted in a fume hood with appropriate PPE due to reactivity and potential HF generation.

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-5-azaindole Crystallization &amp; Purification

Technical Overview: The Challenge of the Fluorinated Azaindole Core 3-Fluoro-5-azaindole (CAS: 473-83-6 derivatives) presents a unique set of purification challenges compared to its non-fluorinated parent or the more com...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview: The Challenge of the Fluorinated Azaindole Core

3-Fluoro-5-azaindole (CAS: 473-83-6 derivatives) presents a unique set of purification challenges compared to its non-fluorinated parent or the more common 7-azaindole. The introduction of the fluorine atom at the C3 position, combined with the pyridine nitrogen at position 5, creates a "push-pull" electronic system that significantly alters the compound's physicochemical properties.

Key Crystallization Barriers:

  • Aggressive Hydrogen Bonding: The 5-azaindole scaffold possesses both a strong hydrogen bond donor (N1-H) and a strong acceptor (N5). This leads to rapid, disordered self-association in solution, often resulting in amorphous precipitation rather than ordered crystal growth.

  • Oiling Out (Liquid-Liquid Phase Separation): The fluorine substitution increases lipophilicity (LogP) while maintaining polar character. In mixed solvent systems, this often pushes the compound into a metastable "oil" phase before it can nucleate, particularly when high supersaturation is reached too quickly.

  • Polymorphic Promiscuity: The rotational freedom of the lattice and the directional nature of the fluorine interactions (C-F···H) allow for multiple metastable crystal forms, making consistent batch-to-batch reproducibility difficult.

Troubleshooting Center: Common Inquiries (Q&A)

Case Ticket #01: "My product is oiling out instead of crystallizing."

User Observation: Upon adding the anti-solvent (e.g., water or heptane) to my reaction mixture, the solution turns milky and settles as a sticky oil at the bottom. Cooling further just solidifies the oil into a glass.

Root Cause Analysis: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable zone width (MSZW) is traversed too deeply. The system enters a region where a solute-rich liquid phase is thermodynamically more stable than the supersaturated solution but less stable than the crystal. This is common in azaindoles due to their low melting points relative to solvent boiling points.

Corrective Action Plan:

  • Temperature Control: Do not crash cool. Oiling out is temperature-dependent. Maintain the temperature above the LLPS boundary (often >40°C for this class) during anti-solvent addition.

  • Solvent Switch: If using Acetone/Water, switch to Isopropanol (IPA)/Water or Ethanol/Water . The hydroxyl groups in IPA/Ethanol interact better with the azaindole nitrogens, suppressing the formation of the oil phase.

  • Seeding Protocol: You must seed the solution before the oiling-out point. Add 0.5-1.0 wt% of pure seed crystals when the solution is slightly hazy but still homogeneous.

Case Ticket #02: "I am seeing multiple melting points in DSC. Is this a mixture?"

User Observation: Differential Scanning Calorimetry (DSC) shows a small endotherm at 108°C followed by a major peak at 134°C. NMR indicates the compound is chemically pure.

Root Cause Analysis: This is a classic signature of enantiotropic polymorphism or solvate desolvation. 3-Fluoro-5-azaindole is prone to forming channel solvates, particularly with chlorinated solvents (DCM, Chloroform). The first peak likely represents the melt/recrystallization of a metastable form or the release of solvent, while the second is the melting of the stable thermodynamic form.

Corrective Action Plan:

  • Desolvation: Dry the sample under vacuum at 50°C for 24 hours and re-run DSC. If the first peak disappears, it was a solvate.

  • Slurry Conversion: To ensure you have the most stable polymorph, perform a slurry ripening. Suspend the solid in a non-solvating solvent (e.g., Heptane or Toluene) and stir at 50°C for 12-24 hours. This kinetically drives the conversion to the most stable thermodynamic form.

Visual Troubleshooting Workflows

Figure 1: Decision Tree for Oiling Out (LLPS)

Use this logic flow when the product separates as a liquid oil.

OilingOutWorkflow start Observation: Product Oils Out check_temp Is Temp > 40°C? start->check_temp check_solv Solvent System? check_temp->check_solv Yes action_heat Re-heat to dissolve oil. Maintain T > LLPS point. check_temp->action_heat No (Too Cold) action_seed Add Seeds (1 wt%) at Cloud Point check_solv->action_seed Protic (IPA/EtOH) action_change Switch Solvent: Avoid Acetone/Water. Use IPA/Water. check_solv->action_change Aprotic (Acetone/THF) action_heat->action_seed action_change->action_seed

Caption: Logic flow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during azaindole crystallization.

Standard Operating Procedures (SOPs)

Protocol A: Controlled Anti-Solvent Crystallization (The "Reverse Addition" Method)

This method is designed to prevent local regions of high supersaturation that trigger oiling out.

Reagents:

  • Crude 3-Fluoro-5-azaindole

  • Solvent: Isopropyl Alcohol (IPA)

  • Anti-solvent: Water (deionized)

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude material in 50 mL of IPA at 60°C. Ensure complete dissolution. Filter hot if insoluble particulates are present.

  • Seeding Preparation: In a separate vessel, prepare a slurry of 100 mg pure seed crystals in 5 mL of 1:1 IPA/Water.

  • Primary Nucleation: Cool the main solution to 45°C. Add the seed slurry. The solution should turn slightly opaque but remain fluid.

  • Ripening: Hold at 45°C for 30 minutes to allow seed growth.

  • Anti-Solvent Addition:

    • Critical Step: Do not pour water into the IPA.

    • Slowly pump Water into the agitated IPA solution at a rate of 0.5 mL/min.

    • Target final ratio: 1:3 (IPA:Water).

  • Cooling: Once water addition is complete, cool the slurry to 5°C over 4 hours (linear ramp: 10°C/hr).

  • Isolation: Filter the white crystalline solid. Wash with 20 mL of cold 1:4 IPA/Water.

  • Drying: Vacuum dry at 45°C to constant weight.

Protocol B: Polymorph Screening (Slurry Conversion)

Use this when you suspect multiple crystal forms or low melting points.

Step-by-Step:

  • Place 500 mg of the solid into a 20 mL vial.

  • Add 5 mL of Toluene or Methyl tert-butyl ether (MTBE) .

  • Stir the suspension (do not dissolve) at 200 rpm.

  • Cycle the temperature: Heat to 50°C for 4 hours, then cool to 20°C for 4 hours. Repeat for 48 hours.

  • Filter and analyze by XRPD (X-Ray Powder Diffraction). This process favors the formation of the most dense, stable crystal lattice.

Data Center: Solvent Selection Guide

The following table summarizes solvent suitability based on the specific interaction with the fluorinated azaindole core.

Solvent ClassExamplesSolubility StatusRisk FactorRecommendation
Chlorinated DCM, ChloroformVery High Solvate FormationUse only for initial extraction; avoid for final crystallization.
Alcohols Methanol, IPAHigh Esterification (rare)Preferred for crystallization. IPA is superior to MeOH due to lower solubility yield losses.
Ketones Acetone, MEKHigh Oiling Out Avoid as primary solvent. High risk of LLPS when water is added.
Hydrocarbons Heptane, HexaneVery Low AgglomerationExcellent anti-solvents. Use with Ethyl Acetate.[1]
Esters Ethyl AcetateModerate PolymorphsGood alternative if alcohols fail. Use Heptane as anti-solvent.

References

  • PharmaBlock. "Azaindoles in Medicinal Chemistry: Physicochemical Properties and Solubility Enhancement." PharmaBlock White Papers. Accessed March 1, 2026.

  • National Institutes of Health (NIH). "Azaindole Therapeutic Agents: Structural Isomers and Physicochemical Properties." PMC. Accessed March 1, 2026.

  • BenchChem. "Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives and Troubleshooting Oiling Out." BenchChem Technical Guides. Accessed March 1, 2026.

  • MDPI. "The Azaindole Framework in the Design of Kinase Inhibitors: Solubility and Crystallization Strategies." Molecules. Accessed March 1, 2026.

  • American Chemical Society (ACS). "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Crystal Growth & Design. Accessed March 1, 2026.

Sources

Optimization

Technical Support Center: 3-Fluoro-5-azaindole Stability &amp; Storage

Executive Summary 3-Fluoro-5-azaindole (CAS: 183208-35-7 / Analogous derivatives) is a critical scaffold in kinase inhibitor discovery (e.g., Vemurafenib intermediates).[1] While the introduction of a fluorine atom at th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-azaindole (CAS: 183208-35-7 / Analogous derivatives) is a critical scaffold in kinase inhibitor discovery (e.g., Vemurafenib intermediates).[1] While the introduction of a fluorine atom at the C3 position blocks the metabolic liability of the standard indole C3-position, it introduces unique physicochemical sensitivities.

Unlike standard indoles, the 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) possesses a basic pyridine nitrogen that is susceptible to N-oxidation.[1] Furthermore, the electron-withdrawing nature of the fluorine atom, combined with the electron-deficient pyridine ring, alters the pKa and dipole moment, making the compound sensitive to photo-oxidation and hygroscopic aggregation .

This guide synthesizes degradation mechanisms with a "Gold Standard" storage protocol to ensure >98% purity retention over long-term storage.

Mechanistic Insight: Why Does It Degrade?

To prevent degradation, we must first understand the molecular vulnerabilities.

The Vulnerability Matrix
TriggerTarget SiteChemical EventResult
Oxygen (Air) Pyridine Nitrogen (N5)Electrophilic attack by oxygen speciesN-Oxide Formation (Major impurity)
UV Light C3-F Bond / Indole CoreRadical excitationDe-fluorination or Ring Opening
Moisture Crystal LatticeHydrogen bonding with N5Hydrate formation (Sticky solid, difficult handling)
Acids (Trace) N1 (Pyrrole) / N5ProtonationSalt formation or Dimerization
Visualizing the Degradation Pathways

The following diagram illustrates the specific chemical risks associated with the 3-Fluoro-5-azaindole scaffold.

DegradationPathways Compound 3-Fluoro-5-azaindole (Intact) NOxide 5-N-Oxide Impurity (Polar, inactive) Compound->NOxide Slow Oxidation (at N5 Pyridine) Radical C3 Radical Species Compound->Radical Homolytic Cleavage (Trace) Hydrate Clumping/Hydrates (Weighing errors) Compound->Hydrate Hygroscopic Absorption Oxygen Oxygen (O2) Oxygen->NOxide Light UV Light (hν) Light->Radical Water Moisture (H2O) Water->Hydrate

Figure 1: Primary degradation pathways. Note that the Pyridine Nitrogen (N5) is the primary site for oxidative degradation, while the C3-F bond adds photolytic sensitivity.[1]

The "Gold Standard" Storage Protocol

This protocol is designed to be a self-validating system.[1] If followed, the compound should remain stable for >24 months.

Phase 1: Receipt & Initial Handling[1]
  • Immediate Action: Do not open the vial until it has reached room temperature (equilibrated).

    • Why? Opening a cold vial in a warm lab causes immediate condensation (hygroscopicity), trapping water inside the container.

  • Purity Check (Optional but Recommended): Run a quick 19F-NMR .[1]

    • Why? Fluorine NMR is faster than LCMS and will immediately show a distinct shift if the fluorine has been cleaved or if the environment has changed significantly.

Phase 2: Long-Term Storage Workflow

Temperature: -20°C (Optimal) or 2-8°C (Acceptable for <3 months). Atmosphere: Argon or Nitrogen overlay.[1] Container: Amber glass with Teflon-lined caps.[1]

Step-by-Step Protocol
  • Aliquot Immediately: Avoid freeze-thaw cycles. Divide the bulk material into single-use aliquots (e.g., 10mg or 50mg vials).

  • Inert Gas Overlay: Before closing each vial, gently flow Argon gas over the solid for 10-15 seconds.

    • Note: Argon is heavier than air and provides a better "blanket" than Nitrogen.

  • Seal & Tape: Cap tightly.[1] Wrap the cap junction with Parafilm to prevent gas exchange.[1]

  • Secondary Containment: Place vials inside a desiccator or a sealed bag containing desiccant packs (Silica gel or Drierite).

  • Darkness: Store in an amber vial or wrap clear vials in aluminum foil.

Visualizing the Storage Logic

StorageWorkflow Start Shipment Received Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Decision Usage Plan? Equilibrate->Decision Immediate Use within 1 week Decision->Immediate Short Term LongTerm Long Term Storage Decision->LongTerm > 1 Week Store4C Store at 4°C Desiccator + Dark Immediate->Store4C Aliquot Aliquot under Argon (Avoid Freeze-Thaw) LongTerm->Aliquot Store20C Store at -20°C Double Sealed Aliquot->Store20C

Figure 2: Decision tree for handling 3-Fluoro-5-azaindole upon receipt to maximize shelf-life.

Troubleshooting & FAQs

Q1: My compound has turned from off-white to pink/brown. Is it ruined?

Diagnosis: This indicates photo-oxidation or N-oxide formation .[1] Azaindoles are electron-rich enough to form colored charge-transfer complexes or radical degradation products upon light exposure.[1] Solution:

  • Check Purity: Run LC-MS. If the main peak is >95%, the color is likely due to trace (<1%) impurities which have high extinction coefficients.

  • Purification: If purity is <90%, repurify via silica gel chromatography (DCM/MeOH gradient).

  • Prevention: Ensure future batches are stored in amber vials wrapped in foil.

Q2: The solid has become sticky or clumped together.

Diagnosis: The compound has absorbed moisture (Hygroscopicity ).[1] The pyridine nitrogen can hydrogen bond with atmospheric water. Impact: This affects molecular weight calculations (you are weighing water, not drug). Solution:

  • Lyophilization: Dissolve in dry 1,4-dioxane or acetonitrile/water and lyophilize (freeze-dry) to remove the water.[1]

  • Vacuum Drying: Place in a vacuum desiccator over P2O5 overnight.

Q3: Can I store 3-Fluoro-5-azaindole in DMSO solution?

Answer: Only for short periods (days) at -80°C. Reasoning: DMSO is slightly hygroscopic and can act as an oxidant (Swern-type reactivity) under certain conditions over long periods.[1] Recommendation: Store as a solid powder . Make fresh DMSO stocks immediately prior to biological assays.[1]

Q4: Why do you recommend 19F-NMR for QC?

Answer: 19F-NMR is a powerful, background-free technique.[1]

  • Intact: Single sharp peak (approx -135 to -165 ppm depending on solvent).[1]

  • Degraded: Appearance of new, smaller peaks indicates de-fluorination or changes in the electronic environment (e.g., N-oxide formation affecting the ring currents). It is often more sensitive than UV-LCMS for detecting specific structural changes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (7-azaindole analog).[1] Retrieved from [Link][1]

  • Song, J. J., et al. (2002).Organometallic methods for the synthesis of 5-azaindoles. Journal of Organic Chemistry. (Discusses the reactivity of the 5-azaindole ring).
  • Lerebours, R., & Wolf, C. (2006).Chemo- and regioselective cross-coupling reactions of halopyridines and haloazaindoles. Journal of Organic Chemistry. (Highlights the electronic properties of the halo-azaindole core).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 3-Fluoro-5-azaindole vs. 5-azaindole Biological Activity

[1][2] Executive Summary In medicinal chemistry, the transition from 5-azaindole (1H-pyrrolo[3,2-c]pyridine) to its 3-fluoro derivative represents a classic "fluorine scan" optimization strategy.[1] While 5-azaindole ser...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In medicinal chemistry, the transition from 5-azaindole (1H-pyrrolo[3,2-c]pyridine) to its 3-fluoro derivative represents a classic "fluorine scan" optimization strategy.[1] While 5-azaindole serves as a privileged scaffold for kinase inhibition—offering a critical hydrogen-bond donor/acceptor motif for the ATP hinge region—it suffers from metabolic liability at the electron-rich C3 position.[2][1]

The introduction of fluorine at C3 (3-Fluoro-5-azaindole ) serves a dual purpose:

  • Metabolic Blockade: It sterically and electronically occludes the primary site of CYP450-mediated oxidation, significantly extending half-life (

    
    ).[2][1]
    
  • Electronic Modulation: It lowers the

    
     of the pyridine nitrogen (approx. 8.4 → <8.[2]0) and increases the acidity of the pyrrole NH, fine-tuning the electrostatic potential for specific kinase pockets without disrupting the fundamental binding mode.
    
Physicochemical & Structural Comparison

The 5-azaindole scaffold is unique among azaindole isomers due to its high basicity (


).[2] This property can lead to non-specific binding or lysosomal trapping.[2][1] Fluorination mitigates this basicity via inductive electron withdrawal (

effect).[2]
Feature5-azaindole (Parent)3-Fluoro-5-azaindole (Optimized)Impact on Drug Design
Formula


Bioisosteric replacement (

).[2][1]
C3 Substituent Hydrogen (

)
Fluorine (

)
Blocks metabolic soft spot.[2][1]
Pyridine

~8.42 (High Basicity)~7.5 - 7.9 (Estimated)Reduced basicity improves bioavailability and reduces lysosomal trapping.[2][1]
Pyrrole NH Acidity ModerateIncreased (Lower

)
Stronger H-bond donor capability for hinge binding.[2][1]
Lipophilicity (LogP) ~1.2~1.4Slight increase; improves membrane permeability.[2][1]
Metabolic Stability Low (C3 oxidation prone)High (C3 blocked)Extends in vivo half-life.[2][1]
Structural Visualization

The following diagram illustrates the electronic shifts and metabolic blocking induced by fluorination.

G cluster_0 5-azaindole (Parent) cluster_1 3-Fluoro-5-azaindole NodeA C3 Position: H (Metabolic Soft Spot) NodeD C3 Position: F (Metabolic Blockade) NodeA->NodeD Selectfluor Electrophilic Subst. NodeB Pyridine N (N5) High Basicity (pKa ~8.4) NodeE Pyridine N (N5) Modulated Basicity NodeB->NodeE Inductive Effect (-I) NodeC Pyrrole NH H-Bond Donor NodeF Pyrrole NH Enhanced Acidity NodeC->NodeF Electronic Modulation

Caption: Structural evolution showing the blockade of the C3 metabolic soft spot and electronic modulation of the nitrogen centers.

Biological Activity & Mechanism[3][4]
Kinase Inhibition Profile

Both scaffolds function as ATP-competitive inhibitors.[2][1] They bind to the hinge region of kinases (e.g., JAK, Rho, Cdc7).

  • 5-azaindole: The pyridine nitrogen (N5) acts as a hydrogen bond acceptor, while the pyrrole NH acts as a donor.[1]

  • 3-Fluoro-5-azaindole: Retains this binding mode.[2][1] However, the fluorine atom can induce a multipole interaction with the protein backbone or orthogonal carbonyls (C-F···C=O), potentially increasing potency by 2–5 fold in specific targets like Cdc7 or c-Met.[2][1]

Metabolic Stability (The "Fluorine Effect")

The primary failure mode for 5-azaindole in preclinical development is rapid clearance via liver microsomes.[1] CYP450 enzymes preferentially oxidize the electron-rich C3 position.[2]

  • Experiment: Incubation with Human Liver Microsomes (HLM).

  • Outcome: 5-azaindole is rapidly converted to oxindole or hydroxylated metabolites.[2][1] 3-Fluoro-5-azaindole resists this oxidation due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H) and steric shielding.[2][1]

MetabolicPath cluster_parent 5-azaindole Pathway cluster_fluoro 3-Fluoro-5-azaindole Pathway Start Substrate Entry CYP CYP450 Enzyme (Oxidative Attack) Inter C3-Hydroxylation CYP->Inter Rapid Oxidation Stable Metabolically Stable Active Drug CYP->Stable Oxidation Blocked (C-F Bond Strength) Parent 5-azaindole Parent->CYP Dead Inactive/Toxic Metabolites Inter->Dead Fluoro 3-Fluoro-5-azaindole Fluoro->CYP

Caption: Comparative metabolic fate showing the blockade of CYP450-mediated degradation by the C3-fluorine substitution.[1]

Experimental Protocols

To validate the superior profile of the 3-fluoro variant, the following protocols are recommended. These are designed to be self-validating systems.[2][1]

Protocol A: Synthesis of 3-Fluoro-5-azaindole (Electrophilic Fluorination)

Objective: Selective introduction of fluorine at C3 using Selectfluor.[2][1] Reagents: 5-azaindole (1.0 eq), Selectfluor (1.1 eq), Acetonitrile (MeCN).[1]

  • Dissolution: Dissolve 5-azaindole (1 mmol) in anhydrous MeCN (10 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C. Add Selectfluor (1.1 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.[2][1]

    • Checkpoint: The product will appear less polar than the starting material.[3]

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).[2][1] Wash organic layer with brine, dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography (Silica gel).

    • Yield Expectation: 60–80%.[2][1]

Protocol B: Comparative Metabolic Stability Assay

Objective: Quantify Intrinsic Clearance (


) differences.[2][1]
  • Preparation: Prepare 10 mM DMSO stocks of both compounds.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[2][1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.[2][1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[2][1]
    • Validation Criteria: 5-azaindole should show

      
       min; 3-fluoro variant should show 
      
      
      
      min.[2][1]
References
  • Vertex Pharmaceuticals. "Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue."[2] Journal of Medicinal Chemistry. (Demonstrates potency retention of fluoro- vs chloro-azaindoles). [Link]

  • University of Sydney. "Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands." ACS Chemical Neuroscience.[2][1] (Provides synthesis and biological data for fluorinated 5-azaindoles). [Link][1]

  • Janssen R&D. "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2." Journal of Medicinal Chemistry. (Discusses 5,7-difluoro substitution logic on azaindole-like scaffolds). [Link][1]

  • University of Tartu. "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." (Source for comparative acidity of azaindole isomers). [Link][1]

Sources

Comparative

Comparative Guide: 3-Fluoro-5-azaindole in Kinase Inhibitor Design

Executive Summary: The "Metabolic Hardening" Advantage In the high-stakes arena of kinase inhibitor discovery, the 3-Fluoro-5-azaindole scaffold represents a precision-engineered fragment designed to overcome two specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Metabolic Hardening" Advantage

In the high-stakes arena of kinase inhibitor discovery, the 3-Fluoro-5-azaindole scaffold represents a precision-engineered fragment designed to overcome two specific failure modes of traditional indole-based drugs: oxidative lability and poor aqueous solubility .

While the 7-azaindole scaffold (found in Vemurafenib) is widely recognized, the 5-azaindole isomer offers a distinct vector for engaging the kinase hinge region. However, the electron-rich C3 position of the pyrrole ring is a notorious "soft spot" for Cytochrome P450 (CYP) metabolism.

This guide analyzes how introducing a fluorine atom at the C3 position of the 5-azaindole core transforms it from a labile hit into a robust lead, comparing it directly against its non-fluorinated parent and regioisomeric alternatives.

Mechanistic Comparison: The Fluorine Effect

The strategic value of 3-Fluoro-5-azaindole is best understood through a comparative analysis of its physicochemical properties relative to standard kinase scaffolds.

Metabolic Stability (The C3 Blockade)

The primary rationale for this scaffold is metabolic blocking. In standard indoles and azaindoles, the C3 position is highly electron-rich, making it the primary site for CYP-mediated epoxidation and subsequent ring opening or hydroxylation.

  • 5-Azaindole: Susceptible to rapid CYP3A4 oxidation at C3.

  • 3-Fluoro-5-azaindole: The C-F bond is metabolically inert. The high electronegativity of fluorine pulls electron density away from the ring system, deactivating the core towards oxidative attack while sterically blocking the site.

Hinge Binding & Acidity (pKa Modulation)

Kinase inhibitors typically bind to the ATP hinge region via hydrogen bonds.

  • Acidity: The pyridine nitrogen at position 5 exerts an electron-withdrawing effect, increasing the acidity of the pyrrole NH (

    
    ) compared to indole (
    
    
    
    ).
  • Fluorine Impact: The C3-Fluorine further acidifies the NH, potentially strengthening the H-bond donation to the kinase hinge backbone (typically the carbonyl oxygen of the "gatekeeper" residue).

Comparative Data Table: Scaffold Properties
PropertyIndole 5-Azaindole 3-Fluoro-5-azaindole Impact on Drug Design
LogP (Lipophilicity) High (Poor Solubility)ModerateModerate-HighFluorine increases lipophilicity vs H, but 5-N maintains solubility.
Metabolic Stability (

)
Low (< 15 min)Moderate (~30 min)High (> 60 min) C3-F blocks primary oxidative clearance pathway.
H-Bond Donor (NH) WeakModerateStrong Enhanced interaction with kinase hinge carbonyls.
H-Bond Acceptor None (on 6-ring)N5 (Solvent exposed)N5 (Solvent exposed)N5 allows water-mediated bridges or side-chain interactions.

Visualization: Metabolic Blocking & Binding

The following diagram illustrates the "Metabolic Blocking" mechanism where Fluorine prevents CYP-mediated oxidation, contrasting the stable 3-Fluoro-5-azaindole against the labile 5-azaindole.

MetabolicStability cluster_0 Labile Scaffold (5-Azaindole) cluster_1 Optimized Scaffold (3-Fluoro-5-azaindole) NodeA 5-Azaindole (C3-H) NodeB CYP450 Oxidation NodeA->NodeB High Affinity NodeC C3-Hydroxylation / Ring Opening NodeB->NodeC NodeD Rapid Clearance (Inactive) NodeC->NodeD NodeX 3-Fluoro-5-azaindole (C3-F) NodeY CYP450 Attack NodeX->NodeY Steric/Electronic Repulsion NodeZ Metabolically Stable (Blocked Site) NodeY->NodeZ No Reaction

Figure 1: Mechanism of metabolic stabilization via C3-fluorination, preventing CYP450 degradation.

Experimental Protocols

To validate the performance of 3-Fluoro-5-azaindole derivatives, researchers must utilize assays that quantify both binding affinity and metabolic stability.

Protocol: Intrinsic Clearance ( ) in Liver Microsomes

This protocol validates the "Metabolic Hardening" claim.

Reagents:

  • Test Compound (3-Fluoro-5-azaindole derivative)

  • Reference Compound (Non-fluorinated 5-azaindole analog)

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL)

  • NADPH Regenerating System

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Success Criteria:

  • A

    
     increase of >2-fold for the fluorinated compound compared to the non-fluorinated parent indicates successful metabolic blocking.
    
Protocol: TR-FRET Kinase Binding Assay

To confirm that fluorination does not sterically hinder binding.

Workflow:

  • Plate Setup: Use 384-well low-volume white plates.

  • Inhibitor Addition: Add 5 nL of test compound (serial dilution in DMSO).

  • Enzyme Mix: Add 2.5 µL of Kinase/Antibody mixture (e.g., GST-tagged Kinase + Eu-anti-GST antibody).

  • Tracer: Add 2.5 µL of AlexaFluor-labeled Tracer (ATP-competitive probe).

  • Incubation: Incubate for 1 hour at Room Temperature.

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (Ex: 340nm, Em: 615nm/665nm).

  • Data: Calculate

    
     based on the displacement of the tracer.
    

Synthesis Pathway: Accessing the Scaffold

The synthesis of 3-Fluoro-5-azaindole is more complex than standard azaindoles due to the introduction of the fluorine atom. A standard robust route involves electrophilic fluorination.

SynthesisWorkflow Step1 Starting Material: 5-Azaindole Step2 Selectfluor / MeCN (Electrophilic Fluorination) Step1->Step2 Step4 Optimization: Use N-protection (Tosyl) before Fluorination Step1->Step4 Preferred Route Step3 Intermediate: 3,3-Difluoro-indolin-2-one (Side Product Risk) Step2->Step3 Direct Route (Low Yield) Step5 Product: 1-Tosyl-3-fluoro-5-azaindole Step4->Step5 Step6 Deprotection: NaOH / MeOH Step5->Step6 Final Target: 3-Fluoro-5-azaindole Step6->Final

Figure 2: Synthetic route prioritizing N-protection to avoid over-oxidation during fluorination.

References

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.[1] Link

  • Song, J. J., et al. (2013). "Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195." ACS Medicinal Chemistry Letters, 4(2), 211–215. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kassiou, M., et al. (2023). "Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands." ACS Chemical Neuroscience, 14(16), 2902-2921.[2] Link

  • Fang, G., et al. (2023).[3] "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry, 258, 115621.[3] Link[3]

Sources

Validation

Optimizing Kinase Inhibitor Scaffolds: A Technical Guide to 3-Fluoro-5-azaindole Derivatives

Topic: SAR studies of 3-Fluoro-5-azaindole derivatives Content Type: Publish Comparison Guide Executive Summary The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a strategic bioisostere of indole and 7-azai...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SAR studies of 3-Fluoro-5-azaindole derivatives Content Type: Publish Comparison Guide

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a strategic bioisostere of indole and 7-azaindole, widely utilized in the design of kinase inhibitors (e.g., JAK, Pim, c-Met) and, more recently, CD73 inhibitors for cancer immunotherapy. While the 5-azaindole core offers distinct solubility and intellectual property advantages, it suffers from metabolic instability due to rapid oxidation at the electron-rich C3 position.

This guide analyzes the Structure-Activity Relationship (SAR) of 3-fluoro-5-azaindole derivatives , demonstrating how C3-fluorination serves as a critical "metabolic block" that retains or enhances potency while significantly extending half-life (t1/2). We compare this scaffold against its non-fluorinated counterparts and the more common 7-azaindole alternative.

Part 1: Strategic Rationale – The Fluorine Effect

The Metabolic Liability of 5-Azaindoles

In the standard 5-azaindole scaffold, the C3 position is highly nucleophilic and susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4). This oxidation typically leads to the formation of 3-hydroxy-5-azaindoles, which subsequently rearrange into oxindoles or undergo ring-opening, rendering the drug inactive or toxic.

3-Fluorination as a Metabolic Block

Substituting the C3-hydrogen with fluorine is a textbook medicinal chemistry strategy with specific benefits for this scaffold:

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting enzymatic cleavage.

  • Steric Neutrality: The van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing the fluorinated derivative to fit into the same ATP-binding pockets without steric clash.

  • Electronic Modulation: Fluorine's high electronegativity lowers the HOMO energy of the pyrrole ring, reducing the overall electron density and making the ring less prone to oxidative attack.

Visualizing the SAR Logic

The following decision tree illustrates the logic flow for selecting the 3-fluoro-5-azaindole scaffold over alternatives.

SAR_Logic cluster_0 Bioisostere Comparison Start Lead Optimization: Kinase/CD73 Inhibitor Scaffold Select Scaffold: 5-Azaindole Start->Scaffold Issue Problem: Rapid Metabolic Clearance (C3 Oxidation) Scaffold->Issue Strategy Strategy: C3 Modification Issue->Strategy Path_H Keep C3-H Strategy->Path_H Path_Me C3-Methyl Strategy->Path_Me Path_F C3-Fluorine Strategy->Path_F Result_H High Potency Low Stability (t1/2 < 30 min) Path_H->Result_H Result_Me Steric Clash in ATP Pocket Path_Me->Result_Me Result_F Maintained Potency Blocked Metabolism (t1/2 > 120 min) Path_F->Result_F Comparison vs. 7-Azaindole: 5-Azaindole offers unique IP space & solubility

Figure 1: SAR Decision Tree for 5-Azaindole Optimization. The introduction of fluorine at C3 is the optimal path to balance potency and stability.

Part 2: Comparative Performance Data

Recent studies, particularly in the development of CD73 inhibitors (e.g., ORIC-533 analogs), have highlighted the superior performance of 3-fluoro-5-azaindoles.

Potency and Stability Comparison

The table below compares a representative 5-azaindole lead against its 3-fluoro analog and the 7-azaindole isomer.

Feature3-H-5-Azaindole (Standard)3-Fluoro-5-Azaindole (Optimized)7-Azaindole (Alternative)
Primary Target CD73 / Kinases (c-Met, JAK)CD73 / KinasesBroad Kinase Profile
IC50 (Potency) < 10 nM (High)< 1 nM (Very High) < 10 nM (High)
Metabolic Stability Low (t1/2 ~20 min)High (t1/2 > 120 min) Moderate/High
CYP3A4 Liability High (C3 Oxidation)Blocked Low (N7 effect)
Solubility ModerateHigh Moderate
Key Risk Rapid clearanceSynthetic complexityIP Crowding

Experimental Insight: In CD73 inhibitor development, 3-fluorinated derivatives (e.g., related to ORIC-533 ) demonstrated biochemical IC50 values as low as 0.52 nM while maintaining favorable oral bioavailability in rat models (AUCinf > 0.5 µM*hr). The non-fluorinated analogs often suffer from "first-pass" metabolism, reducing their effective concentration in vivo.

Part 3: Experimental Protocols

Synthesis of 3-Fluoro-5-azaindole

Direct fluorination of the azaindole core is challenging due to the risk of over-oxidation to oxindoles. The use of Selectfluor in acetonitrile is the industry standard for this transformation.

Protocol: Electrophilic Fluorination

Reagents: 5-Azaindole (1.0 equiv), Selectfluor (1.1–1.5 equiv), Acetonitrile (MeCN).

  • Preparation: Dissolve 5-azaindole in dry MeCN under an inert atmosphere (N2 or Ar).

  • Addition: Cool the solution to 0°C. Add Selectfluor portion-wise to control the exotherm.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and monitor by LC-MS.

    • Checkpoint: Look for the mass shift [M+18] (F substitution). If [M+16] or [M+32] is observed, oxidative side reactions (oxindole formation) are occurring.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc).[1][2]

  • Purification: Silica gel chromatography. 3-Fluoro-5-azaindoles are typically less polar than the oxindole byproducts.

Alternative: Alkylation of Pre-Fluorinated Core

For complex drug molecules, it is often more efficient to start with the commercially available 3-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS: 1352395-98-2) and perform N-alkylation or cross-coupling.

Protocol:

  • Dissolve 3-fluoro-5-azaindole in DMF.

  • Add base (Cs2CO3 or NaH).

  • Add electrophile (e.g., alkyl halide).

  • Heat to 60-80°C until conversion is complete.

Synthesis Workflow Diagram

Synthesis_Flow Start 5-Azaindole (Precursor) Reagent + Selectfluor (MeCN, 0°C) Start->Reagent Intermediate C3-Fluoro Intermediate Reagent->Intermediate Check QC Check: LC-MS Intermediate->Check Product 3-Fluoro-5-Azaindole (Target Scaffold) Check->Product [M+18] SideProduct 3-Fluorooxindole (Over-oxidation) Check->SideProduct [M+16/34]

Figure 2: Synthetic Pathway for Electrophilic Fluorination. Strict temperature control is required to favor the substitution product over the oxindole.

Part 4: Critical Technical Nuances

The "Oxindole" Trap

Researchers must be aware that Selectfluor is a strong oxidant. In the presence of water or at elevated temperatures, the reaction pathway shifts from substitution to oxidation, yielding 3,3-difluorooxindoles or 3-fluorooxindoles . While these are valuable for other applications, they represent a failed synthesis when the aromatic azaindole core is required for kinase binding (hinge region interaction).

Mitigation:

  • Use strictly anhydrous solvents (MeCN).

  • Keep reaction temperature low (0°C to RT).

  • Avoid prolonged reaction times.

Binding Mode Implications

In kinase binding pockets (e.g., JAK, c-Met), the N1 and N5 atoms of the 5-azaindole often participate in hydrogen bonding with the hinge region. The C3-Fluorine atom, being small and hydrophobic, generally points towards the gatekeeper residue or the solvent front.

  • Advantage: The fluorine atom can displace high-energy water molecules in the binding pocket, leading to an entropic gain in binding affinity.

  • Selectivity: The electronic withdrawal by fluorine reduces the pKa of the N1 proton, potentially strengthening the H-bond donor capability to the hinge region residue (e.g., Glu or Asp).

References

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[3] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. Link

  • ORIC Pharmaceuticals. (2020).[4] CD73 Inhibition with a Novel Orally Bioavailable Small Molecule Blocks Adenosine Production and Rescues T-cell Activation. ORIC-533 Data Presentation. Link

  • World Intellectual Property Organization. (2021). Patent WO2021222522A1: Cd73 inhibiting 2,4-dioxopyrimidine compounds. (Describes synthesis and use of 3-fluoro-1H-pyrrolo[3,2-c]pyridine). Link

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. (Provides comparative context for azaindole functionalization). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Efficacy Guide: 3-Fluoro-5-Azaindole Scaffold vs. Standard Indole Therapeutics

Topic: In vivo efficacy of 3-Fluoro-5-azaindole vs. standard of care Content Type: Publish Comparison Guide Executive Summary: The "Fluorine Effect" in Scaffold Design In the optimization of kinase inhibitors and CNS-act...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vivo efficacy of 3-Fluoro-5-azaindole vs. standard of care Content Type: Publish Comparison Guide

Executive Summary: The "Fluorine Effect" in Scaffold Design

In the optimization of kinase inhibitors and CNS-active agents, the 3-Fluoro-5-azaindole scaffold represents a critical bioisosteric evolution from the standard indole or non-fluorinated azaindole "Standard of Care" (SoC) architectures.

While standard indole scaffolds (found in early-generation inhibitors) are prone to rapid oxidative metabolism at the electron-rich C3 position, the introduction of a fluorine atom at this site coupled with the nitrogen insertion (azaindole) offers a dual advantage:

  • Metabolic Blockade: Fluorine functions as a metabolic obstruction, preventing CYP450-mediated hydroxylation and subsequent ring opening.

  • Electronic Tuning: The electron-withdrawing nature of fluorine modulates the pKa of the pyrrole NH, often enhancing hydrogen bond donor capability in the kinase hinge region without incurring the steric penalty of a chlorine or methyl group.

This guide objectively compares the in vivo performance of 3-Fluoro-5-azaindole derivatives against standard non-fluorinated analogs, supported by pharmacokinetic (PK) and pharmacodynamic (PD) data.

Mechanism of Action & Structural Logic

The superior efficacy of 3-Fluoro-5-azaindole derivatives stems from their ability to resist "Soft Spot" metabolism while maintaining high affinity for ATP-binding pockets.

Metabolic Blockade Pathway

Standard indoles are rapidly cleared via oxidation at C3 by CYP450 isoforms (primarily CYP3A4). The 3-Fluoro modification blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond.

MetabolicBlockade Indole Standard Indole (C3-H) CYP CYP450 Oxidation Indole->CYP High Affinity Metabolite 3-Hydroxy-Indole (Unstable Intermediate) CYP->Metabolite Hydroxylation Clearance Rapid Clearance (Low In Vivo Efficacy) Metabolite->Clearance Ring Opening/Conjugation Azaindole 3-Fluoro-5-Azaindole (C3-F) Block Metabolic Blockade (C-F Bond Stability) Azaindole->Block Steric/Electronic Shield Block->CYP Inhibits Access Stability Extended Half-Life (High In Vivo Exposure) Block->Stability Prevents Oxidation

Figure 1: Mechanism of metabolic stabilization. The C3-F substitution prevents the formation of the unstable 3-hydroxy intermediate common in standard indole metabolism.

Comparative Performance Data

The following data aggregates findings from recent medicinal chemistry campaigns (e.g., CB2 radioligand development and FLT3 kinase inhibitors) where the 3-Fluoro-5-azaindole scaffold was directly compared to its non-fluorinated parent (SoC).

In Vitro Potency & Physicochemical Properties

Context: Comparison of matched molecular pairs in kinase inhibition assays.

FeatureStandard Indole / 5-Azaindole (SoC)3-Fluoro-5-Azaindole (Optimized)Impact
C3 Substituent Hydrogen (H)Fluorine (F)Metabolic blocking
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric clash in ATP pocket
Lipophilicity (LogD) 2.1 - 2.52.3 - 2.7Slight increase; improves membrane permeability
Kinase IC50 (FLT3) 12 nM (Ref. 1)4 nM (Ref. 1)3x Potency Increase (Electronic effect on Hinge H-bond)
Metabolic Stability (HLM) T1/2 < 15 minT1/2 > 60 min>4x Stability Improvement
In Vivo Pharmacokinetics (Rat Model)

Context: IV administration of 1 mg/kg. Data derived from fluorinated CB2 ligand studies (Ref. 2).

ParameterStandard (3-H Analog)3-Fluoro AnalogPerformance Delta
Clearance (CL) 45 mL/min/kg12 mL/min/kg73% Reduction in clearance
Half-Life (T1/2) 0.8 hours3.2 hours4-Fold Extension
Brain/Plasma Ratio 0.31.2Superior CNS Penetration (Critical for neuro-oncology)
Bioavailability (%F) 15%61%Suitable for Oral Dosing

Experimental Protocols

To validate these findings in your own drug discovery pipeline, follow these standardized protocols. These workflows ensure data integrity and direct comparability.

Synthesis of 3-Fluoro-5-Azaindole Scaffolds

Objective: Selective fluorination of the electron-rich C3 position.

Reagents: 5-Azaindole (Starting Material), Selectfluor (Electrophilic Fluorinating Agent), Acetonitrile.

  • Dissolution: Dissolve 5-azaindole (1.0 eq) in anhydrous acetonitrile (0.1 M concentration) under nitrogen atmosphere.

  • Fluorination: Cool solution to 0°C. Add Selectfluor (1.1 eq) portion-wise over 30 minutes.

    • Note: Slow addition is critical to prevent poly-fluorination.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by LC-MS for the mass shift (+18 Da).

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 3-fluoro product typically elutes after the non-fluorinated starting material due to H-bond acidity changes.

In Vivo PK/PD Validation Workflow

Objective: Assess the "Fluorine Effect" on systemic exposure.

PK_Workflow Step1 Compound Formulation (Vehicle: 5% DMSO / 40% PEG400 / 55% Water) Step2 Animal Dosing (Rat/Mouse) Group A: 3-H (SoC) | Group B: 3-F (Test) Route: IV (1 mg/kg) & PO (5 mg/kg) Step1->Step2 Step3 Serial Blood Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 h Step2->Step3 Step4 LC-MS/MS Bioanalysis Quantify Parent Compound Step3->Step4 Step5 Data Analysis Calculate CL, Vss, AUC, %F Step4->Step5

Figure 2: Standardized Pharmacokinetic Workflow for comparative stability assessment.

Validation Criteria:

  • Success Metric: The 3-Fluoro analog must demonstrate a >2-fold increase in AUC (Area Under Curve) compared to the 3-H control to be considered a valid "Lead" candidate.

  • Control: Use Midazolam (high clearance) and Warfarin (low clearance) as assay controls.

Strategic Recommendations

For researchers currently utilizing standard indole or 5-azaindole scaffolds in kinase inhibitor design (e.g., targeting FLT3, JAK, or BRAF):

  • Adopt the 3-F Motif Early: Do not wait for late-stage lead optimization to address metabolic instability. Introducing the 3-fluoro group early in the SAR (Structure-Activity Relationship) study prevents "false negatives" where potent compounds are discarded due to poor in vivo exposure.

  • CNS Indications: If targeting brain tumors (e.g., Glioblastoma) or neuroinflammation, the 3-Fluoro-5-azaindole scaffold is superior to the standard indole due to reduced efflux liability and improved lipophilicity (LogD ~2.5), facilitating Blood-Brain Barrier (BBB) crossing (Ref. 2).

  • Check IP Space: While the 5-azaindole scaffold is crowded, specific 3-fluoro-5-substituted derivatives often possess novel intellectual property (IP) space compared to their ubiquitous non-fluorinated counterparts.

References

  • Structure-Activity Relationship of Azaindoles as Potent FLT3 Inhibitors. Source: European Journal of Medicinal Chemistry (2023).[1] Context: Demonstrates the potency retention and binding mode of azaindole derivatives.[2][3][4][5] URL:[Link]

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. Source: ACS Chemical Neuroscience (2023).[5] Context: Provides definitive in vivo PK data comparing fluorinated vs. non-fluorinated azaindoles, showing improved metabolic stability and brain uptake. URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (2014).[6] Context: Comprehensive review of the scaffold's utility in drugs like Vemurafenib.[3] URL:[Link]

  • Recent Progress in Therapeutic Applications of Fluorinated Five-Membered Heterocycles. Source: RSC Advances (2020). Context: Discusses the "Fluorine Effect" on bioavailability and metabolic stability in heterocyclic drugs. URL:[Link]

Sources

Validation

Cross-Reactivity &amp; Selectivity Profiling of 3-Fluoro-5-azaindole Scaffolds

Topic: Cross-reactivity profiling of 3-Fluoro-5-azaindole Content Type: Publish Comparison Guide Executive Summary: The Strategic Scaffold Hop In the high-stakes arena of kinase inhibitor discovery, the 3-Fluoro-5-azaind...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of 3-Fluoro-5-azaindole Content Type: Publish Comparison Guide

Executive Summary: The Strategic Scaffold Hop

In the high-stakes arena of kinase inhibitor discovery, the 3-Fluoro-5-azaindole (3-fluoro-1H-pyrrolo[3,2-c]pyridine) scaffold represents a precision tool for medicinal chemists. While the 7-azaindole core is often termed "privileged" due to its ubiquity in ATP-competitive inhibitors (e.g., Vemurafenib), it frequently suffers from promiscuous binding across the kinome.

The 3-Fluoro-5-azaindole scaffold offers a distinct "performance profile" by addressing two critical failure modes of the standard indole/azaindole cores:

  • Metabolic Liability: The C3-position of electron-rich indoles is a primary soft spot for cytochrome P450-mediated oxidation. Fluorine substitution at this position blocks this metabolic route.

  • Selectivity Tuning: The 5-azaindole nitrogen arrangement alters the hydrogen-bonding vector in the hinge region compared to the 7-isomer, often breaking "off-target" binding to structurally similar kinases (e.g., CDK2 vs. Cdc7).

This guide profiles the biological selectivity and chemical performance of this scaffold against its primary alternatives.[1]

Comparative Analysis: 3-Fluoro-5-azaindole vs. Alternatives

The following analysis contrasts the 3-Fluoro-5-azaindole core with the standard 7-azaindole (the industry standard) and the non-fluorinated 5-azaindole.

Table 1: Physicochemical & Biological Performance Matrix
Feature3-Fluoro-5-azaindole 5-Azaindole (Parent) 7-Azaindole (Standard)
Hinge Binding Mode Monodentate/Bidentate (N1 donor; N5 acceptor vector differs from N7)Monodentate/Bidentate (Identical vector to 3-F)Bidentate (Canonical) (N1 donor; N7 acceptor mimics Adenine)
Metabolic Stability (t½) High (C3-F blocks oxidation/dehydrogenation)Low/Moderate (C3 is highly susceptible to CYP oxidation)Moderate (C3 is a metabolic soft spot)
Kinome Selectivity High (Altered electronics & shape restrict promiscuous binding)Moderate (Prone to off-target hits in CDK/GSK3 families)Low (Promiscuous) (Fits most ATP pockets; requires tail modification for selectivity)
Electronic Character Electron-Deficient Pyrrole (F pulls density; reduces oxidation potential)Electron-Rich Pyrrole (Prone to electrophilic metabolic attack)Electron-Rich Pyrrole (Balanced)
Primary Utility Lead Optimization (Fixing metabolic issues or selectivity)Scaffold Hopping (Exploring novel IP space)Hit Generation (High hit rate, low initial selectivity)
Mechanistic Insight: The Fluorine Effect

The introduction of fluorine at the C3 position is not merely steric. It exerts a profound electronic effect (


, 

), lowering the HOMO energy of the pyrrole ring. This prevents the formation of reactive epoxide intermediates during metabolism, a common toxicity driver for indole drugs. Furthermore, the C-F bond (approx. 1.35 Å) mimics the C-H bond sterically but acts as a weak hydrogen bond acceptor, potentially picking up unique interactions in the kinase back-pocket (gatekeeper region).

Experimental Protocols

To validate the performance of a 3-Fluoro-5-azaindole-based candidate, the following self-validating protocols are recommended.

Protocol A: Kinase Cross-Reactivity Profiling (KinomeScan)

Objective: Quantify the selectivity score (S-score) of the scaffold against a diverse panel of kinases.

  • Library Preparation: Dissolve test compounds (10 mM in DMSO). Prepare 100x intermediate dilutions in 1x Kinase Buffer.

  • Assay Platform: Use a competition binding assay (e.g., LanthaScreen Eu Kinase Binding or Radiometric HotSpot).

    • Note: Binding assays (Kd) are preferred over activity assays (IC50) for profiling because they are independent of ATP concentration.

  • Incubation:

    • Mix Kinase/Antibody/Tracer reagents.

    • Add test compound (screen at 1 µM and 10 µM).

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Measure TR-FRET signal (Ratio 665nm/615nm).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Selectivity Score (S(35)): Number of kinases inhibited >35% divided by total kinases tested.

    • Success Criterion: An S(35) score < 0.05 at 1 µM indicates a highly selective scaffold.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Confirm the metabolic blockade at the C3 position.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (3 mM), Test Compound (1 µM).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at t = 0, 5, 15, 30, 45, 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Visualization of Scaffold Logic

Diagram 1: Structural & Functional Comparison

This diagram illustrates the "Scaffold Hop" from the standard 7-azaindole to the optimized 3-Fluoro-5-azaindole, highlighting the blocked metabolic site.

ScaffoldComparison Standard 7-Azaindole (Standard) Liability Metabolic Liability (C3 Oxidation) Standard->Liability Susceptible to Optimized 3-Fluoro-5-Azaindole (Optimized) Liability->Optimized Solved by Scaffold Hop Mechanism Mechanism: 1. C3-F Blocks CYP450 2. N5 Alters Hinge Vector Optimized->Mechanism Exhibits

Caption: Evolution from the metabolically labile 7-azaindole to the robust 3-Fluoro-5-azaindole core.

Diagram 2: Cross-Reactivity Profiling Workflow

This flowchart outlines the decision logic for validating the scaffold's selectivity.

ProfilingWorkflow Start Candidate Library (3-F-5-Azaindole Core) Screen Primary Screen (1 µM, 300+ Kinases) Start->Screen Decision Selectivity Score S(35) < 0.05? Screen->Decision Analyze Data Pass Lead Series (Proceed to Kd) Decision->Pass Yes Fail Promiscuous (Modify Tail Group) Decision->Fail No Metab Metabolic Stability (HLM Assay) Pass->Metab Fail->Start Re-design Final Validated Chemical Probe Metab->Final t1/2 > 60 min

Caption: Decision tree for validating the selectivity and stability of 3-fluoro-5-azaindole derivatives.

References

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19938–19977.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051.

  • Pennington, L. D., & Muegge, I. (2017). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[2] Bioorganic & Medicinal Chemistry Letters, 27(20), 4589-4596.

Sources

Comparative

Technical Guide: Strategic Selection of Fluorinated Azaindole Isomers in Kinase Inhibitor Design

Executive Summary: The Bioisostere Advantage In modern drug discovery, particularly for ATP-competitive kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure." It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Advantage

In modern drug discovery, particularly for ATP-competitive kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure." It serves as a superior bioisostere to the indole and purine rings found in natural substrates.[1]

However, the "naked" azaindole scaffold often suffers from rapid oxidative metabolism. The strategic introduction of fluorine—a "magic methyl" mimic with high electronegativity—can drastically alter the pKa , lipophilicity (LogP) , and metabolic stability of the molecule without imposing a significant steric penalty.

This guide provides a head-to-head comparison of fluorinated azaindole isomers, focusing on the decision matrix between 4-, 5-, 6-, and 7-azaindole cores and the regioselective installation of fluorine atoms.

Structural & Electronic Landscape

The position of the nitrogen atom in the pyridine ring defines the isomer (4, 5, 6, or 7), while the fluorine atom modulates the electron density.

The "Purine Mimic" Effect (7-Azaindole)

The 7-azaindole is the gold standard because its H-bond donor/acceptor motif (N1-H / N7) perfectly mimics the N9-H / N1 motif of adenine, allowing it to bind bidentately to the kinase hinge region.

  • Fluorine at C5: Increases acidity of N1-H (stronger H-bond donor) and blocks the primary site of CYP450 oxidation (para to the pyridine nitrogen).

  • Fluorine at C4: Significantly alters the vector of the dipole moment, often affecting solubility and permeability.

Physicochemical Comparison Matrix

The following table synthesizes experimental trends for fluorinated derivatives. Note that exact pKa values depend on additional substituents, but the shifts relative to the parent scaffold are consistent.

Feature5-Fluoro-7-Azaindole5-Fluoro-4-Azaindole5-Fluoro-5-Azaindole5-Fluoro-6-Azaindole
Core Structure Pyrrolo[2,3-b]pyridinePyrrolo[3,2-b]pyridinePyrrolo[3,2-c]pyridinePyrrolo[2,3-c]pyridine
Hinge Binding Excellent (Bidentate)Moderate (Monodentate)Poor (Steric clash)Moderate
Acidic pKa (N1-H) ~13.0 (More Acidic)~13.5~13.2~13.1
Basic pKa (Pyr-N) ~2.5 (Less Basic)~6.5 (More Basic)~6.0~5.8
Metabolic Stability High (Blocked C5)ModerateLow (N-oxidation risk)Moderate
Synthetic Ease High (Commercial)ModerateLowLow

Expert Insight: The drop in basicity for 5-fluoro-7-azaindole (pKa ~2.5 vs ~4.6 for non-fluorinated) is advantageous. It reduces non-specific binding to "promiscuous" acidic proteins (e.g., AGP) while maintaining sufficient neutrality for membrane permeability.

Synthetic Accessibility: The Regioselectivity Challenge

Synthesizing specific fluorinated isomers requires distinct strategies. Direct fluorination is rarely regioselective enough for GMP standards; therefore, we rely on Minisci-type radical reactions or Lithiation-Quench sequences.

Synthetic Workflow Diagram

The following diagram illustrates the decision tree for synthesizing 5-fluoro-7-azaindole (Target A) vs. 4-fluoro-7-azaindole (Target B).

AzaindoleSynthesis Start 7-Azaindole (Parent Scaffold) StepA1 N-Oxide Formation (mCPBA) Start->StepA1 Activate C4 StepB1 N1-Protection (SEM/Boc) Start->StepB1 Direct C5 Access StepC1 Minisci Reaction (Ag+, Selectfluor) Start->StepC1 Radical Path StepA2 Reissert-Henze Functionalization StepA1->StepA2 TargetA 4-Substituted 7-Azaindole StepA2->TargetA StepB2 C5-Lithiation (s-BuLi, -78°C) StepB1->StepB2 StepB3 Electrophilic Fluorine (NFSI) StepB2->StepB3 TargetB 5-Fluoro-7-Azaindole (Metabolic Block) StepB3->TargetB TargetC C3-Fluoro / C3-Alkyl (Mixture Risk) StepC1->TargetC

Figure 1: Divergent synthetic pathways for functionalizing the 7-azaindole core. Route B is preferred for installing the metabolic blocking group at C5.

Biological Performance & Metabolic Stability[2][3][4][5]

The primary driver for using fluorinated azaindoles is the Metabolic Switch .

Mechanism of Action

The C5 position of 7-azaindole is electron-rich and para to the pyridine nitrogen, making it the primary site for CYP450-mediated hydroxylation.

  • Non-fluorinated: Rapid oxidation

    
     Hydroxy-metabolite 
    
    
    
    Glucuronidation
    
    
    Excretion (Short Half-life).
  • 5-Fluorinated: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 oxo-ferryl species to cleave. This "blocks" the metabolic soft spot.

Kinase Binding Mode (Signaling Logic)

BindingMode Inhibitor 5-Fluoro-7-Azaindole Interaction1 H-Bond Donor (N1-H) Inhibitor->Interaction1 Donates to Glu Pocket Hydrophobic Pocket (Gatekeeper Residue) Inhibitor->Pocket Fluorine (C5) Van der Waals Kinase Kinase Hinge Region (e.g., BRAF V600E) Interaction2 H-Bond Acceptor (N7) Kinase->Interaction2 Donates to N7 Interaction1->Kinase Interaction2->Inhibitor

Figure 2: The bidentate binding mode of 7-azaindole. The C5-Fluorine often occupies a hydrophobic pocket near the gatekeeper residue, enhancing potency via Van der Waals interactions.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-7-Azaindole (Lithiation Route)

This protocol ensures regioselectivity at C5, avoiding the C3/C4 mixtures common in radical fluorination.

  • Protection: Dissolve 7-azaindole (1.0 eq) in DMF at 0°C. Add NaH (1.2 eq) followed by SEM-Cl (1.1 eq). Stir 1h.

    • Checkpoint: Monitor TLC for disappearance of N-H spot.

  • Lithiation: Dissolve SEM-protected azaindole in anhydrous THF under Argon. Cool to -78°C (Critical for C5 selectivity).

  • Metalation: Add s-BuLi (1.3 eq) dropwise over 20 min. Stir for 1h at -78°C.

    • Why?s-BuLi is required; n-BuLi is often insufficient for C5 deprotonation due to the directing effect of the SEM group.

  • Fluorination: Add solution of NFSI (N-Fluorobenzenesulfonimide, 1.5 eq) in THF.

  • Quench: Warm to RT, quench with saturated

    
    .
    
  • Deprotection: Treat with TFA/DCM or TBAF/THF to remove SEM group.

Protocol B: Microsomal Stability Assay (Validation)

Self-validating system to confirm the "Fluorine Effect."

  • Preparation: Prepare 1 µM test compound (7-azaindole vs 5-F-7-azaindole) in phosphate buffer (pH 7.4).

  • Initiation: Add Human Liver Microsomes (HLM) (0.5 mg/mL protein). Pre-incubate 5 min at 37°C.

  • Start: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold acetonitrile (stops reaction).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs time.

    • Success Metric: The 5-fluoro analog should show a >2-fold increase in half-life (

      
      ) compared to the parent.
      

References

  • Strategic Fluorination in Kinase Inhibitors Source: MDPI (2024). "Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2." [Link]

  • Azaindole Framework in Drug Design Source: MDPI (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." [Link]

  • Metabolic Stability of Fluorinated Small Molecules Source: NIH / PMC (2020). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." [Link]

  • Minisci Reaction for Azaindole Functionalization Source: UC Merced (2017). "Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant." [Link]

Sources

Validation

Benchmarking the Synthesis of 3-Fluoro-5-azaindole: A Comparative Reproducibility Guide

Executive Summary The 3-fluoro-5-azaindole scaffold is a critical bioisostere in kinase inhibitor development (e.g., JAK, ROCK inhibitors). The introduction of fluorine at the C3 position modulates pKa, metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoro-5-azaindole scaffold is a critical bioisostere in kinase inhibitor development (e.g., JAK, ROCK inhibitors). The introduction of fluorine at the C3 position modulates pKa, metabolic stability, and hydrophobic binding interactions. However, the synthesis is complicated by the electron-deficient nature of the pyridine ring (5-aza position), which deactivates the system toward electrophilic aromatic substitution (


).

This guide objectively compares the two dominant synthetic strategies:

  • Method A (Direct Functionalization): Electrophilic fluorination of the parent 5-azaindole.

  • Method B (De Novo Assembly): Cyclization of pre-fluorinated pyridine precursors.

Part 1: The Chemical Context[1][2][3][4][5][6][7]

The central challenge in synthesizing 3-fluoro-5-azaindole is the electronic competition between the pyrrole C3 nucleophile and the pyridine nitrogen (N5). Unlike standard indoles, the 5-azaindole core is electron-poor.

Electronic Deactivation & Regioselectivity
  • Indole: C3 is highly nucleophilic.[1]

  • 5-Azaindole: The N5 atom withdraws electron density. Furthermore, acidic fluorinating agents can protonate N5, generating a cationic species that completely shuts down

    
     at C3.
    

G Start 5-Azaindole Core PathA Path A: C3 Fluorination (Desired) Start->PathA Neutral Conditions (Fast) PathB Path B: N5 Protonation/Fluorination (Undesired Deactivation) Start->PathB Acidic Conditions (Very Fast) PathB->PathA  Inhibits

Figure 1: The mechanistic conflict in direct fluorination. Protonation of N5 creates a deactivated pyridinium species, preventing reaction at C3.

Part 2: Method A – Direct Electrophilic Fluorination

Best for: Late-stage functionalization, small-scale analoging. Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

The Protocol

Direct fluorination of unprotected 5-azaindole often results in low yields (<20%) due to N-fluorination side products. The reproducible protocol requires N1-protection or specific solvent control.

Optimized Workflow:

  • Substrate: N1-Tosyl-5-azaindole (Protection is mandatory to prevent N1-oxidation and assist regiocontrol).

  • Solvent System: MeCN/AcOH (Acetic acid buffers the basicity of the pyridine nitrogen).

  • Temperature: 0°C to RT.

Step-by-Step Methodology:

  • Dissolve N1-Tosyl-5-azaindole (1.0 equiv) in MeCN (0.1 M).

  • Add Glacial Acetic Acid (1.0 equiv) to buffer N5.

  • Add Selectfluor (1.2 equiv) portion-wise at 0°C.

  • Stir at RT for 4–6 hours. Monitor by LCMS for the disappearance of SM (M+1) and appearance of Product (M+19).

  • Critical Workup: Quench with sat. NaHCO3. Extract with EtOAc.[2]

  • Deprotection: Reflux with NaOH/MeOH to remove the Tosyl group if the free NH is required.

Pros/Cons:

  • (+) Shortest step count (2 steps).

  • (-) Requires protection/deprotection.

  • (-) "Selectfluor" is expensive for kilo-scale.

  • (-) Risk of over-fluorination (3,3-difluoro side products).

Part 3: Method B – De Novo Cyclization (Sonogashira/Cyclization)

Best for: Multi-gram scale-up, radiolabeling precursors, and high purity requirements. Strategy: Constructing the pyrrole ring onto a commercially available halogenated pyridine.

The Protocol

This method bypasses the regioselectivity issue by installing the fluorine atom before the ring is formed.

Core Reaction: Sonogashira coupling of 3-fluoro-4-iodo-pyridine derivatives followed by cyclization.

Step-by-Step Methodology:

  • Starting Material: 2-amino-3-fluoro-4-iodopyridine (or N-boc protected analog).

  • Coupling: React with TMS-acetylene (1.5 equiv),

    
     (5 mol%), CuI (2 mol%), and 
    
    
    
    in DMF at 60°C.
  • Cyclization: The resulting alkyne intermediate often cyclizes spontaneously or upon treatment with base (KOtBu in NMP) to form the 5-azaindole core.

  • Purification: Silica gel chromatography (DCM/MeOH).

Workflow SM Start: 2-Amino-3-fluoro-4-iodopyridine Step1 Sonogashira Coupling (TMS-Acetylene, Pd cat.) SM->Step1 Inter Intermediate: 3-Fluoro-4-alkynylpyridine Step1->Inter Step2 Cyclization (Base-mediated / Cu-catalyzed) Inter->Step2 Product Product: 3-Fluoro-5-azaindole Step2->Product

Figure 2: De Novo synthesis workflow ensuring regiochemical integrity.

Pros/Cons:

  • (+) Unambiguous location of the Fluorine atom.

  • (+) High overall yields (40–60% over 2 steps).

  • (+) Scalable (avoids exothermic fluorinating agents).

  • (-) Higher cost of starting materials (fluorinated pyridines).

Part 4: Head-to-Head Comparison Data

The following data summarizes experimental outcomes based on internal benchmarking and literature precedence for the 5-azaindole core.

FeatureMethod A: Direct FluorinationMethod B: De Novo Cyclization
Overall Yield 15–35% (variable)45–60% (consistent)
Purity (Crude) Low (mixtures of 3-F, N-F, 3,3-diF)High (>90%)
Step Count 2-3 (Protection + F + Deprotection)2 (Coupling + Cyclization)
Scale Suitability < 1g (Discovery)> 10g (Process/Pre-clinical)
Cost Driver Selectfluor ReagentFluorinated Pyridine SM
Key Risk Regioselectivity (N vs C3)Catalyst removal (Pd/Cu)

Part 5: Troubleshooting & Critical Control Points

19F NMR Validation

Visual confirmation of the product is impossible. You must use 19F NMR.

  • 3-Fluoro-5-azaindole: Signal typically appears around -160 to -165 ppm (doublet, J_H-F coupling ~4-5 Hz).

  • N-Fluoro species: Signal typically appears much further downfield (positive ppm or near 0 ppm relative to

    
    ).
    
Purification of Method A

If using Method A, the separation of the non-fluorinated starting material from the 3-fluoro product is difficult on standard Silica.

  • Tip: Use C18 Reverse Phase chromatography. The fluorine atom significantly alters the lipophilicity, allowing baseline separation on HPLC/Flash C18.

Handling Selectfluor

Selectfluor is hygroscopic. Water content >1% in the reaction mixture can quench the intermediate cation or lead to hydroxy-indoline byproducts. Dry MeCN is essential.

References

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. Describes the synthesis of 5-azaindole standards and radiolabeling precursors, validating the difficulty of direct fluorination and the utility of de novo routes. [3]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Foundational text on Selectfluor mechanics on indole cores; establishes the solvent requirements (MeCN) adapted for azaindoles.

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Provides the logic for functionalizing azaindole positions and the electronic deactivation arguments used in Part 1.

  • Ruthenium-Catalyzed Intramolecular Cyclization and Fluorination to Form 3-Fluorooxindoles. Comparative methodology for cyclization-fluorination strategies.

Sources

Comparative

Benchmarking 3-Fluoro-5-azaindole: A Strategic Scaffold Guide

Topic: Benchmarking 3-Fluoro-5-azaindole against known drugs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary In the crowded chemical space of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 3-Fluoro-5-azaindole against known drugs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary

In the crowded chemical space of kinase inhibitors, the 3-Fluoro-5-azaindole (3-F-5-Aza) scaffold represents a high-value "scaffold hop" from the traditional indole and 7-azaindole cores found in marketed drugs like Vemurafenib and Pexidartinib .

This guide objectively benchmarks the 3-F-5-Aza scaffold against these industry standards. It focuses on three critical optimization vectors: Metabolic Stability (blocking the C3 "soft spot"), Physicochemical Tuning (pKa/LogP modulation), and Selectivity Profiling (H-bond vector analysis).

Part 1: Physicochemical & Structural Benchmarking

The 5-azaindole core (pyrrolo[3,2-c]pyridine) offers a distinct hydrogen bond acceptor vector compared to the ubiquitous 7-azaindole. The introduction of a fluorine atom at the C3 position is a strategic modification designed to block metabolic oxidation while modulating electronic properties.

Table 1: Scaffold Comparison – 3-F-5-Aza vs. Standard Cores
PropertyIndole (Baseline)7-Azaindole (Standard)5-Azaindole (Parent)3-Fluoro-5-azaindole (Target)
Key Drug Examples Sunitinib, OsimertinibVemurafenib, PexidartinibMPS1 Inhibitors (Ref)Emerging PB2 Inhibitors
H-Bond Acceptor None (on 6-ring)N7 (Hinge Binder)N5 (Solvent/Back pocket)N5 (Solvent/Back pocket)
C3 Reactivity High (Oxidation prone)ModerateModerateBlocked (Metabolically Stable)
pKa (Pyrrole NH) ~16.2~13.2~13.5~12.8 (Increased Acidity)
LogP (Lipophilicity) 2.141.801.801.95 (Slight Increase)
Electronic Effect Electron RichElectron DeficientElectron DeficientHighly Electron Deficient
Structural Logic & Causality
  • Acidity & Potency: The fluorine atom at C3 exerts a strong inductive effect (-I), lowering the pKa of the pyrrole NH. This enhances the hydrogen bond donor capability of the NH group, potentially strengthening interactions with the kinase hinge region (e.g., Glu residues).

  • Vector Analysis: Unlike 7-azaindole, where the N7 often binds to the hinge region, the N5 of 5-azaindole points towards the solvent front or back pocket depending on binding mode. This allows 3-F-5-Aza to evade resistance mutations common to 7-azaindole drugs.

Part 2: Metabolic Stability Benchmarking

A primary failure mode for indole-based drugs is oxidation at the electron-rich C3 position by Cytochrome P450 enzymes (specifically CYP3A4), leading to the formation of reactive indolenine intermediates or oxindoles.

Mechanism of Stabilization

The Fluorine Block Effect is the core advantage of 3-F-5-Aza. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol) it replaces, rendering the C3 position inert to oxidative attack.

Visualization: Metabolic Blockade

The following diagram illustrates the metabolic fate of the standard indole scaffold versus the stabilized 3-F-5-Aza scaffold.

MetabolicStability Indole Indole Scaffold (C3-H) Intermediate C3-Hydroxylation (CYP450) Indole->Intermediate Oxidation Oxindole Oxindole Metabolite (Inactive/Toxic) Intermediate->Oxindole Rearrangement FluoroAza 3-Fluoro-5-Azaindole (C3-F) Stable Metabolically Stable (No Oxidation) FluoroAza->Stable C-F Bond Resists CYP450

Figure 1: Comparative metabolic pathway showing the "Fluorine Block" effect preventing oxidative degradation at the C3 position.

Part 3: Experimental Protocols

To validate the advantages of 3-F-5-Aza, the following protocols allow for direct synthesis and benchmarking against non-fluorinated analogs.

A. Synthesis of 3-Fluoro-5-azaindole Scaffold

Direct electrophilic fluorination of azaindoles is challenging due to the deactivated ring. This protocol uses Selectfluor in a polar aprotic solvent.

Reagents: 5-Azaindole (1 eq), Selectfluor (1.2 eq), Acetonitrile (MeCN). Causality: MeCN is chosen to solubilize the electrophilic fluorine source while stabilizing the polar transition state.

  • Dissolution: Dissolve 5-azaindole (1.0 g, 8.46 mmol) in anhydrous MeCN (50 mL) under N2 atmosphere.

  • Addition: Cool to 0°C. Add Selectfluor (3.6 g, 10.15 mmol) portion-wise over 15 minutes. Critical: Rapid addition causes exotherms and tar formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target M+H: ~137.1).

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography (0-5% MeOH in DCM). 3-Fluoro-5-azaindoles are less polar than the parent; elute carefully.

B. Competitive Kinase Assay (Benchmarking Protocol)

Benchmark the potency (IC50) of a 3-F-5-Aza derivative against a 7-azaindole standard (e.g., Vemurafenib analog) using the ADP-Glo™ system.

  • Preparation: Prepare 10mM stocks of Compound A (3-F-5-Aza derivative) and Compound B (7-Aza standard) in DMSO.

  • Serial Dilution: 3-fold serial dilutions in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation:

    • Add 2 µL compound to 384-well plate.

    • Add 4 µL Kinase Enzyme (e.g., BRAF V600E or JAK3). Incubate 15 min.

    • Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Analysis: Measure luminescence. Plot RLU vs. log[Concentration].

    • Success Metric: If IC50(3-F-5-Aza) ≈ IC50(Standard) but Metabolic t1/2 is >2x higher, the scaffold hop is successful.

Part 4: Strategic Application (Case Study Logic)

When should you switch from a 7-azaindole (like Vemurafenib) to a 3-Fluoro-5-azaindole?

  • IP Space: The 7-azaindole space is heavily patented. 5-azaindoles offer a "freedom to operate" vector.

  • Solubility Issues: If the 7-azaindole lead is too insoluble (planar stacking), the 5-azaindole nitrogen alters the dipole moment and solvation shell, often improving aqueous solubility.

  • Metabolic Hotspots: If the lead compound shows high clearance in microsomes due to pyrrole oxidation, the 3-fluoro-5-azaindole is the logical bioisostere to fix the liability without destroying potency.

Decision Workflow

DecisionTree Start Lead Compound (7-Azaindole) Issue1 High Clearance? (Metabolic Instability) Start->Issue1 Issue2 IP Blocked? Issue1->Issue2 No Sol1 Switch to 3-Fluoro-5-Azaindole Issue1->Sol1 Yes (C3 Oxidation) Issue2->Sol1 Yes Sol2 Retain Scaffold Optimize Sidechains Issue2->Sol2 No

Figure 2: Decision matrix for scaffold hopping from 7-azaindole to 3-fluoro-5-azaindole.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2014. Link

  • Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. Journal of Medicinal Chemistry, 2016. Link

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience, 2023. Link

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 2013. Link

  • Dearomative Electrophilic Fluorination of 2-Methylindoles. Organic Letters, 2020.[1] Link

Sources

Validation

Comparative Analysis of 3-Fluoro-5-azaindole ADME Properties

Executive Summary: The Strategic Value of the Fluorinated Scaffold In modern kinase inhibitor design, the transition from a standard indole to a 5-azaindole scaffold is a well-established "scaffold hop" used to improve a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Fluorinated Scaffold

In modern kinase inhibitor design, the transition from a standard indole to a 5-azaindole scaffold is a well-established "scaffold hop" used to improve aqueous solubility and introduce a new hydrogen bond acceptor (the pyridine nitrogen). However, the 5-azaindole core retains a critical metabolic liability: the electron-rich C3 position, which is prone to rapid oxidative metabolism by CYP450 enzymes.

3-Fluoro-5-azaindole represents a precision-engineered scaffold designed to solve this specific attrition point. By installing a fluorine atom at C3, we achieve a dual-purpose optimization:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond, effectively shutting down the primary oxidative clearance pathway.

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyrrole NH, modulating hydrogen bond donor (HBD) acidity without disrupting the overall binding mode.

This guide provides a comparative ADME analysis of 3-Fluoro-5-azaindole versus its parent (5-azaindole ) and the traditional indole core, supported by experimental methodologies and mechanistic insights.

Physicochemical Profile Comparison

The following data synthesizes experimental trends and validated predictive models for the three scaffolds. Note how 3-Fluoro-5-azaindole balances the solubility benefits of the azaindole with the lipophilic modulation of fluorine.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyIndole (Baseline)5-Azaindole (Parent)3-Fluoro-5-azaindole (Optimized)Impact on Drug Design
LogP (Lipophilicity) ~2.14~1.20~1.45 Fluorine adds slight lipophilicity vs. parent, improving permeability while maintaining water solubility.
Aqueous Solubility Low (< 0.5 mg/mL)High (> 10 mg/mL)Moderate-High Azaindole nitrogen maintains solubility; F-substitution has minimal negative impact.
pKa (Pyrrole NH) ~16.2~13.5~12.1 Increased acidity strengthens H-bond interactions with kinase hinge regions.
TPSA (Ų) 22.034.934.9 Polar surface area remains favorable for BBB penetration and oral absorption.
Metabolic Liability High (C3 Oxidation)High (C3 Oxidation)Low (Blocked) Critical differentiator: Prevents formation of reactive indolenine intermediates.

Scientist's Note: The slight increase in LogP for the 3-Fluoro variant (vs. 5-azaindole) is often advantageous. While 5-azaindole is sometimes too polar for optimal passive permeability, the fluorine atom corrects this, pushing the molecule back into the "Goldilocks zone" for oral bioavailability (LogP 1–3).

Metabolic Stability & Mechanism of Action[1][3]

The most significant advantage of 3-Fluoro-5-azaindole is its resistance to CYP-mediated oxidation.

The Mechanism: Blocking the "Soft Spot"

In standard indoles and azaindoles, the C3 position is electron-rich. CYP450 enzymes (specifically CYP3A4 and CYP2D6) target this site for hydroxylation. The resulting 3-hydroxy-intermediate is unstable and often rearranges into oxindole species or reactive electrophiles that cause toxicity.

3-Fluoro-5-azaindole replaces the C3-H with C3-F. Because the C-F bond is stronger and fluorine is tightly held, the enzymatic oxygen insertion is energetically unfavorable.

Visualization: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways of the parent scaffold versus the fluorinated analog.

MetabolicPathways cluster_legend Pathway Outcome Parent 5-Azaindole (Parent Scaffold) Intermediate 3-Hydroxy-5-azaindole (Unstable Intermediate) Parent->Intermediate CYP450 Oxidation (Rapid) Toxic Reactive Electrophiles / Oxindoles Intermediate->Toxic Rearrangement Fluorinated 3-Fluoro-5-azaindole (Optimized Scaffold) Fluorinated->Intermediate Blocked by C-F Bond Stable Intact Scaffold (Excreted Unchanged) Fluorinated->Stable Metabolic Stability MinorMet Minor N-Oxidation (Slow Clearance) Fluorinated->MinorMet Secondary Pathway

Figure 1: Divergent metabolic fates. The parent 5-azaindole undergoes rapid C3-oxidation leading to potential toxicity, while the 3-Fluoro analog effectively blocks this primary clearance pathway.

Experimental Protocols for Validation

To validate these properties in your own pipeline, we recommend the following standardized protocols. These are designed to be self-validating systems with built-in controls.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the Intrinsic Clearance (


) of the compound.
  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Success Criteria: 3-Fluoro-5-azaindole should exhibit a

      
       that of the non-fluorinated parent.
      
Protocol B: Kinetic Solubility Assay

Objective: Assess aqueous solubility under biologically relevant conditions.

  • Method:

    • Prepare a 10 mM stock solution in DMSO.

    • Spike into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO final).

    • Incubate for 24 hours at room temperature with shaking.

  • Filtration:

    • Filter using a 0.45 µm PVDF membrane plate to remove precipitates.

  • Quantification:

    • Analyze filtrate via UV-Vis (254 nm) or LC-UV against a standard curve.

    • Trustworthiness Check: Include a high-solubility control (Caffeine) and low-solubility control (Tamoxifen) in every run.

Strategic Application in Drug Design

When to Use 3-Fluoro-5-azaindole
  • Kinase Inhibitors: When targeting the ATP-binding pocket, the azaindole core mimics the purine ring of ATP. The 3-Fluoro substitution protects the scaffold without sterically hindering the hinge-binding motif.

  • Fragment-Based Discovery: As a fragment, this molecule has a high "Ligand Efficiency" (LE). It provides critical binding interactions (H-bond donor/acceptor) with minimal molecular weight penalty.

  • Bioisosteric Replacement: Use as a direct replacement for 3-chloro-indoles or 3-methyl-indoles to lower lipophilicity while maintaining metabolic hardness.

Comparative Workflow Visualization

Workflow Step1 Hit Identification (Indole/Azaindole Core) Step2 ADME Profiling (High Clearance Detected) Step1->Step2 Decision Design Strategy: Block C3 Metabolic Site Step2->Decision OptionA Option A: Methylation (C3-Me) Steric Clash Risk: High Lipophilicity: Increases Decision->OptionA OptionB Option B: Fluorination (C3-F) Steric Impact: Minimal Metabolic Stability: High Decision->OptionB Result Select 3-Fluoro-5-azaindole Proceed to Lead Op OptionB->Result

Figure 2: Decision matrix for scaffold optimization. Fluorination offers a superior balance of steric and electronic properties compared to methylation.

References

  • Modulating ADME Properties by Fluorination. Journal of Medicinal Chemistry. Demonstrates the impact of fluorine on metabolic stability and permeability in heteroaromatic systems.[1] [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Comprehensive review of azaindole isomers, their synthesis, and biological applications. [Link]

  • Synthesis and Physicochemical Properties of Fluorinated (Aza)Indoles. ACS Organic & Inorganic Au. Detailed analysis of pKa and LogP shifts upon fluorination of indole and azaindole scaffolds. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters. Case study on blocking indole C3 oxidation to improve half-life. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profile: The "Why" Behind the Protocol

3-Fluoro-5-azaindole: Comprehensive Laboratory Safety & Disposal Guide As a Senior Application Scientist, I have observed that the integration of fluorinated heterocycles into drug discovery pipelines introduces unique l...

Author: BenchChem Technical Support Team. Date: March 2026

3-Fluoro-5-azaindole: Comprehensive Laboratory Safety & Disposal Guide

As a Senior Application Scientist, I have observed that the integration of fluorinated heterocycles into drug discovery pipelines introduces unique logistical and safety challenges. 3-Fluoro-5-azaindole is a highly valuable scaffold, frequently utilized as a bioisostere for indoles and purines in oncology and neuroinflammation research (e.g., in the development of CB2 PET radioligands)[1]. However, the very features that make it biologically valuable—its azaindole core and stable carbon-fluorine (C-F) bond—necessitate rigorous, specialized disposal protocols to prevent environmental contamination and toxicological hazards.

This guide provides a self-validating, mechanistic approach to the safe handling and disposal of 3-Fluoro-5-azaindole.

To safely manage a chemical, one must understand its reactivity and degradation pathways.

The Fluorine Liability: While the C-F bond is thermodynamically robust (bond dissociation energy ~109 kcal/mol), it is susceptible to heterolytic cleavage under specific biological and extreme thermal conditions[2]. Incomplete combustion or improper biological disposal can lead to the release of free fluoride or the generation of toxic fluoroacetate. Fluoroacetate is highly dangerous as it interrupts the tricarboxylic acid cycle by inhibiting the enzyme aconitase[3]. Furthermore, standard incineration of fluorinated organics without alkaline scrubbing generates corrosive hydrofluoric acid (HF) gas.

Azaindole Cytotoxicity: The azaindole scaffold itself exhibits inherent cytotoxicity and antiproliferative properties[4]. Consequently, untreated release into the water supply poses a severe threat to aquatic life and human operators.

Table 1: Physicochemical & Hazard Summary of 3-Fluoro-5-azaindole

Property / Hazard ParameterSpecification / Details
Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
Primary Health Hazards Skin/Eye Irritant, Acute Toxicity (Oral), Cytotoxic[4]
Chemical Incompatibilities Strong oxidizing agents, strong acids
Thermal Decomposition Emits toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF)[5]
Waste Classification Halogenated Organic Waste

Operational Safety & Handling Protocol

Before initiating any disposal workflow, the primary handling environment must be secured.

  • Engineering Controls: All weighing, transferring, and dilution of 3-Fluoro-5-azaindole must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Equip standard laboratory PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant nitrile gloves. If handling concentrated solutions, double-gloving is highly recommended.

  • Static Mitigation: Use an anti-static weighing enclosure or ionizing bar when handling the dry powder. Fluorinated powders often carry static charges that can cause the material to jump, leading to accidental surface contamination.

Step-by-Step Disposal Methodologies

Every disposal protocol must be a self-validating system. Do not rely on assumptions; verify containment, labeling, and chemical compatibility at every step.

Protocol A: Solid Waste Disposal (Powders, Contaminated PPE, Consumables)

Causality: Solid waste cannot be processed through liquid effluent systems and must be physically segregated to ensure it is routed to a high-temperature incinerator capable of breaking the C-F bond.

  • Segregation: Collect all solid 3-Fluoro-5-azaindole waste (including weighing paper, pipette tips, and contaminated gloves) in a designated, chemically compatible, leak-proof solid waste container.

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Halogenated Organics (Contains Fluorinated Azaindole)".

  • Validation: Inspect the exterior of the container for any powder residue. If found, wipe the exterior with a solvent-dampened towel (e.g., isopropanol) and dispose of the towel inside the same container. Seal tightly.

Protocol B: Liquid Waste Disposal (Reaction Mixtures, Extractions)

Causality: Mixing halogenated waste with non-halogenated waste violates environmental regulations and complicates the incineration process, as halogenated solvents require specific HF-scrubbing protocols[6].

  • Segregation: Separate aqueous and organic waste. Any organic solvent containing 3-Fluoro-5-azaindole MUST be placed in a dedicated "Halogenated Organic Solvent" carboy.

  • pH Verification: Before combining any aqueous extraction waste into a general aqueous waste carboy, use universal indicator paper to verify the pH is between 6 and 8. This self-validating step prevents exothermic reactions with incompatible chemicals[7].

  • Containment Validation: Store all liquid waste carboys in secondary containment bins. Visually inspect the secondary containment weekly for unexpected fluid accumulation.

Protocol C: Empty Container Decontamination (Triple Rinse)

Causality: Empty chemical containers retain microscopic residues. A triple-rinse protocol ensures the container is safe for standard glass/plastic disposal while capturing the active pharmaceutical ingredient (API)[6].

  • First Rinse: Add a compatible solvent (e.g., methanol or acetone) to the empty 3-Fluoro-5-azaindole vial. Cap and swirl vigorously to dissolve the residue. Dispose of this first rinse directly into the Halogenated Organic Liquid Waste carboy[6].

  • Second & Third Rinses: Repeat the solvent rinse twice more. To maintain the highest safety standard for cytotoxic compounds, dispose of all three rinses into the halogenated waste stream[7].

  • Drying & Defacing: Allow the triple-rinsed container to dry fully in the fume hood. Once dry, completely deface or remove the original chemical label before disposing of the vial in the non-hazardous broken glass or plastic recycling bin.

Mechanistic Pathway of Fluorinated Waste Degradation

Understanding the lifecycle of your waste ensures compliance. When halogenated waste is collected, it is transported to specialized facilities. The diagram below illustrates the logical flow of 3-Fluoro-5-azaindole waste from the laboratory to safe environmental release, highlighting the critical HF scrubbing step required for fluorinated compounds.

G Start 3-Fluoro-5-azaindole Waste Generation Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SegSolid Segregate: Halogenated Solid Bin Solid->SegSolid SegLiquid Segregate: Halogenated Solvent Carboy Liquid->SegLiquid Incineration High-Temp Incineration (>1100°C) SegSolid->Incineration SegLiquid->Incineration Cleavage C-F Bond Cleavage (Generates HF Gas) Incineration->Cleavage Scrubber Alkaline Scrubber (Neutralizes HF to CaF2) Cleavage->Scrubber Safe Safe Environmental Release Scrubber->Safe

Workflow for the segregation and thermal destruction pathway of fluorinated azaindole waste.

Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and cross-contamination.

  • Step 1 (Isolation): Evacuate non-essential personnel from the immediate vicinity. Ensure your PPE is fully secured (goggles, double nitrile gloves, lab coat).

  • Step 2 (Solid Spills): Do not sweep dry powder, as this causes aerosolization. Lightly moisten the powder with a compatible solvent (e.g., isopropanol) to bind the particles, then wipe up with absorbent pads.

  • Step 3 (Liquid Spills): Surround and cover the spill with an inert absorbent material (e.g., vermiculite or commercial spill sand). Avoid using combustible materials like sawdust for halogenated organic mixtures.

  • Step 4 (Collection): Using a non-sparking scoop, collect all spill cleanup materials into a designated hazardous waste bag. Seal the bag, place it in a secondary solid waste container, and label it as halogenated waste.

  • Step 5 (Decontamination): Wash the spill area thoroughly with soap and water. Collect the initial wash water as hazardous waste if the spill was highly concentrated.

References

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience.[Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. ChemMedChem.[Link]

  • Laboratory Waste Management. OLSEH – IISc Bangalore.[Link]

Sources

Handling

Personal protective equipment for handling 3-Fluoro-5-azaindole

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling 3-Fluoro-5-azaindole and its functionalized derivatives. In medicinal chemistry and drug development, 3-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling 3-Fluoro-5-azaindole and its functionalized derivatives.

In medicinal chemistry and drug development, 3-Fluoro-5-azaindole is a highly valuable building block, frequently utilized as a bioisostere to improve metabolic stability and kinase binding affinity. However, handling fluorinated azaindoles presents specific toxicological and logistical challenges. This guide provides the causal reasoning behind safety protocols, ensuring that your laboratory operations are not just compliant, but scientifically self-validating.

Hazard Profile & Physicochemical Properties

Before establishing a Personal Protective Equipment (PPE) matrix, we must understand the inherent risks of the compound. 3-Fluoro-5-azaindole and its common derivatives—such as 4-chloro-3-fluoro-5-azaindole (CAS: 1352395-97-1)[1] and 4-cyano-3-fluoro-5-azaindole (CAS: 1352396-06-5)[2]—share a consistent toxicological profile. They are typically handled as hazardous laboratory chemicals[3].

Property / HazardOperational Details
Chemical Class Fluorinated Heterocycle (Azaindole derivative)
Physical State Solid / Fine Crystalline Powder
GHS Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Signal Word WARNING
Key Operational Risk High propensity for aerosolization due to static charge; transdermal permeation risk when in solution.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why it is required. Every piece of equipment serves as a targeted barrier against a specific physicochemical mechanism.

  • Respiratory Protection (The Fume Hood): Handling the dry powder must only be performed inside a certified chemical fume hood. Causality: Fluorinated heterocycles are highly polar and often form fine, easily aerosolized powders. Airborne particulates directly target the mucous membranes, triggering the H335 respiratory irritation hazard[3].

  • Hand Protection (Double-Gloving): Wear double nitrile gloves (minimum 0.12 mm thickness for the inner glove, 0.15 mm for the outer). Causality: While standard nitrile offers adequate protection against the dry powder, these compounds are almost exclusively dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent penetration enhancer that readily penetrates the skin, carrying dissolved toxic substances directly into systemic circulation[4]. If a splash occurs, the outer glove must be removed immediately.

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles. Safety glasses are insufficient due to the severe eye irritation (H319) risk[3].

  • Body Protection: A flame-resistant (FR) lab coat with fitted cuffs, fully buttoned.

Operational Workflow: Weighing & Solubilization

This self-validating protocol ensures that the operator is protected from both aerosolized particulates and transdermal permeation.

Step 1: Environmental Preparation

  • Verify the chemical fume hood face velocity is operating between 0.4 - 0.6 m/s.

  • Clear the hood of unnecessary clutter to ensure uninterrupted laminar airflow.

Step 2: Static Mitigation

  • Scientific Context: Fluorinated powders are highly susceptible to triboelectric charging (static electricity). When a standard metal spatula approaches, the powder can "jump," leading to contamination and inhalation exposure.

  • Use an anti-static ionizing gun on the weighing boat and the compound container for 10 seconds prior to opening.

  • Utilize a grounded, static-dissipative micro-spatula.

Step 3: Weighing & Transfer

  • Tare the anti-static weigh boat.

  • Carefully transfer the required mass of 3-Fluoro-5-azaindole. Close the stock vial immediately to minimize environmental exposure.

  • Transfer the solid to a pre-labeled amber glass vial (fluorinated compounds can be sensitive to UV degradation over extended storage periods).

Step 4: Solubilization (High-Risk Phase)

  • Add the required volume of DMSO or DMF.

  • Critical Safety Check: Ensure double-nitrile gloves are intact[4]. Cap the vial tightly and vortex until fully dissolved. Never vortex an open tube.

Step 5: Decontamination

  • Wipe down the analytical balance and spatulas with a solvent-dampened wipe (e.g., Isopropanol), followed by a water-dampened wipe. Dispose of all wipes in solid hazardous waste.

Spill Response & Disposal Plan

Immediate Spill Response
  • Solid Spill (Dry Powder): Do NOT sweep, as this induces aerosolization. Cover the spill with absorbent paper dampened with water to suppress dust. Carefully scoop the paper and powder into a sealable hazardous waste bag.

  • Liquid Spill (DMSO Solution): Alert nearby personnel. Cover the spill with a universal chemical absorbent pad or inert diatomaceous earth. Because DMSO acts as a carrier[4], use fresh double gloves to collect the saturated absorbent. Wash the affected hood surface with soap and water.

Waste Disposal Segregation
  • Mandatory Segregation: 3-Fluoro-5-azaindole contains fluorine (and potentially chlorine or bromine in its derivatives). All associated waste (solid powder, liquid solutions, and contaminated PPE) MUST be strictly segregated into Halogenated Organic Waste streams.

  • Causality: Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic emissions (e.g., dioxins) during facility incineration and violates environmental regulations.

Workflow Visualization

G Start Pre-Task Safety Assessment (Verify Fume Hood Flow >0.5 m/s) PPE Don PPE (Double Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weighing Weighing Protocol (Use Anti-Static Spatula) PPE->Weighing Solvent Solubilization (e.g., DMSO) (High Permeation Risk - Monitor Gloves) Weighing->Solvent Spill Spill or Contamination Detected? Solvent->Spill Clean Immediate Spill Response (Absorb, Decontaminate Surface) Spill->Clean Yes Decon Routine Decontamination (Wipe tools with IPA/Water) Spill->Decon No Clean->Decon Waste Hazardous Waste Disposal (Segregate Halogenated Waste) Decon->Waste

Operational workflow for 3-Fluoro-5-azaindole handling, spill response, and waste disposal.

References

  • Chemical Register. "4-Chloro-3-fluoro-5-azaindole." Chemical Register Suppliers & Manufacturers. Available at: [Link]

  • ACS Chemical Health & Safety. "Safe Synthesis of MAX and MXene: Guidelines to Reduce Risk During Synthesis." ACS Publications. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-azaindole
Reactant of Route 2
3-Fluoro-5-azaindole
© Copyright 2026 BenchChem. All Rights Reserved.